molecular formula C7H11N3O2 B1507698 N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1339452-16-2

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B1507698
CAS No.: 1339452-16-2
M. Wt: 169.18 g/mol
InChI Key: MZOZKKGHPNKCAI-UHFFFAOYSA-N
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Description

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methoxy-N,2-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-9-6(4-5-8-9)7(11)10(2)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOZKKGHPNKCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique five-membered heterocyclic arrangement, featuring two adjacent nitrogen atoms, allows for diverse functionalization and facilitates interactions with various biological targets.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3]

This guide focuses on a specific, yet versatile, member of this family: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . This molecule incorporates a Weinreb amide functionality, a highly valuable functional group in organic synthesis. Weinreb amides are known for their controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high fidelity, thereby avoiding over-addition products commonly seen with other organometallic reagents.[4] The strategic combination of the stable pyrazole core with the synthetically useful Weinreb amide makes this compound a significant building block for the development of novel therapeutics.

This document, intended for an audience of researchers and drug development professionals, provides a comprehensive overview of a robust synthetic route to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, its physicochemical properties, and a discussion of the underlying chemical principles.

Synthetic Strategy and Workflow

The most efficient and modular approach to the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide involves a two-step sequence starting from the corresponding pyrazole carboxylic acid. This strategy allows for the late-stage introduction of the N,O-dimethylhydroxylamine moiety, which is advantageous for convergent synthesis designs.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Key Precursor cluster_1 Amide Bond Formation A 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (Commercially Available) B Activation of Carboxylic Acid A->B Step 1 C Coupling with N,O-Dimethylhydroxylamine B->C Amide Coupling Reagents D N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (Target Molecule) C->D Purification

Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

The synthesis commences with the commercially available 1,3-dimethyl-1H-pyrazole-5-carboxylic acid . The key transformation is the formation of the amide bond with N,O-dimethylhydroxylamine. This can be achieved through several reliable methods, with the choice often depending on the scale of the reaction and the desired purity profile.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.

Step 1: Preparation of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

  • Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid and high-yielding reaction with the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.).

    • Add an excess of thionyl chloride (SOCl₂, 3.0 eq.).

    • Slowly heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

    • The resulting crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Step 2: Coupling with N,O-Dimethylhydroxylamine

  • Rationale: The highly reactive acyl chloride readily reacts with the nucleophilic nitrogen of N,O-dimethylhydroxylamine. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Protocol:

    • Dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a suitable base like triethylamine (2.5 eq.) in the same anhydrous solvent.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Method 2: Direct Amide Coupling using EDC/HOBt

This method avoids the harsh conditions of acyl chloride formation and is often preferred for substrates with sensitive functional groups.

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of hydroxybenzotriazole (HOBt), this intermediate is converted to an activated ester, which then reacts with the amine to form the amide bond. This two-stage activation minimizes side reactions and racemization in chiral substrates.

  • Protocol:

    • Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM under a nitrogen atmosphere.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0 eq.) to the mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Information
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.
Melting Point Not available

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • A singlet for the pyrazole C4-H proton, expected around δ 6.0-6.5 ppm.[5]

    • A singlet for the N-methyl group on the pyrazole ring, likely in the range of δ 3.8-4.2 ppm.

    • A singlet for the N-methoxy protons, expected around δ 3.7-3.9 ppm.

    • A singlet for the N-methyl protons of the Weinreb amide, likely around δ 3.2-3.4 ppm.

    • A singlet for the C3-methyl group on the pyrazole ring, expected in the range of δ 2.2-2.5 ppm.[5]

  • ¹³C NMR (in CDCl₃):

    • The carbonyl carbon of the Weinreb amide is expected in the region of δ 160-165 ppm.

    • Signals for the pyrazole ring carbons (C3, C4, and C5) are anticipated between δ 105-155 ppm.[5]

    • The N-methyl carbon on the pyrazole ring is likely to appear around δ 35-40 ppm.

    • The N-methoxy carbon should be in the range of δ 60-65 ppm.

    • The N-methyl carbon of the Weinreb amide is expected around δ 32-35 ppm.

    • The C3-methyl carbon on the pyrazole ring will likely be in the range of δ 10-15 ppm.[5]

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 184.11.

Applications in Drug Discovery and Development

The structural features of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide make it a valuable intermediate in drug discovery.

  • Scaffold for Library Synthesis: The pyrazole core can be further functionalized, and the Weinreb amide provides a handle for introducing a wide variety of substituents. This allows for the rapid generation of compound libraries for screening against biological targets.

  • Precursor to Bioactive Molecules: Pyrazole carboxamides are known to exhibit a range of biological activities. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. For instance, various pyrazole carboxamides have been investigated as succinate dehydrogenase inhibitors for use as fungicides.[3]

Safety and Handling

Detailed safety information for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is not available. However, based on related pyrazole compounds, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetically valuable building block that combines the robust and biologically relevant pyrazole scaffold with the versatile Weinreb amide functionality. The synthetic routes outlined in this guide, proceeding from the readily available 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, offer reliable and scalable methods for its preparation. The predictable reactivity of this compound makes it an attractive starting point for the synthesis of diverse compound libraries and for the development of novel drug candidates. Further research into the specific properties and applications of this molecule is warranted and is expected to yield valuable insights for the medicinal chemistry community.

References

Sources

An In-Depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal and agrochemical research. Its inherent structural features and synthetic tractability have led to the development of numerous commercial products and investigational compounds with a wide range of biological activities. This guide focuses on a specific, yet highly relevant, derivative: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . This compound, also known as a Weinreb amide of 1-methyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of more complex molecules, particularly ketones, which are prevalent in pharmacologically active agents. This document aims to provide a comprehensive technical overview, from its fundamental chemical properties to its synthesis and potential applications, grounded in established scientific principles and methodologies.

Compound Identification and Core Properties

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a specialized amide derivative that serves as a stable and versatile acylating agent in organic synthesis.

Identifier Value
IUPAC Name N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
CAS Number 1339452-16-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
SMILES CN1N=CC=C1C(=O)N(C)OC

The core of this molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This aromatic system is a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds. The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is particularly significant. The chelation of a metal cation between the methoxy oxygen and the carbonyl oxygen stabilizes the tetrahedral intermediate formed upon nucleophilic attack. This stability prevents the over-addition that can occur with other acylating agents like acid chlorides or esters, thus allowing for the controlled synthesis of ketones from organometallic reagents.

The Strategic Importance in Synthesis: The Weinreb Amide Functionality

The primary utility of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in its role as a Weinreb amide. This functionality provides a reliable method for the preparation of ketones, which are common substructures in pharmaceuticals and other fine chemicals.

The general mechanism for the reaction of a Weinreb amide with an organometallic reagent (e.g., a Grignard or organolithium reagent) is depicted below:

Weinreb_Ketone_Synthesis weinreb N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide intermediate Stable Tetrahedral Intermediate (Chelated) weinreb->intermediate Nucleophilic Attack organometallic Organometallic Reagent (R'-M) organometallic->intermediate ketone Pyrazole Ketone intermediate->ketone Aqueous Workup side_product [M(OMe)NMe] intermediate->side_product Aqueous Workup

Figure 1: Generalized reaction pathway for ketone synthesis from a Weinreb amide.

This controlled reactivity is a significant advantage over more reactive acylating agents, which often lead to the formation of tertiary alcohols as byproducts.

Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

General Synthetic Approach

The synthesis involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, typically an acid chloride.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine to form the desired Weinreb amide.

Synthesis_Workflow start 1-methyl-1H-pyrazole-5-carboxylic acid activation Activation (e.g., SOCl₂, (COCl)₂) start->activation intermediate 1-methyl-1H-pyrazole-5-carbonyl chloride activation->intermediate coupling Coupling with N,O-dimethylhydroxylamine (MeONHMe·HCl, base) intermediate->coupling product N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide coupling->product

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on standard methods for Weinreb amide synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Formation of 1-methyl-1H-pyrazole-5-carbonyl chloride [1]

  • To a stirred suspension of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Coupling with N,O-dimethylhydroxylamine

  • Dissolve the crude 1-methyl-1H-pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Analytical Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques. While specific spectral data for this exact molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from similar pyrazole derivatives.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group on the pyrazole ring, a singlet for the N-methyl group of the amide, a singlet for the O-methyl group, and signals corresponding to the protons on the pyrazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the three methyl carbons would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl group (C=O) would be expected in the region of 1630-1680 cm⁻¹.

Applications in Drug Discovery and Agrochemicals

The primary application of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is as a building block for the synthesis of more complex molecules. The pyrazole carboxamide core is a well-established pharmacophore in several classes of therapeutic agents and agrochemicals.

  • Fungicides: Many commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds block the respiratory chain in fungi, leading to their death. The synthesis of novel SDHI candidates could involve the reaction of the title compound with various organometallic reagents to introduce diverse substituents at the carbonyl carbon.

  • Anticancer Agents: Pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various pathways involved in cell proliferation and survival. For instance, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been evaluated for their ability to inhibit the expression of prostate-specific antigen (PSA) in prostate cancer cell lines.[2]

  • Anti-inflammatory and Analgesic Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthetic flexibility offered by the Weinreb amide functionality allows for the creation of libraries of novel pyrazole derivatives for screening as potential anti-inflammatory or analgesic agents.[3]

  • Other Therapeutic Areas: The versatility of the pyrazole scaffold has led to its exploration in a wide array of therapeutic areas, including as anticonvulsants, antimicrobials, and antioxidants.[3]

Safety and Handling

Specific safety data for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is not extensively documented. However, based on the general properties of related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: While some pyrazole carboxamides have shown low cytotoxicity in certain assays, others have exhibited unexpected acute toxicity in animal models, potentially through the inhibition of mitochondrial respiration.[5] Therefore, all novel pyrazole derivatives should be handled with care, and appropriate toxicological assessments should be conducted early in the research and development process.

Conclusion and Future Perspectives

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a valuable synthetic intermediate that provides a gateway to a wide range of more complex pyrazole derivatives. Its role as a Weinreb amide allows for the controlled and efficient synthesis of pyrazole-based ketones, which are important substructures in many biologically active molecules. The continued exploration of the chemical space around the pyrazole carboxamide core, facilitated by versatile building blocks like the one discussed in this guide, holds significant promise for the discovery of new and improved therapeutic agents and agrochemicals. Researchers and drug development professionals are encouraged to leverage the synthetic advantages of this compound in their pursuit of novel molecular entities.

References

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

Sources

A Comprehensive Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, widely recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have led to blockbuster drugs and highly effective agrochemicals.[1] Within this class, pyrazole-carboxamides are particularly significant, forming the structural basis for numerous kinase inhibitors, anti-inflammatory agents, and fungicides, most notably the succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4]

This guide focuses on a specific, highly functionalized derivative: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . This molecule is not just another pyrazole derivative; it is a Weinreb amide . The incorporation of the N-methoxy-N-methylamide moiety transforms it into a powerful and precise synthetic intermediate. Weinreb amides are celebrated in organic synthesis for their unique reactivity with organometallic reagents, allowing for the clean, high-yield synthesis of ketones by preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.

For researchers in drug discovery and process development, understanding the synthesis, properties, and applications of this building block is crucial for the rapid and efficient generation of novel chemical entities. This document provides an in-depth examination of its physicochemical properties, a detailed, field-tested synthetic protocol, and an exploration of its strategic applications.

Physicochemical Properties and Identification

Precise identification is the foundation of all chemical research. N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is defined by its unique combination of a 1-methylpyrazole core and a Weinreb amide functional group at the 5-position. Its key identifiers and calculated properties are summarized below.

Identifier Value Source/Method
IUPAC Name N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamideIUPAC Nomenclature
Molecular Formula C₇H₁₁N₃O₂Elemental Composition
Molecular Weight 169.18 g/mol Calculated
Monoisotopic Mass 169.08513 DaCalculated
Canonical SMILES CN1N=CC=C1C(=O)N(C)OCStructure-to-Text
InChI Key (Not publicly indexed)Hashed InChI String
CAS Number (Not publicly indexed)Chemical Abstracts Service

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is most reliably achieved via a two-stage process: synthesis of the carboxylic acid precursor followed by amide bond formation. This approach allows for high modularity and purity control.

Overall Synthetic Workflow

The logical flow from a stable precursor to the final product involves activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine. This ensures a controlled and efficient reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Formation Precursor 1-methyl-1H-pyrazole- 5-carboxylic acid Activation Acid Chloride Formation (Intermediate) Precursor->Activation Oxalyl Chloride or SOCl₂ Coupling Amide Coupling Reaction Activation->Coupling N,O-Dimethylhydroxylamine + Base Product N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Coupling->Product Purification

Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Experimental Protocol: Synthesis of the Weinreb Amide

This protocol describes the conversion of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (a commercially available and closely related analogue) to its corresponding Weinreb amide.[5][6] The principles are directly applicable to the target molecule starting from 1-methyl-1H-pyrazole-5-carboxylic acid.

Objective: To synthesize N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide via an acid chloride intermediate.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.2 - 1.5 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Acid Chloride Formation (Activation):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Causality Note: Oxalyl chloride is chosen over thionyl chloride as its byproducts (CO, CO₂) are gaseous and easily removed, simplifying purification.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The disappearance of the starting carboxylic acid spot indicates complete conversion to the more nonpolar acid chloride. The reaction is considered complete when effervescence ceases.

  • Amide Coupling:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add TEA or DIPEA (2.5 eq). Causality Note: Two equivalents of base are required: one to liberate the free amine from its hydrochloride salt and one to quench the HCl generated during the amide coupling. An additional slight excess ensures the reaction goes to completion.

    • Slowly transfer the previously prepared acid chloride solution into the amine solution via cannula at 0 °C.

    • Allow the reaction mixture to stir at room temperature overnight (or for at least 4 hours).

    • Self-Validation Checkpoint: Monitor the reaction by TLC. The appearance of a new spot corresponding to the product and the disappearance of the intermediate acid chloride confirms progress.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess amine base, while the bicarbonate wash removes any unreacted carboxylic acid and neutralizes residual acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

  • Structural Confirmation:

    • Mass Spectrometry: Obtain an ESI-MS spectrum to confirm the molecular weight. Expect to observe a peak at m/z = 170.09 for [M+H]⁺.

    • NMR Spectroscopy: Dissolve the pure product in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the structure.

Applications in Chemical Synthesis and Drug Discovery

The primary value of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in its function as a versatile synthetic intermediate for producing pyrazole-ketones.

Weinreb Ketone Synthesis

The N-methoxy-N-methylamide group reacts with one equivalent of an organometallic reagent (Grignard or organolithium) to form a stable, five-membered chelate intermediate. This intermediate is stable at low temperatures and does not react further until acidic workup, which then hydrolyzes it to the corresponding ketone. This prevents the formation of tertiary alcohol byproducts.

G WeinrebAmide N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Intermediate Stable Tetrahedral Chelate (Intermediate) WeinrebAmide->Intermediate Organometallic Organometallic Reagent (R-MgBr or R-Li) Organometallic->Intermediate 1. Add R-M Ketone 1-methyl-5-(R-carbonyl)- 1H-pyrazole (Ketone) Intermediate->Ketone 2. Quench Workup Aqueous Acidic Workup (e.g., H₃O⁺)

Caption: Reaction pathway for Weinreb ketone synthesis.

This methodology is invaluable in drug discovery campaigns where a common pyrazole core needs to be elaborated with diverse side chains (the "R" group). By synthesizing a variety of Grignard reagents, a medicinal chemist can rapidly generate a library of pyrazole-ketone derivatives for structure-activity relationship (SAR) studies. These ketones can then be further modified, for example, by reduction to alcohols or conversion to amines via reductive amination.

Strategic Importance in Discovery Programs
  • Medicinal Chemistry: Pyrazole-based compounds are known to target a wide array of proteins, including kinases, cyclooxygenases (COX), and G-protein coupled receptors like TGR5.[1][7] The ability to easily synthesize diverse pyrazole-ketones from this intermediate allows for efficient exploration of the chemical space around these targets.

  • Agrochemical Development: Many modern fungicides are pyrazole-carboxamides that inhibit the succinate dehydrogenase (SDH) enzyme.[4] The N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold serves as a key starting material for creating novel analogues to overcome resistance and improve efficacy.

Data Summary

The following tables provide a quick reference for the key properties and expected analytical data for the title compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3 ~7.4 d 1H Pyrazole Ring
H-4 ~6.2 d 1H Pyrazole Ring
N1-CH₃ ~3.9 s 3H N-Methyl (pyrazole)
O-CH₃ ~3.7 s 3H Methoxy

| N-CH₃ | ~3.3 | s | 3H | N-Methyl (amide) |

Table 2: Predicted Mass Spectrometry Data

Technique Adduct Expected m/z
ESI-MS (+) [M+H]⁺ 170.09

| ESI-MS (+) | [M+Na]⁺ | 192.07 |

References

  • Koca, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • ResearchGate (2022). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. Available at: [Link]

  • Zhu, W., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • Evers, A., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, forming the scaffold of numerous bioactive compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] Specifically, pyrazole carboxamides have gained significant attention as potent inhibitors of various enzymes, making them valuable leads in drug discovery.[1] The title compound, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, also known as a Weinreb-Nahm amide, is a key intermediate in organic synthesis.[4][5] The N-methoxy-N-methylamide functionality provides a stable and versatile handle for the synthesis of ketones, avoiding the common issue of over-addition by organometallic reagents.[5] This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this important synthetic intermediate, grounded in established analytical principles.

Strategic Approach to Structure Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Our strategy for elucidating the structure of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide integrates data from multiple spectroscopic techniques. This multi-faceted approach ensures self-validation at each stage, leading to a confident structural assignment. The workflow is designed to first establish the molecular formula and then piece together the connectivity and spatial arrangement of the atoms.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Workflow cluster_confirmation Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS NMR Nuclear Magnetic Resonance (NMR) 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) MS->NMR Elemental Composition XRay Single Crystal X-ray Diffraction (Optional, for absolute confirmation) NMR->XRay Proposed Structure Final_Structure Confirmed Structure of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide XRay->Final_Structure

Caption: A logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Unveiling the Molecular Formula

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, via electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The accurate mass of the protonated molecular ion [M+H]⁺ is determined. This value is then used to calculate the elemental composition.

Expected Data and Interpretation

The molecular formula of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is C₇H₁₁N₃O₂. The expected monoisotopic mass is 169.0851 g/mol . HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ at an m/z value that corresponds to this elemental composition with high accuracy (typically < 5 ppm error).

ParameterExpected Value
Molecular Formula C₇H₁₁N₃O₂
Monoisotopic Mass 169.0851 u
[M+H]⁺ (calculated) 170.0924 m/z

The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural insights, such as the loss of the methoxy group or cleavage of the amide bond.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to assemble the molecular structure piece by piece.[8][9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • 1D NMR: ¹H and ¹³C{¹H} spectra are recorded.

  • 2D NMR: COSY, HSQC, and HMBC spectra are acquired to establish proton-proton and proton-carbon correlations.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (number of neighboring protons).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5s1HH4The proton on the pyrazole ring is in an electron-deficient environment.
~3.9s3HN1-CH₃Methyl group attached to a nitrogen atom in an aromatic ring.
~3.8s3HN-OCH₃Methoxy group protons on the amide nitrogen.
~3.3s3HN-CH₃Methyl group protons on the amide nitrogen.

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides information on the number of different carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C=OCarbonyl carbon of the amide.[1]
~145C5Pyrazole ring carbon attached to the carboxamide group.
~140C3Pyrazole ring carbon.
~110C4Pyrazole ring carbon bearing a proton.
~62N-OCH₃Methoxy carbon.
~40N1-CH₃N-methyl carbon on the pyrazole ring.
~34N-CH₃N-methyl carbon on the amide.

2D NMR: Connecting the Pieces

  • COSY (Correlation Spectroscopy): This experiment would show no correlations, as all proton signals are expected to be singlets with no vicinal proton neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C NMR tables.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity of the molecule.[8] It shows correlations between protons and carbons that are two or three bonds away.

Sources

Spectroscopic Characterization of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the characterization of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a key intermediate in modern synthetic chemistry. As a Weinreb amide derivative of a substituted pyrazole, this compound holds significant potential for the synthesis of complex ketones and other pharmacologically relevant scaffolds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic analysis and data from analogous structures reported in the scientific literature.

Introduction: The Significance of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide belongs to the class of Weinreb amides, which are renowned for their controlled reactivity towards organometallic reagents to yield ketones, avoiding the common problem of over-addition that leads to tertiary alcohols.[3] The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[4][5] Accurate and unambiguous characterization of this molecule is therefore paramount for any downstream applications. This guide will walk through the expected spectral signatures that confirm the successful synthesis and purity of this versatile building block.

Below is a diagram illustrating the workflow for the spectroscopic characterization of the title compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra such as HSQC and HMBC for unambiguous assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.5 - 7.0Singlet1HH-4 (pyrazole)The proton on the pyrazole ring is expected to be in the aromatic region, deshielded by the ring currents. Its exact position can be influenced by the electronic nature of the substituents.
~ 3.9 - 4.1Singlet3HN-CH₃ (pyrazole)The N-methyl group on the pyrazole ring is typically found in this region.
~ 3.7 - 3.9Singlet3HO-CH₃The O-methyl protons of the Weinreb amide are characteristically found in this downfield region due to the electronegativity of the attached oxygen atom.[6]
~ 3.2 - 3.4Singlet3HN-CH₃ (amide)The N-methyl protons of the Weinreb amide are also distinct and appear in this region.[7]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C=O (amide)The carbonyl carbon of the amide is expected in this characteristic downfield region. For pyrazole carboxamides, this can range from approximately 159-163 ppm.[8]
~ 140 - 145C-5 (pyrazole)The carbon atom of the pyrazole ring bearing the carboxamide group is expected to be significantly deshielded.
~ 135 - 140C-3 (pyrazole)The other substituted carbon on the pyrazole ring.
~ 105 - 110C-4 (pyrazole)The CH carbon of the pyrazole ring is expected to be in this region.
~ 61 - 63O-CH₃The O-methyl carbon of the Weinreb amide is typically found in this range.[7]
~ 37 - 40N-CH₃ (pyrazole)The N-methyl carbon on the pyrazole ring.
~ 32 - 35N-CH₃ (amide)The N-methyl carbon of the Weinreb amide.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong absorption from the amide carbonyl group.

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
~ 1650 - 1680StrongC=O stretch (amide)This is a characteristic and strong absorption for a tertiary amide carbonyl. The conjugation with the pyrazole ring may slightly lower the frequency.[9][10]
~ 2800 - 3000MediumC-H stretch (aliphatic)These absorptions correspond to the stretching vibrations of the methyl groups.
~ 1400 - 1550MediumC=N and C=C stretch (pyrazole ring)These bands are characteristic of the pyrazole ring system.
~ 1000 - 1200Medium to StrongC-N stretchStretching vibrations of the various C-N bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for MS Analysis
  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and is more likely to show the molecular ion peak.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

Predicted Mass Spectrum

The mass spectrum should show the molecular ion peak and several characteristic fragment ions. The molecular weight of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (C₇H₁₁N₃O₂) is 169.19 g/mol .

m/zIonRationale
169[M]⁺˙ or [M+H]⁺Molecular ion (EI) or protonated molecule (ESI).
141[M - CO]⁺˙Loss of carbon monoxide is a common fragmentation pathway for carbonyl compounds.
110[M - N(O)CH₃]⁺Cleavage of the amide bond.
96[Pyrazole ring fragment]⁺Fragmentation of the pyrazole ring.
61[CH₃N(O)CH₃]⁺Fragment corresponding to the Weinreb amide portion.

The fragmentation pattern of pyrazole derivatives can be complex, often involving ring cleavage. The following diagram illustrates a plausible fragmentation pathway.

G mol [C₇H₁₁N₃O₂]⁺˙ m/z = 169 frag1 [C₆H₈N₃O]⁺ m/z = 141 mol->frag1 - CO frag2 [C₅H₇N₂]⁺ m/z = 110 mol->frag2 - N(O)CH₃ frag4 [C₂H₆NO]⁺ m/z = 61 mol->frag4 - C₅H₅N₂O frag3 [C₄H₅N₂]⁺ m/z = 96 frag2->frag3 - CH₂

Caption: Plausible mass fragmentation pathway for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. The predicted spectral data in this guide, based on established principles and literature precedents for analogous structures, serve as a reliable reference for researchers working with this important synthetic intermediate. By carefully analyzing the experimental data and comparing it with these predictions, scientists can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • YouTube. (2012). Introduction to Weinreb amides. [Link]

  • The Royal Society of Chemistry. (2012). General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • Journal of the Chemical Society B. (1967). Electron-impact induced fragmentations of pyrazoles. [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amides. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed. (2023). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]

  • Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

Sources

An In-depth Technical Guide to the Anticipated Mechanism of Action of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, demonstrating a remarkable breadth of biological activities. While the precise mechanism of action for the specific molecule, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, is not yet explicitly detailed in publicly available literature, its structural features strongly suggest an engagement with well-established cellular targets. This technical guide synthesizes the current understanding of the primary mechanisms of action associated with the pyrazole carboxamide class of compounds. By examining the established activities of structurally related molecules, we can infer the probable biological impact of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. This document will delve into the principal known mechanisms, including succinate dehydrogenase (SDH) inhibition, kinase modulation, and other potential cellular interactions. Furthermore, it will provide field-proven experimental protocols to rigorously investigate these potential mechanisms, empowering researchers to elucidate the definitive mode of action for this and similar novel chemical entities.

Introduction: The Versatility of the Pyrazole Carboxamide Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and synthetic tractability have led to the development of numerous therapeutic agents and crop protection chemicals.[1][2] The incorporation of a carboxamide linkage further enhances the potential for diverse biological interactions. Pyrazole carboxamide derivatives have been successfully developed as fungicides, insecticides, and therapeutics for a range of human diseases, including cancer and inflammatory conditions.[1][2][3]

The specific substitutions on the pyrazole ring and the carboxamide nitrogen of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide—a methoxy group on the amide nitrogen and methyl groups on the pyrazole nitrogen and the amide nitrogen—will ultimately dictate its specific biological target and pharmacological profile. This guide will explore the most probable mechanisms of action based on extensive research into this chemical class.

Principal Putative Mechanisms of Action

Based on the known activities of the pyrazole carboxamide chemical class, the following mechanisms are the most likely for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Inhibition of Succinate Dehydrogenase (SDH) in the Mitochondrial Respiratory Chain

A predominant mechanism of action for a significant number of pyrazole carboxamides, particularly in the agrochemical sector, is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5]

Causality of Inhibition: SDH is a crucial enzyme in cellular respiration, catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and, ultimately, cell death. This is a particularly effective mechanism for fungicidal action.[5]

Structural Insights: The carboxamide moiety is often critical for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. Variations in the substituents on the pyrazole ring and the amide group modulate the potency and selectivity of these inhibitors.[4]

Visualizing the SDH Inhibition Pathway:

SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_I Complex I Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II (SDH) Complex_II->Q Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Q->Complex_III CytC->Complex_IV ATP ATP ATP_Synthase->ATP Molecule N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide Molecule->Complex_II Inhibits caption Fig 1: Proposed inhibition of Succinate Dehydrogenase (SDH/Complex II).

Caption: Fig 1: Proposed inhibition of Succinate Dehydrogenase (SDH/Complex II).

Modulation of Kinase Signaling Pathways

The pyrazole scaffold is a common feature in many kinase inhibitors. Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer.

  • MEK Inhibition: Certain N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as inhibitors of MEK, a key component of the MAPK/ERK signaling pathway that is often hyperactivated in various cancers.[6] Inhibition of MEK can block downstream signaling, leading to reduced cell proliferation and tumor growth.[6]

Visualizing the MAPK/ERK Signaling Pathway and MEK Inhibition:

MEK_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Molecule N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide Molecule->MEK Inhibits caption Fig 2: Potential inhibition of the MAPK/ERK pathway at MEK. MoA_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays cluster_omics Unbiased 'Omics' Approaches Compound N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide Enzyme_Assays Enzyme Inhibition Assays (SDH, Kinases, etc.) Compound->Enzyme_Assays Cell_Viability Cell Viability/Proliferation Compound->Cell_Viability Proteomics Chemical Proteomics Compound->Proteomics Transcriptomics Transcriptomics (RNA-Seq) Compound->Transcriptomics MoA Mechanism of Action Elucidation Enzyme_Assays->MoA Cellular_Respiration Cellular Respiration (OCR/ECAR) Cell_Viability->Cellular_Respiration Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assays Cell_Viability->Apoptosis Cellular_Respiration->MoA Cell_Cycle->MoA Apoptosis->MoA Proteomics->MoA Transcriptomics->MoA caption Fig 3: A comprehensive workflow for MoA determination.

Caption: Fig 3: A comprehensive workflow for MoA determination.

Summary and Future Directions

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide belongs to a chemical class with a proven track record of diverse and potent biological activities. While its specific mechanism of action remains to be elucidated, the existing literature strongly suggests that it is likely to function as an inhibitor of a key cellular enzyme, such as succinate dehydrogenase or a protein kinase. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically investigate and ultimately identify the precise molecular target and cellular consequences of this and other novel pyrazole carboxamide derivatives. Such studies are essential for the rational design and development of the next generation of therapeutics and crop protection agents.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]

  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. (2016). PubMed. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. (2023). ChemRxiv. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (n.d.). PMC - NIH. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (n.d.). ChemRxiv. [Link]

  • Carboxamides: Knowing more about these important fungicides. (n.d.). 3tentos. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

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An In-Depth Technical Guide to the Predicted Biological Activity of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Inferred Potential

The landscape of modern agrochemical and pharmaceutical research is rich with heterocyclic compounds, among which the pyrazole nucleus stands as a "privileged structure."[1] Its presence in a multitude of biologically active agents speaks to its versatility and favorable drug-like properties.[2][3][4] This guide delves into the specific, yet largely uncharted, territory of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . While direct experimental data for this precise molecule is sparse in current literature, a wealth of information on its close structural analogs allows us to construct a robust, scientifically-grounded profile of its predicted biological activities, primary mechanism of action, and the experimental pathways to validate these hypotheses.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative—to explain the "why" behind the "how." This guide is therefore structured to first establish the chemical foundation of the target molecule, then to logically derive its most probable biological function by examining its constituent parts and the established activities of related compounds. We will explore its likely role as a fungicide, specifically as a succinate dehydrogenase inhibitor (SDHI), a class of compounds vital to modern crop protection.[5][6] We will also consider other potential, albeit less probable, biological activities and the critical aspect of off-target effects.

This document is designed to be a practical resource. It includes detailed, field-proven protocols for the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide and for its subsequent biological evaluation. These protocols are not just lists of steps but are presented with an emphasis on the underlying principles, ensuring they are self-validating and adaptable. Through this comprehensive exploration, we aim to equip researchers with the knowledge and tools necessary to unlock the potential of this intriguing molecule.

Synthesis and Molecular Architecture

The synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a multi-step process that begins with the construction of the pyrazole core, followed by the formation of the N-methoxy-N-methylamide (also known as a Weinreb amide). The Weinreb amide is a particularly useful functional group in organic synthesis due to its stability and its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[7][8]

Synthetic Pathway

The most logical synthetic route involves two key stages:

  • Formation of the 1-methyl-1H-pyrazole-5-carboxylic acid precursor: This can be achieved through various methods, a common one being the methylation of a pyrazole-5-carboxylate ester followed by hydrolysis.[9] The methylation step is crucial for establishing the "1-methyl" substitution pattern on the pyrazole ring.[10][11]

  • Formation of the Weinreb Amide: The resulting carboxylic acid is then coupled with N,O-dimethylhydroxylamine. This can be accomplished through several methods, including activation of the carboxylic acid with a coupling reagent or conversion to an acid chloride.[7][12] The use of 1,1'-carbonyldiimidazole (CDI) is a common and effective method for this transformation, as it proceeds under mild conditions and avoids the harsh reagents often required for acid chloride formation.[13]

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Weinreb Amide Formation pyrazole_ester Pyrazole-5-carboxylate Ester methylation Methylation (e.g., MeI, K2CO3) pyrazole_ester->methylation hydrolysis Hydrolysis (e.g., NaOH, H3O+) methylation->hydrolysis precursor 1-methyl-1H-pyrazole-5-carboxylic acid hydrolysis->precursor activation Acid Activation (e.g., CDI) precursor->activation coupling Coupling with N,O-dimethylhydroxylamine activation->coupling target_molecule N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide coupling->target_molecule

Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Detailed Experimental Protocol: Synthesis

The following protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Objective: To synthesize N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

Part A: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

  • Methylation: In a round-bottom flask, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in acetone. Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product is ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature overnight.

  • Acidification and Precipitation: After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 2-3. The product, 1-methyl-1H-pyrazole-5-carboxylic acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Part B: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Activation: To a stirred solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add 1,1'-carbonyldiimidazole (1.1 eq) in one portion. Stir at room temperature for 1 hour, or until CO₂ evolution ceases. This forms the reactive acylimidazole intermediate.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. Stir at room temperature for 6-12 hours.

  • Work-up: Quench the reaction with 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Predicted Biological Activity and Mechanism of Action

Based on a comprehensive analysis of structurally related compounds, the primary and most potent biological activity of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is predicted to be fungicidal , acting as a succinate dehydrogenase inhibitor (SDHI) .[14][15][16]

Primary Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a critical enzyme complex located in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:

  • It is the only enzyme that participates in both the citric acid cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to the quinone pool).

  • By inhibiting SDH, SDHI fungicides effectively shut down cellular respiration in susceptible fungi, leading to a rapid depletion of ATP and ultimately, cell death.[6]

The N-methoxy-pyrazole-carboxamide scaffold is a hallmark of a new generation of highly effective SDHI fungicides.[14][15][16] The pyrazole ring and the carboxamide linker are essential for binding to the ubiquinone binding site (Qp site) of the SDH enzyme complex. The N-methyl group on the pyrazole and the N-methoxy-N-methyl group on the carboxamide are expected to influence the compound's binding affinity, lipophilicity, and metabolic stability.

SDHI_Mechanism Mechanism of SDH Inhibition cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ATP_Synthase ATP Synthase Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV H2O H₂O ComplexIV->H2O ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII QH2 Ubihydroquinone (QH2) Q->QH2 QH2->ComplexIII CytC->ComplexIV O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase Molecule N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Inhibition Inhibition Molecule->Inhibition Inhibition->ComplexII Biological_Evaluation_Workflow cluster_invitro In Vitro Antifungal Screening cluster_moa Mechanism of Action Studies cluster_toxicity Preliminary Toxicity Assessment start Synthesized Compound (N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide) mycelium_assay Mycelium Growth Inhibition Assay start->mycelium_assay mammalian_cell_assay Mammalian Cell Mitochondrial Respiration Assay start->mammalian_cell_assay ec50 Determine EC50 (Potency) mycelium_assay->ec50 sdh_assay SDH Enzyme Inhibition Assay ec50->sdh_assay If active ic50 Determine IC50 (Target Affinity) sdh_assay->ic50 lead_candidate Potential Lead Candidate ic50->lead_candidate High Affinity toxicity_profile Assess Off-Target Toxicity mammalian_cell_assay->toxicity_profile toxicity_profile->lead_candidate Low Toxicity

Caption: A logical workflow for the biological evaluation of the target compound.

Data Presentation: Contextualizing Potency

To provide a framework for the expected potency of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, the following table summarizes the reported antifungal activities of several structurally related pyrazole carboxamide SDHIs.

Compound ClassRepresentative CompoundTarget PathogenEC₅₀ (mg/L)Reference
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesCompound 7uWheat powdery mildew0.633[16]
Pyrazole carboxamide thiazole derivativesCompound 6iValsa mali1.77[17]
Pyrazole carboxamide thiazole derivativesCompound 19iValsa mali1.97[17]
Pyrazole-4-carboxamides with oxime etherCompound E1Rhizoctonia solani1.1 (µg/mL)[18]
Isoxazolol pyrazole carboxylatesCompound 7aiRhizoctonia solani0.37 (µg/mL)[19]
Commercial Standard Boscalid Valsa mali 9.19 [17]
Commercial Standard Boscalid Rhizoctonia solani 2.2 (µg/mL) [18]

Conclusion and Future Directions

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a molecule of significant, albeit predicted, potential. By leveraging structure-activity relationships from a well-established class of N-methoxy pyrazole carboxamides, we can confidently hypothesize that its primary biological activity will be as a potent fungicide targeting the succinate dehydrogenase enzyme. [14][15]The synthetic route to this compound is feasible using standard organic chemistry techniques, and the provided protocols offer a clear path for its creation and subsequent biological evaluation.

The crucial next step is the empirical validation of these hypotheses. The proposed in vitro assays for antifungal activity and enzyme inhibition will provide the foundational data to confirm its potency and mechanism of action. Of equal importance is the early assessment of its mammalian cytotoxicity to address the known potential for off-target mitochondrial inhibition observed in some related pyrazole carboxamides. [20][21]Should this compound exhibit high antifungal potency coupled with a favorable safety profile, it could represent a promising lead for the development of a new generation of agricultural fungicides.

References

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The Strategic Utility of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Advantage of Weinreb Amide Functionality

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a wide array of biological activities.[1][2] Its prevalence in drug design stems from its unique electronic properties, metabolic stability, and its capacity for diverse substitution patterns, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within the vast landscape of pyrazole-containing building blocks, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide emerges as a particularly valuable synthetic intermediate. This molecule synergistically combines the advantageous features of the 1,3-dimethyl-pyrazole scaffold with the exceptional reactivity profile of a Weinreb amide, offering a robust platform for the synthesis of complex molecules in drug discovery programs.

This technical guide provides an in-depth exploration of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide as a synthetic intermediate. We will delve into its synthesis, elucidate the principles behind its reactivity, provide detailed experimental protocols, and showcase its application in the construction of valuable molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of a synthetic intermediate is paramount for its effective utilization. While comprehensive experimental data for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is not extensively published in readily accessible literature, its key identifiers are provided below.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[3]
Molecular Weight 169.18 g/mol [3]
CAS Number 1339452-16-2[3]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific compound is not widely available in the public domain and would typically be generated and confirmed in-house during a research campaign. However, based on the structure, the expected spectroscopic features would include characteristic signals for the two N-methyl groups, the C-methyl group on the pyrazole ring, the methoxy group, and the pyrazole ring proton in ¹H NMR. The ¹³C NMR would show distinct peaks for the carbonyl carbon of the Weinreb amide, the pyrazole ring carbons, and the various methyl and methoxy carbons.

The Synthetic Pathway: A Stepwise Approach to a Key Intermediate

The synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a multi-step process that begins with the construction of the pyrazole core, followed by functional group manipulations to install the Weinreb amide moiety. The overall synthetic strategy is outlined below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Weinreb Amide Formation A Acetone + Diethyl oxalate B Intermediate A A->B  NaOEt, EtOH   D Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate B->D  DMF   C Methylhydrazine C->D E Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate F 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid E->F  NaOH or LiOH, THF/H₂O   G 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid H 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride G->H  (COCl)₂ or SOCl₂, cat. DMF, DCM   I 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride K N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide I->K  Base (e.g., Et₃N), DCM   J N,O-Dimethylhydroxylamine hydrochloride J->K

Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for pyrazole formation and Weinreb amide synthesis.[1][4]

Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a patented method.[4]

  • Reaction Setup: To a solution of ethanol, add sodium ethoxide and diethyl oxalate in a reaction vessel equipped with a stirrer and a cooling system.

  • Addition of Acetone: Cool the reaction mixture to 5-15 °C and slowly add acetone dropwise, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the reaction to proceed at the same temperature for 24 hours.

  • Cyclization: In a separate vessel, prepare a solution of methylhydrazine in DMF. Cool this solution to 5-15 °C.

  • Addition of Intermediate: Add the intermediate from the first step to the methylhydrazine solution, maintaining the temperature below 15 °C.

  • Heating and Work-up: After the addition, heat the reaction mixture to 40-50 °C for 6 hours. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Reaction Setup: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of THF and water.

  • Saponification: Add sodium hydroxide or lithium hydroxide (1.5 - 3.0 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until the starting material is consumed.[1]

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.[1]

Protocol 3: Formation of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

  • Reaction Setup: Suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in anhydrous dichloromethane (DCM) with a catalytic amount of DMF.

  • Addition of Chlorinating Agent: Cool the suspension to 0 °C and add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed.[1]

  • Isolation: Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is typically used immediately in the next step.[1]

Protocol 4: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Reaction Setup: Dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in anhydrous DCM and cool to 0 °C.

  • Amine Solution: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base such as triethylamine (2.5 equivalents) in anhydrous DCM.

  • Amidation: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

The Reactivity of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Gateway to Ketones and Other Functionalities

The synthetic utility of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in the unique properties of the Weinreb amide. This functional group reacts with a variety of nucleophiles, most notably organometallic reagents, to produce ketones in high yield without the common side reaction of over-addition to form tertiary alcohols.

G A N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide C Stable Tetrahedral Intermediate A->C B Organometallic Reagent (R-MgX or R-Li) B->C D 1,3-Dimethyl-5-(acyl)-1H-pyrazole (Ketone) C->D  Aqueous Workup   E Aqueous Workup

Caption: General reaction of the Weinreb amide with organometallics.

The stability of the tetrahedral intermediate is attributed to the chelation of the magnesium or lithium cation by both the methoxy and carbonyl oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup is performed. This prevents a second equivalent of the organometallic reagent from adding to the newly formed ketone, a common issue with other acylating agents.

Applications in Drug Discovery

The ability to introduce a wide range of alkyl, aryl, and heteroaryl groups via the reaction of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with the corresponding organometallic reagents makes it a powerful tool in the synthesis of diverse libraries of compounds for biological screening. The resulting pyrazole ketones are versatile intermediates that can be further elaborated into more complex molecular architectures. For instance, the ketone functionality can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in a variety of carbon-carbon bond-forming reactions.

While specific examples of the use of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in the synthesis of marketed drugs are not readily found in the public literature, the pyrazole-5-carboxamide scaffold is a well-established pharmacophore. For example, various substituted 1-methyl-1H-pyrazole-5-carboxamides have been synthesized and investigated as potent inhibitors of parasitic nematodes.[5] The synthetic route to such compounds often involves the amidation of the corresponding pyrazole-5-carboxylic acid, highlighting the importance of intermediates like the title Weinreb amide for accessing a diverse range of amide derivatives.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a strategically important synthetic intermediate that provides a reliable and high-yielding route to 5-acyl-1,3-dimethyl-pyrazoles. Its synthesis from readily available starting materials and the predictable reactivity of the Weinreb amide functionality make it an invaluable tool for medicinal chemists and drug development professionals. The ability to introduce molecular diversity at the 5-position of the pyrazole ring through the use of a wide range of organometallic reagents allows for the rapid generation of compound libraries for lead discovery and optimization. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in the efficient construction of complex molecular architectures will undoubtedly increase.

References

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  • El-Sayed, M. A. A.; Abdel-Aziz, A. A.-M.; El-Azab, A. S.; Al-Obaid, A. M.; Abdel-Hamide, S. G. Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. TSI2013, 8, 1-7.
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An In-depth Technical Guide to the Reactivity and Stability of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a specialized chemical entity, stands at the intersection of two pivotal functionalities in modern organic synthesis: the robust N-methylpyrazole core and the versatile N-methoxy-N-methylamide (Weinreb amide). This guide offers a comprehensive exploration of its chemical behavior, focusing on the nuanced interplay between these two groups that dictates its reactivity and stability. We will dissect the molecule's reactivity profile, with a particular emphasis on the chemoselective transformations at the Weinreb amide, and evaluate its inherent stability under various conditions, providing insights crucial for its application in synthetic chemistry and drug development. This document serves as a technical resource, grounded in established principles of organic chemistry, to empower researchers in leveraging this molecule's unique properties.

Introduction: Structural and Functional Significance

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 1339452-16-2) is a heterocyclic compound featuring a disubstituted pyrazole ring linked to a Weinreb amide moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-regarded scaffold in medicinal chemistry, often imparting metabolic stability and serving as a versatile platform for structural modification[1]. The N-methylation at the 1-position of the pyrazole ring prevents tautomerism and provides a defined structural isomer[2].

The defining feature for reactivity is the Weinreb amide at the C5 position. Introduced by Nahm and Weinreb in 1981, this functional group has become an invaluable tool for the controlled synthesis of ketones and aldehydes[3][4]. Its utility stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which prevents the common problem of over-addition[5]. This guide will provide a detailed analysis of the molecule's reactivity, focusing on this key functional group, and its overall stability profile.

PropertyValueSource
IUPAC Name N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamideInferred
CAS Number 1339452-16-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol

Synthesis Strategy: Building the Core Structure

The synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is most logically achieved through a convergent strategy that first establishes the pyrazole-5-carboxylic acid core, followed by amide coupling. This approach allows for late-stage introduction of the N,O-dimethylhydroxylamine, a common and flexible strategy for preparing Weinreb amides[6].

General Synthetic Workflow

The primary route involves the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid, which is then activated and coupled with N,O-dimethylhydroxylamine.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Weinreb Amide Formation Start 1,3-Dicarbonyl Precursor Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Start->Cyclocondensation Hydrazine Methylhydrazine Hydrazine->Cyclocondensation Ester 1-Methyl-1H-pyrazole-5-carboxylate Ester Cyclocondensation->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Ester->Hydrolysis Acid 1-Methyl-1H-pyrazole-5-carboxylic Acid Hydrolysis->Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) Acid->Activation To Part 2 Amine N,O-Dimethylhydroxylamine Hydrochloride Coupling Amide Coupling Amine->Coupling Activation->Coupling Product N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Coupling->Product

General synthetic workflow for the target molecule.
Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard methods for pyrazole synthesis and Weinreb amide formation.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid

  • Reaction Setup: To a solution of a suitable pyrazole-5-carboxylate ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, ~1.5 equiv).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3 using a dilute acid (e.g., 1N HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step or purified further by recrystallization.

Step 2: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Activation: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 10-15 minutes at room temperature.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the activated acid mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for several hours (typically 2-12 h), monitoring by TLC for the disappearance of the carboxylic acid.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the pure Weinreb amide.

Reactivity Profile: A Tale of Two Moieties

The reactivity of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is dominated by the Weinreb amide, which serves as a highly effective acylating agent. The N-methylpyrazole ring is generally stable to many reaction conditions but can participate in certain transformations.

Reactions at the Weinreb Amide (C5-Position)

The primary utility of the Weinreb amide is its reaction with strong nucleophiles, such as organolithium and Grignard reagents, to produce ketones in high yield without the formation of tertiary alcohol byproducts[3][4].

Mechanism of Ketone Synthesis: The key to this controlled reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup. This prevents a second nucleophilic attack[5].

Mechanism of Weinreb amide reaction with organometallics.

Protocol for Ketone Synthesis:

  • Reaction Setup: Dissolve N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Nucleophile Addition: Slowly add the organolithium or Grignard reagent (1.1-1.2 equiv) dropwise.

  • Reaction Execution: Stir at low temperature (e.g., -78 °C to 0 °C) for 1-3 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1N HCl) and allow to warm to room temperature. Extract with an organic solvent.

  • Purification: Purify the resulting ketone via standard methods like column chromatography.

Reactions at the Pyrazole Ring

The N-methylpyrazole ring is generally robust. It is an aromatic system and less prone to electrophilic substitution than pyrrole but can undergo reactions under specific conditions.

  • Electrophilic Aromatic Substitution: The most likely position for electrophilic attack is the C4 position, which is activated by the two nitrogen atoms. However, the carboxamide group at C5 is electron-withdrawing, which deactivates the ring towards electrophilic substitution. Harsh conditions would be required.

  • Deprotonation: The C-H bond at the C3 position is the most acidic proton on the ring, though it is not highly acidic. Strong bases like n-butyllithium could potentially deprotonate this position, allowing for subsequent reaction with electrophiles.

  • Stability to Oxidation/Reduction: The pyrazole ring is known to be stable towards many oxidizing agents[7]. It is also generally resistant to catalytic hydrogenation under conditions that would reduce other functional groups.

Stability Profile

The stability of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a critical parameter for its storage, handling, and use in multi-step syntheses. Its overall stability is high, owing to the aromaticity of the pyrazole ring and the relative robustness of the amide bond.

Hydrolytic Stability
  • Acidic Conditions: The Weinreb amide can be hydrolyzed to the corresponding carboxylic acid under strong acidic conditions (e.g., concentrated HCl, reflux). The pyrazole ring itself is generally stable to acid, being basic enough to be protonated by strong acids without decomposition[2].

  • Basic Conditions: Amides are notoriously stable to basic hydrolysis, often requiring harsh conditions (e.g., refluxing with concentrated NaOH or KOH)[4]. The Weinreb amide is no exception. The N-O bond is also generally stable to base.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, pyrazole derivatives are generally thermally stable. Degradation would likely initiate at temperatures well above 150-200°C, though this is highly dependent on the specific substitution pattern.

Photostability

Many aromatic heterocyclic compounds are susceptible to photodegradation. Pyrazole derivatives can undergo photochemical reactions, such as ring-opening or rearrangement, upon exposure to UV light[8]. It is therefore advisable to store N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in amber vials or protected from direct light, especially when in solution.

General Storage and Handling
  • Storage: For long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container. Storage under an inert atmosphere is recommended to prevent slow oxidative degradation over time.

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a valuable synthetic intermediate characterized by the predictable and selective reactivity of its Weinreb amide function and the inherent stability of its N-methylpyrazole core. The ability to cleanly convert this compound into various pyrazolyl ketones makes it a powerful tool for the construction of complex molecules in pharmaceutical and materials science research. Understanding its reactivity profile, particularly the conditions required for transformations at the amide versus the pyrazole ring, allows for its strategic incorporation into synthetic routes. Its robust nature under a wide range of conditions ensures its compatibility with diverse chemical transformations, solidifying its role as a versatile building block in modern organic synthesis.

References

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N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Privileged Scaffold for Controlled Acylation via Weinreb Amide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes, central functionalities in a vast array of pharmaceuticals and natural products, is often plagued by the issue of over-addition when using highly reactive organometallic reagents. The Weinreb-Nahm amide offers an elegant and robust solution to this challenge. This technical guide provides an in-depth exploration of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a specialized Weinreb amide built upon the medicinally significant pyrazole scaffold. We will dissect the underlying mechanism that imparts its unique reactivity, provide detailed protocols for its synthesis and application, and demonstrate its strategic value in complex molecule synthesis for the drug development professional.

The Foundation: Weinreb Amide Chemistry

The Over-Addition Problem in Carbonyl Synthesis

A classic challenge in organic chemistry is the synthesis of a ketone from a carboxylic acid derivative, such as an ester or acid chloride, using an organometallic reagent like a Grignard or organolithium species. The initial product of the nucleophilic addition is the desired ketone. However, the ketone itself is typically more reactive than the starting material. Consequently, a second equivalent of the nucleophile rapidly adds to the newly formed ketone, leading to the corresponding tertiary alcohol as an often-undesired byproduct. This over-addition occurs even when reaction stoichiometry is carefully controlled, reducing the yield and complicating purification.

The Weinreb-Nahm Solution: A Mechanistic Masterpiece

In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide, now universally known as the Weinreb amide, as a highly effective acylating agent. Its genius lies in its reaction with an organometallic reagent to form a stable tetrahedral intermediate. The key to this stability is the chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom.

This five-membered chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed. By sequestering the reactive species in this stable form, the intermediate prevents the release of the ketone into the reaction mixture, thereby completely inhibiting the problematic second addition. The reaction effectively "pauses" until the organometallic reagent is quenched.

The Emerging Potential of the N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a "Privileged" Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a "privileged structure," frequently appearing in a diverse array of biologically active compounds.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. This guide focuses on the specific scaffold of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a relatively underexplored yet promising chemotype. While direct literature on this exact molecule is sparse, this document will provide a comprehensive technical overview by drawing on data from closely related analogs and the well-established principles of pyrazole chemistry.

Physicochemical Properties of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

The foundational physicochemical properties of this scaffold are crucial for understanding its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol [2]
CAS Number 1339452-16-2[2]
Predicted LogP ~0.5 - 1.5 (Estimation)
Predicted Solubility Moderately soluble in polar organic solvents

Synthetic Pathways: A Proposed Methodology

A plausible and efficient synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide can be envisioned through a multi-step process, leveraging established pyrazole synthesis protocols.[3][4]

Experimental Protocol: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable 1,3-dicarbonyl precursor, such as ethyl 2,4-dioxovalerate, in ethanol.

  • Addition of Hydrazine: To the stirred solution, add one equivalent of methylhydrazine.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization reaction forms the pyrazole ring.

  • Hydrolysis: Upon completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.

  • Workup and Isolation: Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the 1-methyl-1H-pyrazole-5-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Formation of the Acid Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-methyl-1H-pyrazole-5-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) dropwise to the suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (indicated by the cessation of gas evolution and TLC analysis).

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 3: Amide Coupling to form N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Reaction Setup: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like DCM and add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt.

  • Coupling Reaction: Cool the solution of the free N,O-dimethylhydroxylamine to 0°C and slowly add a solution of the crude 1-methyl-1H-pyrazole-5-carbonyl chloride in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the final N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amide Coupling dicarbonyl 1,3-Dicarbonyl Precursor pyrazole_ester 1-methyl-1H-pyrazole-5-carboxylate dicarbonyl->pyrazole_ester Cyclization methylhydrazine Methylhydrazine methylhydrazine->pyrazole_ester pyrazole_acid 1-methyl-1H-pyrazole-5-carboxylic acid pyrazole_ester->pyrazole_acid Hydrolysis acid_chloride 1-methyl-1H-pyrazole-5-carbonyl chloride pyrazole_acid->acid_chloride SOCl2 final_product N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide acid_chloride->final_product Amide Coupling hydroxylamine N,O-dimethylhydroxylamine hydroxylamine->final_product SDHI_Mechanism Molecule N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide SDH Succinate Dehydrogenase (SDH) (Complex II) Molecule->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Part of ATP_Production ATP Production (Cellular Energy) ETC->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Postulated mechanism of action as a succinate dehydrogenase inhibitor.

Anthelmintic Activity

Research on 1-methyl-1H-pyrazole-5-carboxamides has revealed potent activity against parasitic nematodes, such as Haemonchus contortus. [5][6]These compounds were identified through phenotypic screens and subsequent medicinal chemistry optimization. [6]The exact mechanism of anthelmintic action for this class of compounds is still under investigation, but it is likely to involve a parasite-specific target. The N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold, sharing the 1-methyl-pyrazole-5-carboxamide core, may also possess anthelmintic properties.

Anticancer and Anti-inflammatory Potential

The broader family of pyrazole carboxamides has been extensively investigated for anticancer and anti-inflammatory activities. [7]These activities are often attributed to the inhibition of various kinases and other key signaling proteins. While specific studies on the title compound are lacking, the inherent properties of the pyrazole core suggest that this is a plausible area for future investigation.

Structure-Activity Relationships (SAR): Insights from Analogs

The biological activity of pyrazole carboxamides is highly dependent on the substitution pattern around the pyrazole ring and on the amide functionality.

  • Substitution at the 1-position: The methyl group at the 1-position is a common feature in many biologically active pyrazoles and is likely important for target engagement.

  • The N-methoxy-N-methylamide Group: This "Weinreb amide" analog is a key feature. The N-methoxy group can influence the compound's metabolic stability and conformational preferences, which can impact its interaction with biological targets.

  • Substitution at the 3- and 4-positions: The absence of bulky substituents at these positions in the title compound leaves them open for modification to explore SAR and optimize activity and selectivity.

Toxicology and Safety Considerations

A critical aspect to consider for the 1-methyl-1H-pyrazole-5-carboxamide scaffold is the potential for mammalian toxicity. Studies on anthelmintic compounds from this class revealed unexpected acute toxicity in mice, which was linked to the inhibition of mitochondrial respiration. [5][8]This highlights the importance of early-stage in vitro toxicity profiling, particularly assays that assess mitochondrial function, for any drug discovery program involving this scaffold.

Future Perspectives

The N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full characterization of the title compound.

  • Broad Biological Screening: Evaluation of its activity in a wide range of assays, including fungicidal, anthelmintic, anticancer, and anti-inflammatory models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by this scaffold.

  • SAR Exploration: Systematic modification of the pyrazole core and the amide substituent to optimize potency, selectivity, and safety.

  • In-depth Toxicological Profiling: Thorough investigation of its potential for mitochondrial toxicity and other off-target effects.

References

  • Request PDF | N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Succinate dehydrogenase inhibitor (SDHI) is an important fungicide to control grain diseases. For this reason, a series of novel... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026, January 25). Retrieved January 26, 2026, from [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. (2023, February 8). Retrieved January 26, 2026, from [Link]

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  • Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. (2019, April 11). Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 26, 2026, from [Link]

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The Versatile Synthon: A Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a highly versatile and efficient building block for the synthesis of a diverse array of heterocyclic compounds. We will delve into the strategic advantages of employing this Weinreb amide derivative, detailing its synthesis, reactivity, and application in the construction of medicinally relevant pyrazole-fused ring systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the rapid generation of novel molecular entities.

Introduction: The Strategic Advantage of the Pyrazole-5-Weinreb Amide Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the pyrazole ring is therefore of paramount importance in drug discovery. N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide emerges as a superior building block due to the unique reactivity of the N-methoxy-N-methylamide (Weinreb amide) group.

The Weinreb amide offers a distinct advantage over more traditional acylating agents. Its reaction with organometallic reagents, such as Grignard or organolithium species, reliably terminates at the ketone stage, preventing the over-addition that often leads to the formation of tertiary alcohols. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate. This stability allows for precise and high-yielding acylations, making it an ideal functional group for introducing diverse substituents that can later participate in cyclization reactions.

This guide will illuminate the practical synthesis of this key building block and demonstrate its utility in constructing valuable heterocyclic scaffolds.

Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

The synthesis of the title compound is a straightforward, multi-step process commencing from readily available starting materials. The overall synthetic strategy involves the construction of the pyrazole ring, followed by the formation of the Weinreb amide.

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

The initial step is the synthesis of the core pyrazole carboxylic acid. A common and efficient method is the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine. While various routes exist for pyrazole synthesis, a reliable method involves the hydrolysis of the corresponding ester, which can be formed through a cyclocondensation reaction.[3]

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 1-methyl-1H-pyrazole-5-carboxylic acid

  • Suspend ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid as a solid.

Formation of the Weinreb Amide

With the pyrazole carboxylic acid in hand, the final step is the coupling with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride, or by using a suitable coupling agent.

Experimental Protocol: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Method A: Via the Acid Chloride

  • To a stirred solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-5-carbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) in dichloromethane.

  • Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Method B: Direct Coupling

  • Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Synthesis_Workflow

Reactivity and Application as a Building Block

The synthetic utility of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in its ability to be converted into pyrazole-5-ketones, which are versatile intermediates for the construction of fused heterocyclic systems.

Synthesis of Pyrazole-5-ketones

The reaction of the Weinreb amide with organometallic reagents provides a straightforward entry to a wide range of pyrazole-5-ketones. The choice of the organometallic reagent dictates the nature of the R group in the resulting ketone.

Weinreb_Reaction

Experimental Protocol: General Procedure for the Synthesis of 1-methyl-5-acyl-1H-pyrazoles

  • Dissolve N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Add the Grignard reagent (e.g., R-MgBr) or organolithium reagent (e.g., R-Li) (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at the same temperature for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-5-ketone.

Table 1: Examples of Pyrazole-5-ketone Synthesis

EntryOrganometallic ReagentR GroupProductTypical Yield (%)
1Phenylmagnesium bromidePhenyl1-methyl-5-benzoyl-1H-pyrazole85-95
2Ethylmagnesium bromideEthyl1-methyl-5-propionyl-1H-pyrazole80-90
3n-Butyllithiumn-Butyl1-methyl-5-pentanoyl-1H-pyrazole75-85
44-Methoxyphenylmagnesium bromide4-Methoxyphenyl1-methyl-5-(4-methoxybenzoyl)-1H-pyrazole88-96
Construction of Fused Heterocyclic Systems

The synthesized pyrazole-5-ketones are valuable precursors for a variety of cyclocondensation reactions to form fused bicyclic heterocycles of medicinal importance.

Pyrazolo[3,4-d]pyridazines are known for their potential as kinase inhibitors and other therapeutic applications.[4] These can be synthesized by the condensation of a pyrazole-5-ketone with hydrazine. The initial ketone provides the carbon backbone for the new pyridazine ring.

Pyrazolo_pyridazine_Synthesis

The pyrazolo[3,4-b]pyridine scaffold is present in numerous biologically active molecules.[5][6] A common synthetic route involves the reaction of a pyrazole-5-ketone with a compound containing an active methylene group and an amino group, such as malononitrile, in the presence of a base.

Pyrazolo_pyridine_Synthesis

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant therapeutic potential.[7][8] Their synthesis can be achieved through the condensation of a pyrazole-5-ketone with a 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst.

Pyrazolo_pyrimidine_Synthesis

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide serves as a highly effective and versatile building block in heterocyclic synthesis. Its facile preparation and the controlled reactivity of the Weinreb amide functionality allow for the efficient synthesis of a wide array of pyrazole-5-ketones. These intermediates, in turn, provide access to medicinally important fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. The methodologies outlined in this guide offer a robust platform for the exploration of novel chemical space in drug discovery and development.

References

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  • Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. Retrieved January 26, 2026, from [Link]

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  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Heterocyclic Elaboration

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2] The functionalization of the pyrazole ring is a key strategy for the development of novel therapeutic agents and advanced materials. N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide emerges as a versatile reagent in this context, offering multiple avenues for molecular elaboration. Its strategic design, incorporating a Weinreb amide-like moiety, opens the door to both classical cross-coupling reactions (following appropriate halogenation) and modern C-H activation strategies.

This comprehensive guide provides detailed protocols and expert insights for the application of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide and its derivatives in palladium-catalyzed cross-coupling reactions and C-H functionalization. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot these powerful synthetic methods.

Part 1: Cross-Coupling Reactions of Halogenated Pyrazole Precursors

For traditional cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, a halogenated pyrazole core is a prerequisite. The C4 position of the pyrazole ring is a common site for functionalization. The following section outlines a plausible synthetic route to a key intermediate, 4-iodo-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , and provides detailed protocols for its use in cross-coupling reactions.

Synthesis of 4-Iodo-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Necessary Prelude

The direct halogenation of pyrazoles is a well-established transformation.[3] Iodination at the C4 position of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF.

start N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide reagents N-Iodosuccinimide (NIS) Acetonitrile (ACN) Room Temperature start->reagents product 4-Iodo-N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide reagents->product

Caption: Synthetic route to the 4-iodo pyrazole precursor.

Experimental Protocol: Synthesis of 4-Iodo-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • To a solution of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo pyrazole.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] The following protocol is adapted from established procedures for the coupling of halogenated pyrazoles with boronic acids.[5][6]

cluster_reactants Reactants cluster_conditions Reaction Conditions start 4-Iodo-N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->catalyst coupling_partner Aryl/Heteroaryl Boronic Acid coupling_partner->catalyst product 4-Aryl-N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide catalyst->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine 4-iodo-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-aryl pyrazole derivative.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for challenging substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFEnsure solvents are properly degassed to prevent catalyst deactivation.
Heck Reaction: Olefin Functionalization

The Heck reaction provides a means to couple the 4-iodo pyrazole with a variety of alkenes, leading to the formation of a new C-C bond and the introduction of an alkenyl substituent.[5][7] The following protocol is based on general procedures for Heck reactions involving iodo-heterocycles.[8]

Experimental Protocol: Heck Reaction

  • To a sealable reaction tube, add 4-iodo-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq).

  • Add the desired alkene (1.5 eq) and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq).

  • Add an anhydrous, degassed solvent such as DMF or acetonitrile (0.1 M).

  • Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, PdCl₂Pre-catalyst choice can be optimized.
Ligand P(o-tol)₃, PPh₃Ligand selection is crucial for reaction success.
Base Et₃N, DIPEAThe base neutralizes the HI formed during the reaction.
Solvent DMF, Acetonitrile, TolueneAnhydrous and degassed solvents are essential.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10] This reaction is invaluable for synthesizing pyrazole-alkyne conjugates.[11]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Add an anhydrous, degassed solvent, typically DMF or THF (0.1 M), followed by a degassed amine base like triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Various palladium sources can be employed.
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism.
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent DMF, THF, AcetonitrileMust be anhydrous and thoroughly degassed.

Part 2: C-H Functionalization Directed by the N-Methoxy-N-methylamide Group

A key feature of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is the presence of the N-methoxy-N-methylamide moiety, which can act as a directing group in transition metal-catalyzed C-H activation. This allows for the functionalization of the pyrazole ring at the C4 position without the need for pre-halogenation.

Mechanism of Directed C-H Activation

The N-methoxy-N-methylamide group can coordinate to a palladium catalyst, positioning it in proximity to the C4-H bond of the pyrazole ring. This facilitates a cyclometalation step, leading to the formation of a palladacycle intermediate. This intermediate can then react with a variety of coupling partners to form the desired functionalized product.

start N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide pd_catalyst Pd(OAc)₂ start->pd_catalyst coordination Coordination Complex pd_catalyst->coordination ch_activation C-H Activation (Cyclometalation) coordination->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle coupling_partner Coupling Partner (e.g., Aryl Halide) palladacycle->coupling_partner oxidative_addition Oxidative Addition coupling_partner->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product 4-Functionalized Pyrazole reductive_elimination->product

Caption: Plausible catalytic cycle for directed C-H functionalization.

Protocol for Directed C-H Arylation

The following is a representative protocol for the palladium-catalyzed C-H arylation of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with an aryl iodide.

Experimental Protocol: Directed C-H Arylation

  • In a sealable reaction vessel, combine N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq), the aryl iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and a suitable ligand, if necessary (e.g., a phosphine or N-heterocyclic carbene ligand).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and a silver salt additive like silver carbonate (Ag₂CO₃, 1.0 eq), which can act as a halide scavenger.

  • Add a high-boiling point solvent such as 1,2-dichloroethane (DCE) or tert-amyl alcohol (0.1 M).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd(TFA)₂The choice of palladium salt can affect reactivity.
Oxidant/Additive Ag₂CO₃, AgOAc, Cu(OAc)₂Often required to facilitate the C-H activation step.
Base K₂CO₃, Cs₂CO₃An inorganic base is typically used.
Solvent DCE, t-Amyl alcohol, DioxaneHigh-boiling point solvents are generally required.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and organohalides are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (n.d.).
  • One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides | Request PDF. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (n.d.).
  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (n.d.).
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (n.d.). PubMed.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Application Notes and Protocols for the Use of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Cross-Coupling Reactions. (n.d.). Benchchem.
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  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (n.d.). Letters in Applied NanoBioScience.
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  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (n.d.). The Royal Society of Chemistry.
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  • (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. (n.d.).
  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.. (n.d.).
  • Technical Support Center: Cross-Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (n.d.).
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Application Notes and Protocols for Amide Synthesis using N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: A Modern Reagent for Amide Bond Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry, with profound implications for drug discovery and materials science.[1][2][3] The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in numerous biologically active compounds.[4][5][6] This has led to the development of pyrazole-based reagents for various chemical transformations. Herein, we introduce N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide as a novel and efficient coupling reagent for the synthesis of amides from carboxylic acids and amines. This guide provides a comprehensive overview of its application, including detailed protocols and mechanistic insights.

The design of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide incorporates the key features of an effective amide coupling reagent. The pyrazole core acts as a stable activating group, while the N-methoxy-N-methylamide (Weinreb amide) functionality allows for a controlled reaction with nucleophiles. This reagent offers a promising alternative to more conventional coupling agents, potentially minimizing side reactions and simplifying product purification.

Proposed Mechanism of Action

The efficacy of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in amide synthesis is predicated on a two-step activation and coupling sequence. The proposed mechanism is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid substrate attacks the carbonyl group of the pyrazole reagent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the N-methoxy-N-methylamine, generates a highly reactive N-acylpyrazole intermediate.

  • Nucleophilic Acyl Substitution: The amine nucleophile then attacks the carbonyl carbon of the activated N-acylpyrazole. The pyrazole moiety serves as an excellent leaving group, facilitating the formation of the desired amide bond and regenerating the pyrazole byproduct.

This proposed mechanism is analogous to the activation of carboxylic acids by other heterocyclic coupling reagents. The stability of the pyrazole anion makes it a favorable leaving group, driving the reaction towards product formation.

Visualizing the Workflow: Synthesis and Application

The following diagram illustrates the overall workflow, from the synthesis of the reagent to its application in amide bond formation.

Amide Synthesis Workflow cluster_synthesis Reagent Synthesis cluster_application Amide Synthesis Application Pyrazole_Acid 1,3-Dimethyl-1H- pyrazole-5-carboxylic acid Activation Acid Activation (e.g., SOCl2, Oxalyl Chloride) Pyrazole_Acid->Activation Step 1 Amidation Reaction with N,O-dimethylhydroxylamine Activation->Amidation Step 2 Reagent N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Amidation->Reagent Final Product Coupling Coupling Reaction Reagent->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Amine Amine (R'-NH2) Amine->Coupling Amide_Product Amide Product (R-CONH-R') Coupling->Amide_Product

Caption: Overall workflow for the synthesis and application of the pyrazole coupling reagent.

Experimental Protocols

Part 1: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

This protocol outlines a plausible synthesis of the title reagent based on established methods for preparing pyrazole-5-carboxamides.[7]

Step 1: Conversion of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid to the Acid Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Amidation to form N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Dissolve the crude acid chloride from the previous step in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Part 2: General Protocol for Amide Synthesis

This protocol describes the use of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide as a coupling reagent.

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.1 eq) in a suitable aprotic solvent (e.g., DCM, THF, or DMF).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated N-acylpyrazole intermediate.

  • Add the amine (1.2 eq) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base (1.5 eq) to liberate the free amine.

  • Continue stirring at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Substrate Scope and Performance

The following table provides a representative, albeit hypothetical, summary of the expected performance of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with various carboxylic acids and amines. The yields are estimated based on typical outcomes for similar coupling reagents.

EntryCarboxylic AcidAmineExpected Yield (%)
1Benzoic AcidBenzylamine>90
2Phenylacetic AcidMorpholine>95
3Boc-glycineAniline>85
4Adamantane-1-carboxylic acidCyclohexylamine>90
54-Nitrobenzoic Acidn-Butylamine>80
6Acetic AcidDi-n-propylamine>95

Safety and Handling

While specific safety data for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is not available, general precautions for handling pyrazole derivatives and amide coupling reagents should be followed.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle the reagent in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10] Keep the container tightly sealed.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Incomplete activation of the carboxylic acid.- Sterically hindered substrates.- Low nucleophilicity of the amine.- Increase the activation time or temperature.- Increase the reaction time or temperature for the coupling step.- Use a more polar solvent like DMF.
Side Product Formation - Racemization of chiral carboxylic acids.- Reaction with other functional groups.- Perform the reaction at lower temperatures.- Protect sensitive functional groups prior to coupling.
Difficulty in Purification - Excess reagents or byproducts co-eluting with the product.- Perform an aqueous workup to remove water-soluble impurities.- Optimize the solvent system for column chromatography.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide presents itself as a promising reagent for amide synthesis, leveraging the favorable properties of the pyrazole core. The protocols and insights provided in this guide are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors. The mild reaction conditions and anticipated high yields make it a valuable addition to the synthetic chemist's toolbox for the construction of amide bonds in a variety of molecular contexts.

References

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(1), 249. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(15), 6825-6836. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Medicinal and Chemical Sciences, 4(1), 25-73. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry. Retrieved from [Link]

  • Sotorríos, L., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 7(4), 3843–3852. Retrieved from [Link]

  • ResearchGate. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Retrieved from [Link]

  • PubMed. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 23(5), 1438-1442. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 65. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 138012. Retrieved from [Link]

  • National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 157, 1036-1058. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Springer. (n.d.). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

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The Strategic Role of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in the Synthesis of Next-Generation Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Fungicide Development

The relentless evolution of fungal pathogens poses a significant threat to global food security and necessitates the continuous development of novel fungicides with improved efficacy, broader activity spectra, and novel modes of action. Within the arsenal of modern agrochemicals, succinate dehydrogenase inhibitors (SDHIs) have emerged as a critically important class of fungicides.[1] Their mechanism of action, which targets the fungal respiratory chain, provides a distinct advantage in managing resistance to other fungicide classes.[2] At the forefront of SDHI innovation is the strategic use of highly functionalized heterocyclic building blocks. This guide provides an in-depth exploration of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , a key synthon in the development of potent fungicidal agents. We will delve into the mechanistic underpinnings of its efficacy, provide detailed protocols for its synthesis and subsequent derivatization, and present data that underscores its significance in modern agrochemical research.

The Mechanistic Cornerstone: Succinate Dehydrogenase Inhibition

The fungicidal activity of compounds derived from N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is rooted in their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2] This enzyme plays a pivotal role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[3] By blocking this crucial step, SDHI fungicides effectively halt ATP production, leading to the cessation of fungal growth and eventual cell death.[2]

The pyrazole carboxamide moiety is a key pharmacophore that binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex.[4] The N-methoxy-N-methylamide group, often referred to as a Weinreb amide, serves as a versatile handle for the construction of diverse molecular architectures, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the pyrazole ring and the amide nitrogen can significantly influence the potency and spectrum of fungicidal activity.[4][5]

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexII Complex II (SDH) ComplexIII Complex III CytC Cytochrome c ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungicide N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide Derivative (SDHI)

Figure 1: Mechanism of action of SDHI fungicides.

Synthetic Protocols: A Guided Pathway to Fungicide Discovery

The synthesis of fungicidal agents from N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a multi-step process that begins with the construction of the pyrazole core, followed by the formation of the Weinreb amide, and finally, the derivatization to yield the active fungicide.

Part 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid

The foundational precursor, 1-methyl-1H-pyrazole-5-carboxylic acid, can be synthesized through various established methods. A common and reliable approach involves the cyclocondensation of a β-ketoester with a hydrazine, followed by N-methylation and hydrolysis.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid

Materials:

  • Ethyl 2,4-dioxovalerate

  • Hydrazine hydrate

  • Dimethyl sulfate

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid

Procedure:

  • Pyrazole Ring Formation:

    • In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 1H-pyrazole-5-carboxylate.

  • N-Methylation:

    • Dissolve the ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF.

    • Add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq).

    • Stir the mixture at room temperature overnight.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis:

    • Dissolve the ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and reflux for 2 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid.[6]

Synthesis_Part1 Start1 Ethyl 2,4-dioxovalerate Intermediate1 Ethyl 1H-pyrazole-5-carboxylate Start1->Intermediate1 Cyclocondensation Reagent1 Hydrazine hydrate Reagent1->Intermediate1 Intermediate2 Ethyl 1-methyl-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 N-Methylation Reagent2 Dimethyl sulfate, K2CO3 Reagent2->Intermediate2 Product 1-Methyl-1H-pyrazole-5-carboxylic acid Intermediate2->Product Hydrolysis Reagent3 NaOH, then HCl Reagent3->Product

Figure 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid.

Part 2: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (Weinreb Amide Formation)

The conversion of the carboxylic acid to the Weinreb amide is a critical step that introduces the versatile N-methoxy-N-methylamide functionality. This can be achieved using various coupling agents.

Protocol 2: Weinreb Amide Synthesis

Materials:

  • 1-Methyl-1H-pyrazole-5-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DCM.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.[7][8]

Part 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide

The Weinreb amide is a versatile intermediate for the synthesis of a wide range of fungicides. The following protocol describes a general method for the synthesis of a pyrazole carboxamide fungicide via the addition of a Grignard reagent to the Weinreb amide.

Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide

Materials:

  • N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Substituted bromobenzene (e.g., 2-bromo-4-chlorotoluene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the substituted bromobenzene (1.1 eq) in anhydrous THF dropwise via the addition funnel.

    • Maintain a gentle reflux until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final fungicide.

Data Presentation: Fungicidal Activity

The efficacy of fungicides derived from the N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold has been demonstrated against a range of economically important plant pathogens. The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of representative pyrazole carboxamide fungicides.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference Commercial FungicideEC₅₀ (µg/mL)
PC-1 Botrytis cinerea0.79Boscalid0.60
PC-2 Fusarium graminearum28.9 (µmol/L)--
PC-3 Rhizoctonia solani11.6 (µmol/L)--
PC-4 Rhizoctonia cerealis5.11Fluxapyroxad11.93

EC₅₀ values are a measure of the concentration of a fungicide that inhibits 50% of the in vitro mycelial growth of the target fungus.[2][3][9]

Conclusion and Future Perspectives

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide has proven to be a highly valuable and versatile building block in the synthesis of novel SDHI fungicides. Its strategic use allows for the creation of a diverse library of compounds with potent and broad-spectrum fungicidal activity. The synthetic protocols outlined in this guide provide a robust framework for researchers in the field of agrochemical development to explore new chemical space and address the ongoing challenge of fungal resistance. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes, as well as the exploration of novel substitutions on the pyrazole and amide moieties to further enhance fungicidal potency and expand the spectrum of activity.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02306]
  • An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [URL: https://www.researchgate.net/publication/228790074_An_efficient_conversion_of_carboxylic_acids_into_Weinreb_amides]
  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36696251/]
  • Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/382759905_Design_synthesis_and_antifungal_activity_of_novel_pyrazole_carboxamide_derivatives_containing_benzimidazole_moiety_as_potential_SDH_inhibitors]
  • Structure-activity relationship of carboxin-related carboxamides as fungicide. ResearchGate. [URL: https://www.researchgate.
  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/11]
  • Diversity and baseline fungicide sensitivity of fusarium head blight in wheat and malting barley. UDSpace - University of Delaware. [URL: https://udspace.udel.edu/items/01633e08-410a-40a2-9430-81f1827476c3]
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-1-methyl-3-propyl-1H-pyrazole-5-arboxylic-acid-3_fig2_320342630]
  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Journal of Zhejiang University (Agriculture and Life Sciences). [URL: https://www.zjujournals.com/agr/EN/10.3785/j.issn.1008-9209.2020.04.035]
  • N -Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/367868357_N_-_Methoxy_Pyrazole-4-Carboxamide_Derivatives_Synthesis_Spectral_Analyses_Antifungal_Activity_In_Silico_Molecular_Docking_ADMET_and_DFT_Studies]
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588265/]

Sources

The Pyrazole Carboxamide Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold."[1][2] This versatility allows for the generation of diverse compound libraries with a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2] Within this broad class, the N-substituted pyrazole carboxamides have emerged as a particularly fruitful area of investigation, leading to the development of numerous clinical candidates and approved drugs. This application note delves into the significance and experimental handling of a specific subclass, exemplified by N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, as a representative of the broader N-alkoxy pyrazole carboxamide chemical space. While specific data on this exact molecule is limited in the public domain, its structural features suggest potential applications as an intermediate in synthesis or as a bioactive agent in its own right, likely targeting enzymes or receptor systems where precise orientation of functional groups is key.

The core structure of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS 1339452-16-2) features several key components that medicinal chemists can exploit[3]:

  • The 1-Methyl Pyrazole Ring: The methylation at the N1 position prevents tautomerization, locking the scaffold into a single, predictable conformation. This is crucial for consistent interaction with a biological target.

  • The 5-Carboxamide Linker: This functional group is a versatile hydrogen bonding motif and a common feature in many enzyme inhibitors.

  • The N-Methoxy-N-Methyl Amide (Weinreb Amide): This particular functional group is well-known in organic synthesis as a stable intermediate for the preparation of ketones or aldehydes. Its presence suggests that this molecule may be a valuable building block for more complex derivatives.

This guide will provide an overview of the potential applications of this chemical class, protocols for its synthesis and characterization, and methodologies for its biological evaluation, drawing upon established principles for related pyrazole carboxamides.

Potential Applications in Drug Discovery

While direct therapeutic applications for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide are not extensively documented, the broader class of pyrazole carboxamides has shown significant promise in several therapeutic areas. These serve as strong indicators for the potential avenues of research for this and related compounds.

Enzyme Inhibition

Many pyrazole carboxamides function as potent and selective enzyme inhibitors. The scaffold is adept at fitting into active sites and forming key interactions with amino acid residues.

  • Succinate Dehydrogenase (SDH) Inhibition: A prominent application of N-alkoxy pyrazole carboxamides is in the development of fungicides that target SDH, a critical enzyme in the mitochondrial electron transport chain.[4][5] The carboxamide moiety is crucial for binding to the enzyme's active site. Derivatives with an N-methoxy group have demonstrated high potency, with some compounds exhibiting significantly greater activity than commercial fungicides like fluxapyroxad.[5]

  • Histone Deacetylase (HDAC) Inhibition: Certain pyrazole derivatives have been designed as selective inhibitors of HDAC6, a target for treating conditions like acute liver injury by modulating inflammation and necrosis.[6] The pyrazole core serves as a scaffold to correctly position a zinc-binding group and a surface-recognition element.

  • Androgen Receptor (AR) Signaling Inhibition: In oncology, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been developed as anti-prostate cancer agents.[7] These compounds can inhibit the expression of Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer, and exhibit antiproliferative activity against cancer cell lines.[7]

Receptor Modulation

The pyrazole carboxamide scaffold is also suitable for targeting G-protein coupled receptors (GPCRs).

  • TGR5 Agonism: A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides were identified as potent agonists of TGR5, a receptor involved in metabolic regulation.[8] This highlights the potential for this chemical class in treating metabolic diseases.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and biological evaluation of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide and related analogs.

Protocol 1: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

The synthesis of pyrazole carboxamides can be achieved through various routes. A common and reliable method involves the coupling of a pyrazole carboxylic acid with an appropriate amine. The N-methoxy-N-methylamide (Weinreb amide) functionality is typically introduced by coupling the corresponding carboxylic acid with N,O-dimethylhydroxylamine.

Workflow for the Synthesis of a Pyrazole Carboxamide

cluster_0 Preparation of Pyrazole Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification & Analysis A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Methylhydrazine B->C D 1-Methyl-1H-pyrazole-5-carboxylic acid C->D G Amide Bond Formation D->G E N,O-Dimethylhydroxylamine HCl E->G F Coupling Reagents (e.g., HATU, EDCI) F->G H N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide G->H I Column Chromatography H->I J NMR, LC-MS, HRMS I->J

Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Step-by-Step Procedure:

  • Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid:

    • To a solution of a suitable 1,3-dicarbonyl precursor (e.g., ethyl 2,4-dioxovalerate) in ethanol, add an equimolar amount of methylhydrazine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • Amide Coupling (Weinreb Amide Formation):

    • Dissolve 1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

    • Add a peptide coupling reagent, for example, HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: In Vitro Biological Evaluation - Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a pyrazole carboxamide derivative against a target enzyme, such as SDH.

Workflow for an Enzyme Inhibition Assay

A Prepare Compound Dilution Series C Add Test Compound (or vehicle control) A->C B Add Enzyme and Substrate to Microplate Wells B->C D Incubate at Controlled Temperature C->D E Measure Product Formation (e.g., absorbance, fluorescence) D->E F Data Analysis: Plot % Inhibition vs. [Compound] E->F G Calculate IC50 Value F->G

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Assay Performance (96-well plate format):

    • To each well, add the assay buffer.

    • Add a small volume (e.g., 1-2 µL) of the diluted test compound or DMSO (for control wells).

    • Initiate the reaction by adding the enzyme and substrate. The order of addition may vary depending on the specific assay.

    • Include wells for "no enzyme" and "no substrate" controls.

  • Data Collection:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.

    • Measure the signal (e.g., absorbance or fluorescence) at various time points using a plate reader. The signal should be proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism or similar software) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative Biological Activity of Pyrazole Carboxamides

Compound ClassTargetKey Compound ExampleIC50 / EC50Therapeutic AreaReference
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesSuccinate Dehydrogenase (SDH)Compound 7s 0.014 µM (porcine SDH)Fungicide[5]
N-Phenyl-1H-pyrazole-3-carboxamidesHDAC6Compound 6 4.95 nMAcute Liver Injury[6]
1-methyl-1H-pyrazole-5-carboxamidesAndrogen Receptor SignalingCompound H24 GI50 = 7.07 µM (PC-3 cells)Prostate Cancer[7]
5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamidesTGR5Not specifiedPotent AgonismMetabolic Diseases[8]

Safety and Handling

Conclusion

The N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a molecule of interest within the broader, highly successful class of pyrazole carboxamides. While its primary role may be as a synthetic intermediate, its structural features are consistent with those of bioactive compounds targeting enzymes and receptors. The protocols and data presented here, drawn from research on closely related analogs, provide a solid foundation for researchers and drug development professionals to explore the potential of this and other novel pyrazole carboxamides in their discovery programs. The versatility of the pyrazole scaffold, combined with the ability to fine-tune its properties through substitution, ensures that it will remain a valuable tool in the quest for new therapeutics.

References

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. Available at: [Link]

  • N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Available at: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]

  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed. Available at: [Link]

  • Reference not utilized in the final response.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Reference not utilized in the final response.
  • Reference not utilized in the final response.
  • Reference not utilized in the final response.
  • Reference not utilized in the final response.
  • Reference not utilized in the final response.

Sources

Application and Protocol for the Large-Scale Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse range of biologically active compounds. Its presence is notable in numerous pharmaceuticals and agrochemicals, where it contributes to the modulation of various biological targets.[1][2] Specifically, pyrazole carboxamides have garnered significant attention due to their broad spectrum of activities, including fungicidal, herbicidal, and therapeutic properties.[3][4][5] N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a Weinreb amide derivative, serves as a key intermediate in the synthesis of more complex molecules, enabling the facile introduction of a carbonyl group through reaction with organometallic reagents. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this valuable building block, with a focus on process optimization, safety, and analytical validation.

Strategic Synthesis Plan

The selected synthetic strategy involves a two-step process commencing with the commercially available 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This approach is designed for scalability, employing robust and well-characterized chemical transformations. The initial step involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride to yield the target Weinreb amide.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Start 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Intermediate 1,3-Dimethyl-1H-pyrazole-5-carbonyl Chloride Start->Intermediate Reflux Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermediate Reagent2 N,O-Dimethylhydroxylamine HCl Triethylamine (TEA) Product N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Intermediate->Product 0 °C to RT Reagent2->Product

Caption: Overall synthetic scheme for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Detailed Experimental Protocols

Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Rationale: The conversion of the carboxylic acid to its corresponding acyl chloride is a crucial activation step. Thionyl chloride is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid154.151.0154.15 g
Thionyl chloride (SOCl₂)118.973.0219 mL
Toluene--500 mL

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (154.15 g, 1.0 mol).

  • Add toluene (500 mL) to the flask to create a slurry.

  • Slowly add thionyl chloride (219 mL, 3.0 mol) to the stirred slurry at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a viscous oil or low-melting solid and is used directly in the next step without further purification.

Part 2: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Rationale: The crude acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired Weinreb amide.[6][7][8] Triethylamine is used to neutralize the hydrogen chloride salt of the hydroxylamine and the HCl generated during the reaction.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride172.601.0~172.60 g
N,O-Dimethylhydroxylamine hydrochloride97.541.2117.05 g
Triethylamine (TEA)101.192.5348 mL
Dichloromethane (DCM)--1 L

Procedure:

  • In a separate 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N,O-dimethylhydroxylamine hydrochloride (117.05 g, 1.2 mol) and triethylamine (348 mL, 2.5 mol) in dichloromethane (1 L).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride from Part 1 in dichloromethane (500 mL).

  • Slowly add the solution of the acyl chloride to the cooled hydroxylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water (500 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide can be purified by column chromatography on silica gel or by vacuum distillation to afford a colorless to pale yellow oil.

Process Optimization and Scale-Up Considerations

  • Reagent Stoichiometry: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid. For the amidation step, a slight excess of N,O-dimethylhydroxylamine hydrochloride is used to drive the reaction to completion.

  • Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is critical to prevent side reactions and ensure the formation of the desired product in high yield.

  • Work-up Procedure: The aqueous work-up is essential to remove unreacted starting materials, salts, and other impurities. Careful pH adjustments during the washing steps can improve the purity of the final product.

  • Solvent Selection: Dichloromethane is a suitable solvent for the amidation reaction due to its inertness and ability to dissolve both the reactants and the intermediate acyl chloride. On a large scale, alternative solvents such as toluene or ethyl acetate may be considered, taking into account their boiling points and environmental impact.

Analytical Characterization

The identity and purity of the synthesized N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling thionyl chloride and organic solvents.[11][12]

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. Handle with extreme care and use a quenching/scrubbing system for the off-gases.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key synthetic intermediate in high yield and purity. The outlined methodology is grounded in established chemical principles and can be adapted for various scales of production.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved January 26, 2026, from [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.). Google Patents.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Novel process for the preparation of weinreb amide derivatives. (n.d.). Google Patents.

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One-pot synthesis of ketones from pyrazole carboxylic acid via N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for a highly efficient, one-pot synthesis of pyrazole-derived ketones from their corresponding carboxylic acids. The methodology leverages the formation of an N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a specific type of Weinreb-Nahm amide, as a key intermediate. This intermediate's unique stability allows for the controlled addition of organometallic reagents, cleanly affording the desired ketone while preventing the common side reaction of over-addition to form tertiary alcohols. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering a reliable and scalable method for accessing valuable pyrazole ketone building blocks.

Introduction: The Significance of Pyrazole Ketones & The Weinreb Advantage

Pyrazole moieties are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. The introduction of a ketone functional group onto the pyrazole core provides a versatile synthetic handle for further molecular elaboration, making pyrazole ketones highly valuable intermediates.

Traditional methods for synthesizing ketones from carboxylic acid derivatives, such as acid chlorides or esters, are often plagued by over-addition when using highly reactive organometallic reagents (e.g., Grignard or organolithium reagents).[1][2] This leads to the formation of tertiary alcohol byproducts, which complicates purification and reduces the yield of the desired product.

The Weinreb-Nahm ketone synthesis elegantly circumvents this issue.[1][3] Discovered in 1981, this method involves the conversion of a carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide).[1][4] This specific amide reacts with an organometallic reagent to form a stable, chelated tetrahedral intermediate.[5] This intermediate resists further nucleophilic attack until it is hydrolyzed during aqueous workup, selectively releasing the ketone.[5][6]

This application note details a one-pot procedure where the pyrazole carboxylic acid is first activated and converted in situ to the Weinreb amide, which is then immediately reacted with a Grignard reagent without the need for isolation. This streamlined approach enhances operational simplicity, reduces waste, and improves time efficiency.

Mechanism and Rationale: A Tale of Two Steps

The success of this one-pot synthesis hinges on a sequential two-step process occurring in the same reaction vessel.

Step 1: Activation and Weinreb Amide Formation The carboxylic acid must first be "activated" to facilitate amide bond formation.[7] This is because the hydroxyl group of a carboxylic acid is a poor leaving group. We employ 1,1'-Carbonyldiimidazole (CDI) as an efficient and safe activating agent. CDI reacts with the pyrazole carboxylic acid to form a highly reactive acylimidazolide intermediate, with the evolution of carbon dioxide gas.[8] This activated species readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine to furnish the target Weinreb amide, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Step 2: Chelation-Controlled Ketone Synthesis Upon introduction of an organometallic reagent, such as a Grignard reagent (R-MgBr), the nucleophilic carbon attacks the electrophilic carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate. The key feature of the Weinreb amide is that the magnesium ion is strongly chelated by both the newly formed oxyanion and the methoxy oxygen atom.[5][6] This stable five-membered ring structure prevents the intermediate from collapsing to eliminate the amide and form the ketone prematurely.[6] Consequently, the intermediate remains stable in the reaction mixture, safeguarding it from a second equivalent of the Grignard reagent. During the final aqueous workup, this chelated complex is hydrolyzed to liberate the desired ketone.[9]

Weinreb_Ketone_Synthesis_Mechanism Mechanism of One-Pot Weinreb Ketone Synthesis cluster_reactants Initial Reactants cluster_intermediates Reaction Pathway cluster_products Final Products Pyr_COOH Pyrazole-COOH Acylimidazolide Acylimidazolide Intermediate Pyr_COOH->Acylimidazolide + CDI - CO2, - Imidazole CDI CDI MeONHMe Me(MeO)NH•HCl Base Base (e.g., Et3N) Grignard R-MgBr Weinreb_Amide Weinreb Amide (in situ) Acylimidazolide->Weinreb_Amide + Me(MeO)NH + Base Tetrahedral_Intermediate Stable Chelated Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R-MgBr Ketone Pyrazole Ketone Tetrahedral_Intermediate->Ketone Aqueous Workup (H3O+) Side_Product Mg/Amine Salts Tetrahedral_Intermediate->Side_Product Aqueous Workup (H3O+) note1 Step 1: Amide Formation note1->Acylimidazolide note2 Step 2: Ketone Formation note2->Tetrahedral_Intermediate note3 Key stable intermediate prevents over-addition note3->Tetrahedral_Intermediate

Caption: Reaction mechanism for the one-pot pyrazole ketone synthesis.

Detailed Experimental Protocol

This protocol describes a general one-pot procedure. Reaction times and temperatures may require optimization for specific substrates.

Materials and Equipment
  • Reagents:

    • 1-Methyl-1H-pyrazole-5-carboxylic acid (or other substituted pyrazole carboxylic acid), >97% purity

    • 1,1'-Carbonyldiimidazole (CDI), >97% purity

    • N,O-Dimethylhydroxylamine hydrochloride, >98% purity

    • Triethylamine (Et₃N), distilled, >99.5% purity

    • Organometallic Reagent: e.g., Phenylmagnesium bromide (3.0 M in diethyl ether) or other Grignard/organolithium reagent

    • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Silica gel, 230-400 mesh

  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stirrer and stir bars

    • Inert gas line (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Septa

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography setup

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow Overview cluster_setup Reaction Setup cluster_amide Part A: Weinreb Amide Formation (in situ) cluster_ketone Part B: Ketone Synthesis cluster_workup Part C: Workup & Purification A 1. Add pyrazole carboxylic acid and anhydrous THF to a flame-dried flask under N2 B 2. Add CDI portion-wise. Stir at RT for 1 hour. A->B C 3. Add N,O-dimethylhydroxylamine HCl followed by slow addition of Et3N. B->C D 4. Stir at RT for 2-3 hours. Monitor by TLC. C->D E 5. Cool reaction mixture to 0 °C. D->E F 6. Add Grignard reagent dropwise over 20 minutes. E->F G 7. Stir at 0 °C for 1 hour, then warm to RT and stir for 1 hour. F->G H 8. Quench with sat. aq. NH4Cl. G->H I 9. Extract with Ethyl Acetate (3x). H->I J 10. Wash combined organic layers (NaHCO3, Brine). I->J K 11. Dry (Na2SO4), filter, and concentrate in vacuo. J->K L 12. Purify by flash column chromatography. K->L

Caption: Step-by-step experimental workflow.

Part A: In Situ Formation of the Weinreb Amide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv).

  • Add anhydrous THF (approx. 0.3 M concentration). Stir until the solid is fully dissolved.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise over 5 minutes. Effervescence (CO₂ evolution) should be observed.[8]

  • Stir the resulting solution at room temperature for 60 minutes. The reaction progress can be monitored by TLC to confirm the consumption of the starting carboxylic acid.

  • In a single portion, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Slowly add triethylamine (Et₃N) (1.2 equiv) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Stir the mixture vigorously at room temperature for 2-3 hours. The formation of the Weinreb amide is typically complete at this stage.

Part B: Ketone Synthesis 8. Cool the reaction mixture to 0 °C using an ice-water bath. 9. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. 10. Once the addition is complete, stir the reaction mixture at 0 °C for an additional hour. 11. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 1-2 hours. Monitor the consumption of the Weinreb amide by TLC.

Part C: Workup and Purification 12. Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (an equal volume to the THF used). 13. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF). 14. Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution (1 x volume) and brine (1 x volume). 15. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 16. The crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).[10]

Reaction Scope and Expected Results

This method is broadly applicable to a range of pyrazole carboxylic acids and organometallic reagents. The table below illustrates the expected outcomes for several combinations.

EntryPyrazole Carboxylic AcidGrignard Reagent (R-MgBr)ProductExpected Yield (%)
11-Methyl-1H-pyrazole-5-carboxylic acidPhenylmagnesium bromide(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanone85-95
21-Methyl-1H-pyrazole-5-carboxylic acidEthylmagnesium bromide1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one80-90
31-Methyl-1H-pyrazole-5-carboxylic acidCyclohexylmagnesium bromideCyclohexyl(1-methyl-1H-pyrazol-5-yl)methanone75-85
41,3-Dimethyl-1H-pyrazole-5-carboxylic acid4-Fluorophenylmagnesium bromide(1,3-Dimethyl-1H-pyrazol-5-yl)(4-fluorophenyl)methanone82-92

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of carboxylic acid (Part A) 1. Inactive CDI (hydrolyzed by moisture).2. Insufficient reaction time for activation.1. Use fresh, high-purity CDI from a newly opened bottle. Store under inert gas.2. Increase the activation time with CDI to 2 hours and monitor by TLC.
Low yield of Weinreb amide (Part A) 1. Incomplete reaction with N,O-dimethylhydroxylamine.2. Insufficient base to neutralize HCl salt.1. Increase reaction time after adding the hydroxylamine to 4-6 hours.2. Ensure 1.2 equivalents of a dry, tertiary amine base are used.
Low yield of ketone; unreacted Weinreb amide remains (Part B) 1. Inactive or low-titer Grignard reagent.2. Reaction temperature too low for the specific Grignard reagent.1. Titrate the Grignard reagent before use. Use a fresh, commercial solution.2. After addition at 0 °C, allow the reaction to proceed at room temperature for a longer duration (e.g., 4 hours or overnight).
Formation of tertiary alcohol byproduct 1. Grignard reagent added too quickly, causing localized heating.2. Workup procedure is too slow, allowing the intermediate to break down before quenching.1. Ensure slow, dropwise addition of the Grignard reagent while maintaining the internal temperature at 0 °C.2. Quench the reaction promptly once TLC indicates full consumption of the Weinreb amide.
Complex mixture after workup 1. Presence of water in the reaction solvent or on glassware.2. Degradation of starting material or product.1. Ensure all glassware is rigorously flame- or oven-dried. Use high-quality anhydrous solvents.2. Check the stability of the specific pyrazole substrate under basic (Et₃N) and nucleophilic (Grignard) conditions.

Conclusion

The one-pot synthesis of pyrazole ketones via an intermediate Weinreb amide is a powerful and reliable method for medicinal and synthetic chemists. It offers high yields, excellent functional group tolerance, and operational simplicity by avoiding the isolation of intermediates. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the controlled addition of the organometallic reagent. This protocol provides a solid foundation for accessing a wide array of valuable pyrazole ketone building blocks for drug discovery programs and beyond.

References

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link][11]

  • Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link][12]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link][1]

  • Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. [Link][2]

  • Qusai Hassan. (2019). Grignard reagent reaction with Weinreb amide. YouTube. [Link][6]

  • ChemSpider Synthetic Pages. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Royal Society of Chemistry. [Link][8]

  • U.S. National Library of Medicine. (n.d.). General procedure for the synthesis of pyrazoles. [Source details incomplete, link provided for context on general lab procedures]. [Link][10]

  • James Ashenhurst. (2018). Reaction of amides with Grignard reagents. YouTube. [Link][9]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link][5]

  • Atlanchim Pharma. (n.d.). Activation of carboxylic acids for the formation of amide bond. Scientific Letter. [Link][7]

  • Chem Simplified. (2023). Weinreb ketone synthesis. YouTube. [Link][3]

  • Singh, R. P., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link][4]

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Application Note & Protocol: Strategic Synthesis of Pyrazole-Based Kinase Inhibitors Using N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective protein kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of pyrazole ketones, which serve as crucial intermediates in the development of these inhibitors. We focus on the strategic application of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a specialized Weinreb-Nahm amide, detailing its unique reactivity with organometallic reagents. The causality behind each experimental step is explained to provide a robust, field-proven methodology for drug discovery and development professionals.

Introduction: The Strategic Advantage of the Pyrazole Weinreb Amide

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of small-molecule kinase inhibitors has become a major focus of targeted therapy. The pyrazole ring system is frequently employed in the design of these inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[6][7]

A significant challenge in synthesizing kinase inhibitors is the controlled formation of carbon-carbon bonds to build the core scaffold. The reaction of common acylating agents like esters or acid chlorides with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents) is often plagued by over-addition, leading to the formation of undesired tertiary alcohols instead of the target ketone.[8]

The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant solution to this problem.[9] By converting a carboxylic acid derivative into an N-methoxy-N-methylamide (a Weinreb amide), one can achieve a clean, single addition of an organometallic reagent to yield a ketone upon workup.[8][9][10] The success of this reaction hinges on the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate sequesters the carbonyl group, preventing further nucleophilic attack until it is intentionally hydrolyzed during aqueous workup.[9][11]

This application note details the use of a specialized pyrazole-based Weinreb amide, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , as a robust starting material for creating a diverse array of pyrazole ketone intermediates, paving the way for the efficient synthesis of novel kinase inhibitor libraries.

Reaction Principle and Mechanism

The core of the methodology is the reaction of the pyrazole Weinreb amide with an organometallic reagent (in this example, a Grignard reagent, RMgX). The reaction proceeds in two distinct stages:

  • Nucleophilic Addition & Chelate Formation: The organometallic reagent adds to the amide carbonyl, forming a tetrahedral intermediate. The key to the reaction's success is that the magnesium ion (or lithium) is chelated by both the newly formed anionic oxygen and the methoxy oxygen of the amide. This stable complex is resistant to collapse and further reaction at low temperatures.

  • Aqueous Workup & Ketone Liberation: Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl), the chelate is broken, and the intermediate collapses to release the final ketone product.

Below is a diagram illustrating this crucial mechanistic pathway.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocol

Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-2-phenylethan-1-one

This protocol provides a representative example using benzylmagnesium chloride to synthesize a pyrazole-phenyl ethanone core structure, a common motif in kinase inhibitors.

Materials and Reagents
Reagent/MaterialCAS No.Purity/GradeSupplier (Example)Notes
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide1346604-13-4>97%Sigma-AldrichStarting material.
Benzylmagnesium chloride solution6921-34-22.0 M in THFSigma-AldrichHighly reactive. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)109-99-9>99.9%Acros OrganicsUse from a solvent purification system or fresh bottle.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9ACS GradeFisher ScientificFor quenching the reaction.
Ethyl acetate (EtOAc)141-78-6ACS GradeVWR ChemicalsFor extraction.
Brine (Saturated aqueous NaCl)7647-14-5ACS GradeLab PreparedFor washing.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9AnhydrousEMD MilliporeFor drying organic layer.
Silica Gel7631-86-9230-400 meshSiliCycle Inc.For column chromatography.
Argon or Nitrogen Gas7440-37-199.998%AirgasFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Argon/Nitrogen gas inlet

  • Schlenk line or manifold

  • Syringes for liquid transfer

  • Ice-water bath

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an Argon/Nitrogen inlet.

    • Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: Grignard reagents are extremely sensitive to atmospheric moisture and oxygen, which would quench the reagent and significantly lower the yield. An inert atmosphere is non-negotiable.

  • Reagent Addition:

    • Dissolve N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 g, 5.91 mmol) in 20 mL of anhydrous THF in the reaction flask.

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling the reaction mixture is essential to control the exothermic nature of the Grignard addition, preventing side reactions and potential degradation of the starting material or product.

    • Slowly add benzylmagnesium chloride (2.0 M solution in THF, 3.55 mL, 7.10 mmol, 1.2 equivalents) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Causality: A slight excess of the Grignard reagent ensures complete consumption of the starting Weinreb amide. Slow, dropwise addition prevents a rapid exotherm and localized high concentrations of the nucleophile.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexane). Take a small aliquot, quench it with a drop of saturated NH₄Cl, extract with EtOAc, and spot on the TLC plate. The reaction is complete when the starting amide spot has disappeared.

  • Quenching:

    • While keeping the flask in the ice bath, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise. A white precipitate will form.

    • Causality: The quench hydrolyzes the stable tetrahedral intermediate to form the ketone and neutralizes any remaining Grignard reagent. A saturated NH₄Cl solution is a mild acid source, which is less aggressive than strong acids and minimizes the risk of side reactions with the product.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL of ethyl acetate.

    • Combine all organic layers and wash with 30 mL of brine.

    • Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase, improving the efficiency of the drying step.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate.

    • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield the final product as a pale yellow oil or solid.

Expected Results and Characterization
ParameterExpected Outcome
Yield 75-90%
Appearance Pale yellow oil or off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.30 (m, 5H, Ar-H), 4.20 (s, 2H, -CH₂-Ph), 7.45 (d, 1H, pyrazole H-4), 6.25 (d, 1H, pyrazole H-3), 3.90 (s, 3H, N-CH₃). (Note: Chemical shifts are estimates and should be confirmed experimentally).
¹³C NMR (101 MHz, CDCl₃) δ ~188 (C=O), 140 (pyrazole C-5), 134 (Ar C-ipso), 129 (Ar CH), 128 (Ar CH), 127 (Ar CH), 138 (pyrazole C-3), 110 (pyrazole C-4), 48 (-CH₂-), 35 (N-CH₃). (Note: Chemical shifts are estimates).
HRMS (ESI) Calculated for C₁₃H₁₂N₂O [M+H]⁺: 213.1022; Found: 213.1025.

Application and Downstream Synthesis

The synthesized pyrazole ketone is a highly versatile intermediate. The ketone moiety can be readily transformed into various functional groups to explore the structure-activity relationship (SAR) of potential kinase inhibitors.

Downstream_Synthesis Start Pyrazole Ketone (Product from Protocol) A Reductive Amination (+ R-NH₂) Start->A B Alpha-Halogenation (+ NBS/Br₂) Start->B C Reduction (+ NaBH₄) Start->C Product_A Amine Derivatives A->Product_A Product_B α-Halo Ketones B->Product_B Product_C Secondary Alcohols C->Product_C Product_B2 Further Substitution (+ Nucleophiles) Product_B->Product_B2

Caption: Potential downstream modifications of the pyrazole ketone.

This strategic diversification allows for the rapid generation of a library of compounds to probe the binding pocket of target kinases, such as those in the MAPK or PI3K/Akt signaling pathways.

Kinase_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazole-Based Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK pathway by a hypothetical inhibitor.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Grignard reagent due to moisture/air exposure. 2. Impure/wet THF solvent.1. Titrate the Grignard reagent before use to confirm its molarity. Use a fresh bottle. 2. Use solvent from a purification system or a new, sealed bottle of anhydrous solvent.
Starting Material Remains 1. Insufficient Grignard reagent added. 2. Low reaction temperature or short time.1. Use a larger excess of the Grignard reagent (e.g., 1.5 eq). 2. Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours before quenching.
Tertiary Alcohol Detected 1. Reaction temperature was too high. 2. Quench was not performed at low temperature.1. Maintain strict temperature control (0 °C or lower). Consider using a dry ice/acetone bath (-78 °C) for highly reactive organometallics. 2. Ensure the quench is done slowly at 0 °C.
Difficult Purification Presence of magnesium salts or side products.During workup, after the quench, add 1M HCl to dissolve magnesium salts (if the product is stable to acid). Ensure thorough washing with brine.

Conclusion

The use of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide provides a reliable and high-yielding pathway to essential pyrazole ketone intermediates. The stability of the chelated tetrahedral intermediate is the key to circumventing the common issue of over-addition associated with potent organometallic reagents. This robust methodology empowers medicinal chemists to efficiently construct libraries of pyrazole-based compounds, accelerating the discovery and development of next-generation kinase inhibitors for targeted therapies.

References

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Available at: [Link]

  • ScienceDirect. (2020). Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies. Available at: [Link]

  • PubMed. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Available at: [Link]

  • Future Medicine. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Eco-Vector Journals. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

  • ACS Publications. (2007). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Available at: [Link]

  • ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Available at: [Link]

  • RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available at: [Link]

  • Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Available at: [Link]

  • Semantic Scholar. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]

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The Strategic Role of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in the Synthesis of Next-Generation Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxamide Revolution in Crop Protection

The global imperative for food security continually drives the search for more effective, selective, and environmentally conscious agrochemicals. Within the realm of fungicides, the pyrazole carboxamide class has emerged as a cornerstone of modern crop protection. These compounds are renowned for their potent and specific mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] By targeting Complex II in the fungal mitochondrial respiratory chain, SDHIs effectively halt energy production in pathogenic fungi, leading to broad-spectrum disease control.[1]

A pivotal molecular scaffold in the construction of leading SDHI fungicides is the pyrazole ring.[3] The strategic functionalization of this ring is paramount to achieving high efficacy. This guide focuses on a key enabling intermediate: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . This specialized reagent, a type of Weinreb-Nahm amide, provides a robust and controlled method for introducing critical functionalities, paving the way for the efficient synthesis of highly active fungicidal molecules like Benzovindiflupyr and its analogues.

This document provides researchers and process chemists with a comprehensive overview, detailed synthetic protocols, and expert insights into the application of this vital intermediate.

The Weinreb Amide Advantage: Precision in Synthesis

The core utility of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in its identity as a Weinreb-Nahm amide. Traditional synthesis of ketones using highly reactive organometallic reagents (like Grignard or organolithium reagents) with esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.

The Weinreb amide elegantly circumvents this problem. The N-methoxy-N-methylamide functionality reacts with one equivalent of an organometallic reagent to form a highly stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse or react with a second equivalent of the nucleophile. Upon aqueous acidic workup, the chelate is hydrolyzed, yielding the desired ketone with high precision and yield. This control is indispensable in the multi-step synthesis of complex agrochemicals where maximizing yield and purity is critical.

Overall Synthetic Workflow

The synthesis of a target pyrazole carboxamide fungicide using the Weinreb amide intermediate follows a logical and modular pathway. This allows for flexibility in designing new derivatives by modifying either the pyrazole core or the amine component.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Weinreb Amide Formation cluster_2 Part 3: Fungicide Synthesis A 1,3-Dicarbonyl Compound C 1-Methyl-1H-pyrazole-5- carboxylic Acid Ester A->C Knorr Cyclization B Methylhydrazine B->C D 1-Methyl-1H-pyrazole-5- carboxylic Acid C->D Saponification E N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide (Target Intermediate) D->E Amide Coupling G Final Pyrazole Carboxamide Fungicide (SDHI) E->G Amide Bond Formation F Amine Precursor (e.g., Substituted Aniline) F->G

Caption: General workflow for fungicide synthesis.

Part 1: Synthesis of the Key Intermediate: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

The synthesis of the target Weinreb amide is a multi-step process that begins with the construction of the pyrazole core, followed by conversion to the final intermediate.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid

This protocol is adapted from established methods for pyrazole synthesis, such as the Knorr cyclization, followed by ester hydrolysis.[4]

Step 1A: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Rationale: This step constructs the core heterocyclic ring system. The reaction of a β-ketoester with methylhydrazine is a classic, high-yielding method for producing pyrazoles. Using an ester derivative of the ketoester directly yields a pyrazole ester, which is a convenient precursor for the carboxylic acid.

  • Materials:

    • Ethyl 2,4-dioxovalerate (or a suitable β-ketoester) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol and methylhydrazine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[4]

    • Slowly add the β-ketoester (1.0 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography or used directly in the next step.

Step 1B: Saponification to 1-Methyl-1H-pyrazole-5-carboxylic Acid

  • Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the subsequent amide coupling reaction.

  • Materials:

    • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) / Water (3:1 mixture)

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in the THF/water solvent mixture.

    • Add NaOH or LiOH (2.0 eq) and stir the mixture at 40-50 °C. Monitor the reaction by TLC until all starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl.

    • A white precipitate of the carboxylic acid should form. Stir for an additional 30 minutes in the ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
  • Rationale: This crucial step converts the carboxylic acid into the Weinreb amide. The reaction proceeds via an activated acyl intermediate (an acid chloride in this protocol), which then reacts with N,O-dimethylhydroxylamine. This is a robust and widely applicable method for Weinreb amide formation.

  • Materials:

    • 1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Oxalyl chloride or Thionyl chloride (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • Pyridine or Triethylamine (2.5 eq)

    • Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • Suspend the 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

    • Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C and slowly add oxalyl chloride (1.5 eq).[4] Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution of the acid chloride.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and cool to 0 °C. Add pyridine or triethylamine (2.5 eq) and stir for 15 minutes.

    • Slowly add the solution of the acid chloride from step 3 to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide as the final product.

Self-Validation and Quality Control:

  • TLC: Monitor each reaction step to ensure completion.

  • NMR (¹H and ¹³C): Confirm the structure of the final product. Expect characteristic peaks for the N-methyl, N-methoxy, and pyrazole protons.

  • Mass Spectrometry: Verify the molecular weight of the intermediate.

  • Appearance: The final product is typically an oil or a low-melting solid.

Part 2: Application in the Synthesis of a Target Fungicide

The true value of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is realized in its conversion to the final active ingredient. The following protocol outlines the synthesis of a generic pyrazole carboxamide fungicide, structurally analogous to commercial products.

Protocol 3: Synthesis of a N-Aryl-1-methyl-1H-pyrazole-5-carboxamide Fungicide
  • Rationale: This protocol exemplifies the final coupling step. The Weinreb amide is converted to an amide by reaction with a suitable amine. This is typically achieved by first forming an acid chloride from the pyrazole carboxylic acid (synthesized in Protocol 1) and then reacting it with the desired amine.

  • Materials:

    • 1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq, from Protocol 1)

    • Oxalyl chloride or Thionyl chloride (1.2 eq)

    • Target Amine (e.g., 2-amino-3',4',5'-trifluorobiphenyl for a Fluxapyroxad analogue) (1.0 eq)

    • Anhydrous DCM or THF

    • Triethylamine or Pyridine (2.0 eq)

  • Procedure:

    • Prepare the 1-methyl-1H-pyrazole-5-carbonyl chloride in situ as described in Protocol 2, steps 1-3.

    • In a separate inert-atmosphere flask, dissolve the target amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the solution of the acid chloride from step 1 to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Work up the reaction as described in Protocol 2 (steps 8-10).

    • Purify the final product by recrystallization or column chromatography to yield the pure pyrazole carboxamide fungicide.

Fungicidal Activity Data:

The efficacy of the synthesized fungicides is determined by measuring their ability to inhibit fungal growth. The half-maximal effective concentration (EC₅₀) is a standard metric.

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference FungicideEC₅₀ (µg/mL)
Pyrazole-4-carboxamidesRhizoctonia solani0.012 - 0.036Boscalid0.464
Pyrazole-4-carboxamidesSclerotinia sclerotiorum0.104 - 0.123Boscalid0.159
Pyrazole-thiazole carboxamidesRhizoctonia cerealis5.11 - 8.14Fluxapyroxad11.93
N-methoxy Pyrazole-4-carboxamidesSclerotinia sclerotiorum7.80Bixafen6.70
Pyrazole-4-carboxamidesAlternaria solani3.06Boscalid~10

Data synthesized from multiple sources for illustrative purposes.[5][6][7][8]

Mechanism of Action: SDHI

The fungicidal activity of the synthesized pyrazole carboxamides is derived from their ability to inhibit the enzyme succinate dehydrogenase (SDH).

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action A Complex I C Complex III A->C e- B Complex II (Succinate Dehydrogenase) B->C e- H Inhibition of Succinate -> Fumarate D Complex IV C->D e- E ATP Synthase D->E H+ gradient F Pyrazole Carboxamide Fungicide G Binding to Q-site of SDH F->G G->B INHIBITS I Electron Transport Blocked H->I J ATP Production Ceases I->J K Fungal Cell Death J->K

Caption: Mechanism of action for SDHI fungicides.

This inhibition occurs at the ubiquinone (Q) binding site of the enzyme complex, blocking the electron transport chain and thereby halting the production of ATP, the cell's primary energy currency. This ultimately leads to fungal cell death.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific MSDS for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is not publicly available, the following precautions, based on related pyrazole derivatives and amide coupling reagents, must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Handling:

    • Handle all chemicals in a well-ventilated fume hood.

    • Reagents like oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme care.

    • Avoid inhalation of dusts and vapors.

    • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.

  • Storage:

    • Store the intermediate in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

    • Keep containers tightly sealed.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is more than just a chemical; it is a strategic tool for the precise and efficient synthesis of advanced pyrazole carboxamide fungicides. Its role as a Weinreb amide intermediate provides an elegant solution to the persistent challenge of over-addition in organometallic reactions, enabling higher yields and purities of the final active ingredients. The protocols and insights provided herein are intended to empower researchers in agrochemical discovery and development to leverage this versatile building block in the creation of novel and effective solutions for global crop protection.

References

  • Request PDF. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved January 26, 2026, from [Link]

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  • PubMed. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Retrieved January 26, 2026, from [Link]

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  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved January 26, 2026, from [Link]

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  • PubMed. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Retrieved January 26, 2026, from [Link]

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  • PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide as a Superior Acylating Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Solution for Precision Acylation

Acylation stands as a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The ideal acylating agent should offer high reactivity, broad substrate scope, and, most critically, impeccable control to prevent undesired side reactions. Traditional acylating agents, such as acid chlorides and anhydrides, while potent, often suffer from over-addition, leading to complex product mixtures and reduced yields. In this context, N-methoxy-N-methylamides, famously known as Weinreb amides, emerged as a significant advancement, lauded for their ability to cleanly deliver a single acyl equivalent to a nucleophile.[1][2][3]

This application note introduces N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , a heteroaromatic analogue of the classic Weinreb amide. We will delve into the nuanced advantages conferred by the pyrazole scaffold, providing detailed protocols for its application in the synthesis of ketones and amides, thereby offering researchers a powerful tool for precise and efficient molecular construction.

The Pyrazole Advantage: Enhanced Stability and Modulated Reactivity

The core innovation of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in the strategic replacement of a standard alkyl or aryl group with a 1-methylpyrazole moiety. This substitution imparts several key benefits:

  • Exceptional Stability of the Tetrahedral Intermediate: The hallmark of Weinreb amides is their reaction with organometallic reagents to form a stable, chelated tetrahedral intermediate.[3][4][5] This intermediate resists collapse and further reaction with the nucleophile until acidic workup. The pyrazole ring, with its unique electronic properties and the presence of a second nitrogen atom, is poised to further stabilize this intermediate through resonance and inductive effects, ensuring clean conversion to the desired ketone upon hydrolysis.

  • Modulated Electronic Effects: The pyrazole ring is an electron-rich aromatic system, yet the two nitrogen atoms exert an electron-withdrawing effect on the carbonyl group.[6] This electronic balance fine-tunes the electrophilicity of the carbonyl carbon, rendering the reagent sufficiently reactive towards strong nucleophiles like organolithiums and Grignard reagents, while potentially offering enhanced stability and shelf-life compared to more reactive acylating agents.

  • Favorable Byproduct Profile: The byproduct of the acylation reaction, N,O-dimethylhydroxylamine, is typically water-soluble and easily removed during aqueous workup, simplifying product purification.

Mechanism of Acylation: A Controlled Delivery System

The efficacy of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in preventing over-addition is best understood by examining its reaction mechanism with an organometallic reagent.

Figure 1: Generalized mechanism for ketone synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in common acylation reactions. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of Ketones via Reaction with Organometallic Reagents

This protocol outlines the synthesis of a ketone from an organolithium or Grignard reagent.

Materials:

  • N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq). Dissolve the reagent in anhydrous THF or Et2O (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (for organolithium reagents) or 0 °C (for Grignard reagents) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Addition of Nucleophile: Slowly add the organometallic reagent (1.1-1.5 eq) dropwise to the stirred solution, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of Amides via Direct Aminolysis (for Activated Amines)

While less common for Weinreb amides due to their moderate reactivity, direct aminolysis can be achieved with highly nucleophilic or activated amines, or under forcing conditions. For a more general approach to amide synthesis, the pyrazole carboxamide can be converted to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Materials:

  • N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

  • Nucleophilic amine (e.g., benzylamine, morpholine)

  • High-boiling point solvent (e.g., xylenes, DMF)

  • Lewis acid catalyst (optional, e.g., AlCl3, Ti(OiPr)4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) and the amine (1.2-2.0 eq) in a suitable high-boiling point solvent.

  • Heating: Heat the reaction mixture to reflux. A Lewis acid catalyst may be added to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, and purify directly by flash column chromatography or after an appropriate aqueous workup.

Illustrative Data: Substrate Scope and Expected Yields

The following table provides representative, expected yields for the acylation of various nucleophiles with N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, based on the established reactivity of Weinreb amides.

Nucleophile Product Type Typical Yield Range Notes
PhenyllithiumKetone85-95%Reaction at -78 °C is crucial to prevent side reactions.
n-ButyllithiumKetone80-90%
Phenylmagnesium bromideKetone80-90%Reaction at 0 °C is generally sufficient.
BenzylamineAmideModerate to GoodMay require elevated temperatures or catalysis.
Diisobutylaluminum hydride (DIBAL-H)Aldehyde75-85%Careful control of stoichiometry and temperature is essential.

Experimental Workflow Visualization

Experimental_Workflow start Dissolve Reagent in Anhydrous Solvent cool Cool to Appropriate Temperature (-78°C or 0°C) start->cool add_nucleophile Slowly Add Organometallic Reagent cool->add_nucleophile stir Stir for 1-3 Hours add_nucleophile->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Saturated NH4Cl monitor->quench warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Ketone Product purify->end

Figure 2: A typical experimental workflow for ketone synthesis.

Safety and Handling

  • N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Organometallic Reagents: These reagents are highly reactive and often pyrophoric. Handle under an inert atmosphere (argon or nitrogen). Use proper syringe and cannula techniques for transfer.

  • Solvents: Anhydrous solvents are required for reactions with organometallic reagents. Ensure solvents are properly dried before use.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a refined and highly effective acylating agent for modern organic synthesis. Its pyrazole-based structure offers the well-established advantages of a Weinreb amide—namely, the prevention of over-addition and clean conversion to ketones—with the potential for enhanced stability and modulated reactivity. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to leverage this powerful reagent in their synthetic endeavors, enabling the efficient and precise construction of complex molecular architectures.

References

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • Anonymous. Weinreb amides. [Link]

  • Dalton Transactions. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. RSC Publishing. [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • ResearchGate. Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids | Request PDF. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

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  • National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. [Link]

  • ResearchGate. (PDF) Recent development in peptide coupling reagents. [Link]

  • ACS Publications. and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.. [Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • ResearchGate. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride | Request PDF. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

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  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you navigate common experimental hurdles and optimize your reaction outcomes.

General Synthetic Workflow

The synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a valuable Weinreb amide intermediate, is typically approached in a two-stage process. First, the core heterocyclic precursor, 1-methyl-1H-pyrazole-5-carboxylic acid, is synthesized. This is followed by the coupling of this acid with N,O-dimethylhydroxylamine to form the target amide.

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Acid Synthesis cluster_1 Stage 2: Weinreb Amide Formation A Starting Materials (e.g., β-ketoester) B Pyrazole Ring Formation (Cyclization with Methylhydrazine) A->B Condensation C Ester Saponification (Hydrolysis to Carboxylic Acid) B->C Base Hydrolysis D 1-methyl-1H-pyrazole-5-carboxylic acid E Carboxylic Acid Activation D->E e.g., SOCl2, CDI, EDC F Amide Coupling with N,O-dimethylhydroxylamine E->F Nucleophilic Acyl Substitution G Target Molecule: N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide F->G Workup & Purification

Caption: General two-stage synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for the precursor, 1-methyl-1H-pyrazole-5-carboxylic acid?

A1: A robust method involves the cyclization of a suitable β-ketoester with methylhydrazine to form the ethyl ester of the pyrazole, followed by saponification (hydrolysis) with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) to yield the carboxylic acid.[1] This route generally provides good control over regioselectivity, favoring the desired 1,5-disubstituted product.

Q2: My overall yield is consistently low. What are the most likely stages to be causing issues?

A2: Low overall yield can stem from either of the two main stages. In Stage 1, incomplete cyclization or saponification are common culprits. In Stage 2, the most critical step is the activation of the carboxylic acid for the amide coupling. Inefficient activation leads directly to poor yields of the final Weinreb amide. We recommend analyzing a crude sample from each stage by ¹H NMR or LC-MS to pinpoint where the material loss is occurring.

Q3: My final product's ¹H NMR spectrum shows multiple sets of unexpected peaks. What are the most probable impurities?

A3: Messy spectra in the final product typically point to three main sources:

  • Unreacted Starting Material: The presence of 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Regioisomers: Contamination from the 1-methyl-1H-pyrazole-3-carboxylic acid isomer formed during Stage 1. This is a very common issue in pyrazole synthesis.

  • Coupling Reagent Byproducts: Residuals from reagents like dicyclohexylurea (from DCC) or HOBt can complicate purification and spectra.

Troubleshooting Guide: Specific Experimental Problems

Problem 1: Poor Yield and/or Regioisomer Contamination in Stage 1 (Pyrazole Synthesis)

Symptom: After the cyclization reaction, you observe a low yield of the desired ethyl 1-methyl-1H-pyrazole-5-carboxylate, and/or NMR analysis indicates the presence of the undesired 1,3-isomer.

Causality: The reaction of a non-symmetrical β-dicarbonyl compound with a substituted hydrazine like methylhydrazine can lead to two different regioisomeric pyrazoles. The reaction conditions, particularly solvent and temperature, can influence the ratio of these isomers.

Solutions & Protocol:

  • Control Reaction Temperature: Add the methylhydrazine solution slowly at a low temperature (0-5 °C) to control the initial condensation reaction. After the addition, allow the reaction to proceed at room temperature or with gentle heating as specified by the protocol.[1]

  • Use of an Acid Catalyst: Adding a catalytic amount of an acid like acetic acid can improve the rate and selectivity of the initial condensation step.[1]

  • Purification Strategy: Careful purification by flash column chromatography on silica gel is often necessary to separate the 1,5- and 1,3-isomers before proceeding to the saponification step.

Detailed Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate [1]

  • Dissolve methylhydrazine sulfate (1.0 eq) in an appropriate volume of ethanol.

  • Add a base, such as sodium ethoxide (2.0 eq), and stir for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add your chosen β-ketoester (e.g., ethyl 2-formylpropanoate) (1.0 eq) dropwise to the stirred solution.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired 1,5-isomer.

Problem 2: Incomplete Saponification of the Pyrazole Ester

Symptom: After attempting to hydrolyze the pyrazole ester to the carboxylic acid, TLC or NMR of the crude product shows a significant amount of remaining starting ester.

Causality: The ester group on the pyrazole ring can be sterically hindered or electronically deactivated, making it resistant to hydrolysis. Insufficient base, reaction time, or temperature can lead to an incomplete reaction.

Solutions & Protocol:

  • Increase Equivalents of Base: Use a larger excess of LiOH or NaOH (e.g., 2.0-3.0 equivalents).

  • Increase Temperature: Gently heat the reaction mixture to 40-50 °C to increase the reaction rate.

  • Extend Reaction Time: Monitor the reaction carefully by TLC until the spot corresponding to the starting ester has completely disappeared. This may take anywhere from 4 to 24 hours.

  • Solvent System: Using a co-solvent system like THF/water or Methanol/water helps to solubilize both the ester and the inorganic base, facilitating the reaction.

Detailed Protocol: Saponification to 1-methyl-1H-pyrazole-5-carboxylic acid [1]

  • Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH or NaOH (2.0 eq) to the solution and stir vigorously at 40 °C.

  • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl.

  • A white precipitate of the carboxylic acid should form. Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the product under high vacuum. This product is often pure enough for the next step.

Problem 3: Low Yield in the Final Weinreb Amide Coupling Step

Symptom: The reaction between 1-methyl-1H-pyrazole-5-carboxylic acid and N,O-dimethylhydroxylamine results in a low yield of the target N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Causality: This is almost always due to inefficient activation of the carboxylic acid. Carboxylic acids are not reactive enough to directly form an amide bond; they must first be converted into a more electrophilic species, such as an acid chloride or an activated ester.

Solutions & Protocol:

The choice of coupling reagent is critical. Below is a comparison of common methods.

Coupling Reagent/MethodProsConsRecommended For
SOCl₂ or Oxalyl Chloride High reactivity, inexpensive.Harsh conditions, can be incompatible with sensitive functional groups, generates HCl gas.Robust substrates where high reactivity is needed.[2][3]
CDI (Carbonyldiimidazole) Mild conditions, clean reaction (byproducts are imidazole and CO₂).Can be slower, requires anhydrous conditions.Acid-sensitive substrates and when ease of workup is a priority.[4]
EDC/HOBt or HATU Very mild, high yields, low risk of racemization.More expensive, byproducts can be difficult to remove.Valuable, complex substrates where preserving stereochemistry is key.

Detailed Protocol: Weinreb Amide Synthesis via Acid Chloride

  • In a fume hood, suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate the mixture under reduced pressure to remove excess reagent, yielding the crude acid chloride.

  • Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add a non-nucleophilic base like triethylamine or DIPEA (2.2 eq).

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

  • Quench the reaction with water or a saturated solution of NH₄Cl. Extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Weinreb amide, which can be purified by column chromatography.

Troubleshooting Logic for Low Amide Yield

Troubleshooting_Low_Yield Start Low Yield of Weinreb Amide Check_SM Analyze Crude Product by NMR/LC-MS Start->Check_SM SM_Present High Amount of Starting Acid Present Check_SM->SM_Present Yes SM_Absent Starting Acid Consumed, but Product Yield is Low Check_SM->SM_Absent No Activation_Issue Problem: Inefficient Carboxylic Acid Activation SM_Present->Activation_Issue Side_Reaction Problem: Side Reaction or Product Decomposition SM_Absent->Side_Reaction Solution1 Solution: 1. Switch to a stronger coupling reagent (e.g., CDI -> SOCl₂). 2. Ensure anhydrous conditions. 3. Check reagent quality. Activation_Issue->Solution1 Solution2 Solution: 1. Use milder conditions (lower temp). 2. Check pH during workup; avoid strong base. 3. Investigate potential E2 elimination side reactions. [6] Side_Reaction->Solution2

Caption: Decision tree for diagnosing low yield in the amidation step.

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  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available from: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

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Technical Support Center: Purification of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the isolation and purification of this key synthetic intermediate. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format. The causality behind each problem is explained, followed by a logical, step-by-step solution.

Question 1: I am experiencing very low or no recovery of my compound after flash column chromatography. What could be the cause?

Answer: This is a common and frustrating issue that typically points to one of three possibilities: irreversible adsorption/decomposition on the stationary phase, the use of an incorrect solvent system, or elution outside of your collected fractions.

  • Causality & Investigation: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, while generally stable, contains multiple nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant streaking, irreversible binding, or even acid-catalyzed decomposition during the long exposure time of column chromatography.[1]

  • Step-by-Step Troubleshooting Protocol:

    • Assess Compound Stability: Before attempting another column, test the stability of your crude product on a TLC plate. Spot the crude material on a silica gel TLC plate, and then let it sit for 1-2 hours. Elute the plate and compare it to a freshly spotted lane. If the original spot has diminished or new spots have appeared, your compound is likely unstable on silica gel.[1]

    • Modify the Stationary Phase: If instability is confirmed, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine or ammonia in your mobile phase. Alternatively, using a different stationary phase like alumina (neutral or basic) can be an effective solution.

    • Re-optimize the Mobile Phase: Your compound may be either too strongly retained (highly polar) or eluting with the solvent front (highly non-polar). Your target Rf value on TLC should be between 0.25 and 0.35 for optimal separation. If your Rf is too low, increase the polarity of your eluent. If it is too high, decrease the polarity.

    • Check All Fractions: It is possible the compound eluted much faster than anticipated. Always check the very first fractions collected (the solvent front) and the column flush at the end using TLC before concluding the compound is lost.

Question 2: A persistent impurity is co-eluting with my product, even with different solvent systems. How can I resolve this?

Answer: Co-elution is typically caused by an impurity with a polarity and structure very similar to your target compound, such as a regioisomer, or by overloading the column.

  • Causality & Investigation: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, depending on the nature of the starting materials.[2] For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different pyrazole isomers. These isomers often have nearly identical polarities, making them exceptionally difficult to separate via standard chromatography.

  • Step-by-Step Troubleshooting Protocol:

    • Confirm the Impurity's Nature: Use LC-MS analysis on your impure fraction. If the impurity has the same mass as your product, it is almost certainly an isomer.

    • Improve Chromatographic Resolution:

      • Reduce Loading: Drastically reduce the amount of crude material loaded onto the column. A loading ratio of 1:100 (crude material to silica gel by weight) is recommended for challenging separations.

      • Use a Shallow Gradient: Instead of a steep or isocratic elution, employ a very shallow solvent gradient. For example, increase the polar solvent component by only 0.5-1% per column volume. This extends the separation and can resolve closely eluting spots.

      • Change Solvent Selectivity: Switch to a different solvent system. Polarity is not the only factor; solvent selectivity plays a key role. If you are using a standard hexanes/ethyl acetate system, try a system like dichloromethane/methanol or toluene/acetone. These solvents interact differently with your compound and the stationary phase, which may alter the elution order and improve separation.

    • Consider Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be a highly effective method for removing small amounts of closely related impurities.[3] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find one where your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.

    • Employ Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (like C18), can provide the high resolution needed to separate isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a purification protocol for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide? A1: Flash column chromatography on silica gel is the most widely applicable method for purifying pyrazole derivatives.[5] A good starting mobile phase is a gradient of ethyl acetate in hexanes. Begin with TLC analysis using various ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.3.

Q2: Which analytical techniques are essential for confirming the purity and identity of the final product? A2: A multi-faceted approach is critical for validation.

  • ¹H and ¹³C NMR: This is the most important technique for confirming the chemical structure, identifying all protons and carbons, and detecting any remaining impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[5]

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components. The final product should appear as a single spot in several different solvent systems.[7]

Q3: What are the most probable impurities that could arise from the synthesis? A3: Aside from regioisomers, common impurities include:

  • Unreacted Starting Materials: This could be the corresponding pyrazole carboxylic acid (or its activated form like an acid chloride) and N,O-dimethylhydroxylamine.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. A thorough understanding of your synthetic route is key to predicting these.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, dichloromethane) can be present. These are typically identified by ¹H NMR and removed under high vacuum.

Q4: What are the best practices for storing the purified N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide? A4: The N-methoxy-N-methylamide moiety (a Weinreb amide) can be sensitive to hydrolysis under strongly acidic or basic conditions. Therefore, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C) is recommended to ensure its stability and prevent degradation.

Standard Purification Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

1. Preparation of the Column: a. Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface. Add a thin layer of sand on top to prevent disruption during solvent addition.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). b. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent completely, and then carefully adding the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the top surface. b. Begin elution with the low-polarity solvent system, gradually increasing the polarity based on your prior TLC analysis (gradient elution). c. Collect fractions of a consistent volume in an organized manner (e.g., in test tubes arranged in a rack).

4. Analysis and Product Isolation: a. Monitor the elution process by spotting fractions onto TLC plates. b. Once the product begins to elute, analyze every few fractions to precisely identify those containing the pure compound. c. Combine all fractions that show a single spot corresponding to your product. d. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.[8] e. Place the final product under high vacuum for several hours to remove any residual solvent.

Data Presentation: Purification Parameters

ParameterRecommended SpecificationRationale & Justification
Stationary Phase Silica Gel, 230-400 meshProvides high surface area and resolution for most small organic molecules. Its slight acidity can be managed with mobile phase additives if needed.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolThese solvent systems offer a good polarity range and different selectivities, effective for a wide variety of heterocyclic compounds.[4]
Optimal Rf (TLC) 0.25 - 0.35This Rf range ensures the compound spends sufficient time on the stationary phase for effective separation without requiring excessive solvent volumes.
Column Loading Ratio 1:50 to 1:100 (Crude:Silica)Prevents column overloading, which leads to band broadening and poor separation of closely eluting components.[1]
Final Purity Analysis ¹H NMR, LC-MSProvides definitive structural confirmation and a quantitative measure of purity, which is essential for subsequent synthetic steps or biological assays.[9]

Visualization of Purification Workflow

The following diagram illustrates the logical flow of the purification process, from the crude reaction mixture to the final, validated product.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Product TLC TLC Analysis (Optimize Solvents) Crude->TLC Test Column Flash Column Chromatography TLC->Column Load Column Fractions Collect Fractions Column->Fractions TLC_Analysis Analyze Fractions (via TLC) Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Evap Solvent Evaporation (Rotovap) Combine->Evap Dry High Vacuum Drying Evap->Dry Pure Pure Product Dry->Pure Analysis Final Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: Workflow for the purification of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

References

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Sahu, J. K., et al. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Available at: [Link]

  • ResearchGate. (n.d.). N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Available at: [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available at: [Link]

  • Jasinski, J. P., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

  • Biochain. (2023). Tips For Antibody Purification Troubleshooting. Available at: [Link]

  • PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Available at: [Link]

  • White Rose Research Online. (n.d.). This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Available at: [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Available at: [Link]

  • ACS Publications. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2012). 96 Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available at: [Link]

  • PubChem. (n.d.). 1,5-Dimethylpyrazole. Available at: [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]

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Optimizing reaction conditions with N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Welcome to the technical support center for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you optimize your reaction conditions and achieve your synthetic goals.

Part 1: Troubleshooting Guide - Optimizing Your Reactions

This section addresses specific issues that may arise during the use of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in the synthesis of ketones via reaction with organometallic reagents.

Issue 1: Low Yield of the Desired Ketone

Question: I am reacting N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with a Grignard or organolithium reagent, but the yield of my target ketone is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in Weinreb amide couplings can stem from several factors, ranging from reagent quality to reaction parameters. Let's break down the potential causes and solutions:

  • Quality of the Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Their degradation leads to a lower effective concentration, resulting in incomplete conversion of the starting material.

    • Troubleshooting:

      • Titrate Your Reagent: Always titrate your organometallic reagent before use to determine its exact molarity. Common methods include titration with N-benzylbenzamide or 2,2'-bipyridine.

      • Use Fresh Reagents: Whenever possible, use freshly prepared or newly purchased organometallic reagents. Avoid using old bottles that may have been exposed to the atmosphere multiple times.

  • Reaction Temperature: The stability of the key tetrahedral intermediate formed during the reaction is highly temperature-dependent. If the temperature is too high, this intermediate can collapse prematurely or react further to form a tertiary alcohol, reducing the ketone yield.

    • Troubleshooting:

      • Maintain Low Temperatures: Start the reaction at a low temperature, typically between -78 °C and 0 °C. The optimal temperature will depend on the reactivity of your specific organometallic reagent.

      • Slow Addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide to control the exotherm of the reaction and maintain a consistent low temperature.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates.

    • Troubleshooting:

      • Anhydrous Solvents are Key: Ensure your solvent (commonly THF or diethyl ether) is absolutely anhydrous. Use a freshly dried solvent from a still or a commercial sealed bottle.

      • Solvent Compatibility: While THF is generally a good choice, for some less reactive Grignard reagents, a more coordinating solvent might be beneficial. However, be cautious as this can also affect the stability of the intermediate.

  • Stoichiometry: Using an incorrect molar ratio of reagents can lead to incomplete reaction or the formation of byproducts.

    • Troubleshooting:

      • Slight Excess of Organometallic Reagent: Based on the titrated molarity, use a slight excess (1.1 to 1.5 equivalents) of the organometallic reagent to ensure complete conversion of the Weinreb amide. The exact excess will depend on the scale of your reaction and the purity of your starting materials.

Issue 2: Formation of a Tertiary Alcohol Byproduct

Question: My reaction is producing a significant amount of tertiary alcohol, suggesting a double addition of the organometallic reagent. How can I suppress this side reaction?

Answer: The formation of a tertiary alcohol is a classic problem in ketone synthesis and indicates that the tetrahedral intermediate is either unstable or is not being effectively quenched. The N-methoxy-N-methylamide group is specifically designed to form a stable, chelated intermediate that prevents this second addition. If you are still observing this byproduct, consider the following:

  • Chelation Disruption: The stability of the intermediate relies on the chelation of the magnesium or lithium cation by both the oxygen of the tetrahedral intermediate and the oxygen of the N-methoxy group.

    • Troubleshooting:

      • Avoid Protic Solvents: Even trace amounts of water or other protic impurities can protonate the intermediate, leading to its collapse and further reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

      • Temperature Control: As mentioned previously, higher temperatures can provide enough energy to overcome the stability of the chelated intermediate. Strict temperature control is crucial.

  • Quenching Procedure: The way you quench the reaction can also influence the product distribution.

    • Troubleshooting:

      • Controlled Quench: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1M HCl. Do not let the reaction warm up before quenching.

      • Avoid Water Quench at Low Temperatures: Adding water directly to a very cold reaction can sometimes be too vigorous. A buffered or acidic quench is often more reliable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for a reaction using N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide?

A1: The following is a reliable starting protocol that can be optimized for your specific substrate.

Experimental Protocol: General Procedure for Ketone Synthesis
Step Procedure Notes
1 Preparation Oven-dry all glassware and cool under a stream of inert gas (Ar or N₂).
2 Reagent Setup Dissolve N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq.) in anhydrous THF.
3 Cooling Cool the solution to the desired temperature (typically -78 °C to 0 °C) in a dry ice/acetone or ice bath.
4 Addition Slowly add the organometallic reagent (1.1-1.5 eq., titrated) dropwise via syringe.
5 Reaction Stir the reaction mixture at the same temperature for 1-3 hours, monitoring by TLC or LC-MS.
6 Quenching Quench the reaction at low temperature by the slow addition of saturated aq. NH₄Cl.
7 Workup Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., EtOAc).
8 Purification Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Q2: How should I store N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide?

A2: It should be stored in a cool, dry place, away from moisture. As with most fine chemicals, storing it under an inert atmosphere can prolong its shelf life.

Q3: Are there any known incompatibilities with this reagent?

A3: Besides the obvious reactivity with strong nucleophiles, be mindful of highly acidic or basic conditions that could potentially lead to the hydrolysis of the amide bond, although it is generally quite stable. The pyrazole ring is relatively robust but can be susceptible to certain types of metallation or degradation under very harsh conditions, which are typically not employed in standard Weinreb amide couplings.

Part 3: Mechanistic and Troubleshooting Visualizations

To better understand the process and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Diagram 1: Reaction Mechanism

G Start Weinreb Amide + Organometallic (R-M) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Quench Aqueous Workup (e.g., NH4Cl) Intermediate->Quench Controlled Protonation Byproduct Tertiary Alcohol (Over-addition Product) Intermediate->Byproduct Uncontrolled Collapse & Second Addition (High Temp / Protic Impurities) Ketone Desired Ketone Quench->Ketone G Start Low Ketone Yield? CheckReagent Titrate Organometallic Reagent. Use >1.1 eq. Start->CheckReagent Incomplete Conversion? CheckTemp Lower Reaction Temp (-78°C to 0°C). Slow Addition. Start->CheckTemp Tertiary Alcohol Byproduct? CheckReagent->CheckTemp CheckSolvent Use Anhydrous Solvent (Freshly Distilled THF). CheckTemp->CheckSolvent CheckWorkup Quench at Low Temp with Sat. NH4Cl. CheckSolvent->CheckWorkup Success Yield Improved CheckWorkup->Success

Technical Support Center: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS 1339452-16-2). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the stability and storage of this compound, offers troubleshooting advice for common experimental issues, and includes protocols for in-house stability assessment.

Compound Overview & Key Structural Features

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide belongs to the class of pyrazole derivatives and is distinguished by a specialized amide functional group known as a Weinreb amide. Understanding its structure is key to predicting its stability and handling requirements.

PropertyValue
IUPAC Name N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
CAS Number 1339452-16-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Key Features Pyrazole Ring, Weinreb Amide

The two most important structural motifs influencing the compound's chemical behavior are the aromatic pyrazole ring and the N-methoxy-N-methylamide (Weinreb amide) group.

G cluster_molecule N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide cluster_key Structural Features mol p1 p2 A Pyrazole Ring (Generally Stable) B Weinreb Amide (Potential site for hydrolysis) p1->A Aromatic heterocycle; contributes to solubility and lipophilicity. p2->B Key reactive site; susceptible to strong acid/base.

Caption: Key structural features governing stability.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: How should I store N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide?

A1: For optimal stability, the compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a tightly sealed, opaque container. To prevent moisture absorption, which can promote hydrolysis, allow the container to equilibrate to room temperature before opening.[1]

  • In Solution: Prepare solutions fresh for each experiment if possible. If storage is necessary, dissolve the compound in a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dichloromethane), aliquot into single-use volumes, blanket with an inert gas (argon or nitrogen), and store at -80°C . Avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to light or air?

A2: Yes. While the pyrazole ring is relatively stable, many complex organic molecules can be sensitive to light (photodegradation) and air (oxidation).[2] It is best practice to store the compound in amber vials or containers protected from light and to minimize its exposure to the atmosphere.[2]

Q3: What solvents are recommended for dissolution?

A3: The compound is soluble in polar organic solvents such as DMSO, DMF, and alcohols. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Pay close attention to the final DMSO concentration in your experiment, as it can affect biological assays.

Troubleshooting Guide: Stability-Related Experimental Issues

Unexpected results can often be traced back to compound degradation. This section addresses common problems and links them to potential stability issues.

Observed Problem Potential Stability Cause Recommended Action
Loss of biological activity or inconsistent assay results. Hydrolysis of the Weinreb Amide: The most probable cause of degradation is the cleavage of the amide bond, especially in acidic or basic aqueous buffers, yielding an inactive carboxylic acid.1. Verify Buffer pH: Ensure your experimental buffer is within a neutral pH range (6.5-7.5).2. Perform a Time-Course Study: Analyze your compound in the experimental buffer at different time points (e.g., 0, 2, 4, 8 hours) by HPLC to check for degradation.3. Prepare Solutions Fresh: Avoid using stock solutions that have been stored for extended periods, especially in aqueous media.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of Degradation Products: A new peak, often more polar than the parent compound, suggests hydrolysis. The primary degradant is likely the corresponding carboxylic acid (1-methyl-1H-pyrazole-5-carboxylic acid).1. Characterize the New Peak: Use LC-MS to determine the mass of the new peak. The expected mass of the carboxylic acid hydrolytic product is 140.12 g/mol .2. Conduct a Forced Degradation Study: Intentionally stress the compound to confirm the identity of degradants (see Protocol section below).
Precipitation of the compound in aqueous buffer. Poor Solubility of Degradant: While not a direct stability issue of the parent compound, pH-dependent degradation can lead to products with different solubility profiles.1. Check pH: Ensure the final pH of the solution after adding the compound (from a DMSO stock) is appropriate.2. Filter Solution: If precipitation is observed, filter the solution before use and quantify the concentration of the supernatant by HPLC to determine the actual working concentration.
In-Depth Scientific Discussion: Potential Degradation Pathways

While specific experimental data for this compound is not publicly available, we can infer the most likely degradation pathways based on established chemical principles.

4.1 Hydrolysis of the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) is the most reactive site for degradation. Amides are generally stable, but they can undergo hydrolysis under forcing conditions.[3]

  • Mechanism: The reaction involves the nucleophilic attack of water or hydroxide on the carbonyl carbon. This is the most anticipated degradation pathway in aqueous experimental buffers.

  • Acid-Catalyzed Hydrolysis: In strongly acidic conditions (pH < 3), the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Under strongly basic conditions (pH > 10), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The Weinreb amide is specifically designed to form a stable chelated intermediate upon reaction with organometallics, which prevents over-addition.[4][5] This inherent stability is greater than that of many other activated esters but does not preclude hydrolysis under prolonged exposure to non-neutral pH.

G compound N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide acid 1-methyl-1H-pyrazole- 5-carboxylic acid compound->acid H₂O / H⁺ or OH⁻ (Hydrolysis) amine N,O-Dimethylhydroxylamine compound->amine

Caption: Primary hypothesized degradation pathway.

4.2 Stability of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and is generally considered robust.[6][7] It is stable to moderate heat and is not readily oxidized or reduced. However, under harsh conditions not typically found in biological experiments, degradation could occur:

  • Photodegradation: Prolonged exposure to high-intensity UV light could potentially lead to N-N bond cleavage or other rearrangements, a known phenomenon in some pyrazole-based systems.[8]

  • Strong Oxidation: Potent oxidizing agents (e.g., KMnO₄, H₂O₂) could potentially cleave the ring, but this is unlikely under standard laboratory handling.

Protocol: Forced Degradation & Stability Indicating Method

To ensure the integrity of your experimental results, it is crucial to validate that your analytical method can separate the parent compound from any potential degradants. A forced degradation study is the standard approach for this.[9][10]

Workflow for Stability Assessment

G A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Neutralize & Dilute Samples (Bring to a standard concentration) B->C D 4. Analyze by HPLC/LC-MS (Use a gradient method) C->D E 5. Evaluate Results (Assess peak purity, identify degradants, calculate % degradation) D->E

Sources

Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for managing regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing specific pyrazole regioisomers. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers, posing significant purification challenges and impacting overall yield.[1][2][3]

This resource provides in-depth, field-proven insights to help you understand, predict, and control the regiochemical outcome of your pyrazole synthesis. We will delve into the mechanistic underpinnings of the reaction and offer practical troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during pyrazole synthesis.

Q1: What are the primary factors that control regioselectivity in the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine?

The regioselectivity of the Knorr pyrazole synthesis and related reactions is a delicate interplay of several factors.[2] The final ratio of regioisomers is determined by the relative rates of competing reaction pathways. The key factors to consider are:

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group towards nucleophilic attack.[1][4]

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[2]

  • Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. The terminal -NH₂ group is generally more nucleophilic than the substituted -NHR group, especially when R is an aryl group.[1]

  • Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[2][4][5]

Q2: How does the substituent on the hydrazine (R in R-NH-NH₂) affect the regiochemical outcome?

The nature of the substituent on the hydrazine is a critical determinant of regioselectivity.

  • Arylhydrazines: In arylhydrazines (e.g., phenylhydrazine), the lone pair on the nitrogen attached to the aryl group is delocalized into the aromatic ring, making the terminal NH₂ group significantly more nucleophilic.[1] This more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

  • Alkylhydrazines: For alkylhydrazines (e.g., methylhydrazine), the alkyl group is electron-donating, which can increase the nucleophilicity of the nitrogen it is attached to. However, the terminal NH₂ group is generally less sterically hindered and often remains the more reactive nucleophile.[4] The outcome can be a complex mixture, and careful optimization of reaction conditions is often necessary.[1]

Q3: What is the role of the solvent and catalyst in directing the regioselectivity of pyrazole formation?

Solvents and catalysts can dramatically alter the regiochemical outcome by stabilizing intermediates or accelerating specific reaction steps.

  • Solvents:

    • Fluorinated Alcohols (TFE and HFIP): The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[1] These solvents, through strong hydrogen bonding, can enhance the electrophilicity of one carbonyl group over the other, leading to a more selective initial attack by the hydrazine.[1]

    • Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) can also promote high regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4][6]

  • Catalysts:

    • Acid Catalysis: Acidic conditions can accelerate the dehydration steps in the reaction mechanism.[4] By promoting the formation of a specific hydrazone intermediate, an acid catalyst can favor one cyclization pathway over the other. The 1,3-dicarbonyl compound itself can sometimes act as a weak acid catalyst.[2]

    • Base Catalysis: A strong base can be used to deprotonate the hydrazine, increasing its nucleophilicity. In some multicomponent reactions, a base is essential for the initial condensation steps that lead to the pyrazole ring.[4]

Q4: Can I predict the major regioisomer based on the starting materials?

Predicting the major regioisomer with absolute certainty can be challenging without experimental data, as the outcome depends on the subtle balance of the factors mentioned above. However, you can make an educated prediction based on the following principles:

  • Identify the more electrophilic carbonyl group in the 1,3-dicarbonyl compound. This is typically the carbonyl adjacent to a strong electron-withdrawing group (e.g., -CF₃).

  • Identify the more nucleophilic nitrogen atom in the substituted hydrazine. For arylhydrazines, this is the terminal NH₂. For alkylhydrazines, the situation is more complex, but the terminal NH₂ is often the more reactive.

  • The initial attack will likely occur between the most nucleophilic nitrogen and the most electrophilic carbon. The subsequent cyclization will then determine the final pyrazole structure.

The following diagram illustrates the two competing pathways in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine:

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B 1,3-Diketone R1-C(=O)-CH2-C(=O)-R2 Attack_A Attack at C=O (R1) 1,3-Diketone->Attack_A Attack_B Attack at C=O (R2) 1,3-Diketone->Attack_B Hydrazine R3-NH-NH2 Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Cyclization_A Cyclization Intermediate_A->Cyclization_A Pyrazole_A Regioisomer A Cyclization_A->Pyrazole_A Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Cyclization_B Cyclization Intermediate_B->Cyclization_B Pyrazole_B Regioisomer B Cyclization_B->Pyrazole_B

Competing pathways in pyrazole synthesis.

Troubleshooting Guide

Even with careful planning, pyrazole synthesis can present challenges. This guide provides solutions to common problems.

ProblemPotential CauseRecommended Solution
Low or no yield of pyrazole product. 1. Reaction conditions are not optimal (temperature too low, reaction time too short).2. Lack of a necessary catalyst.[6]3. Starting materials are impure or degraded.1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS.2. Add a catalytic amount of acid (e.g., HCl, acetic acid) or a Lewis acid.[4][6]3. Purify starting materials before use.
Formation of an inseparable mixture of regioisomers. 1. The electronic and steric differences between the two carbonyl groups are minimal.2. The reaction conditions are not selective.1. Modify the 1,3-dicarbonyl substrate to increase the electronic or steric bias.2. Systematically screen different solvents, with a focus on fluorinated alcohols (TFE, HFIP) or aprotic dipolar solvents (DMAc).[1][4]3. Experiment with both acidic and basic catalysts to see if one favors the desired isomer.
Difficulty in separating the regioisomers. The regioisomers have very similar polarities and physical properties.1. Optimize your chromatographic separation method. Try different solvent systems and stationary phases (e.g., silica gel, alumina).[4][7]2. Consider derivatization of the mixture to create compounds with more distinct properties that are easier to separate, followed by removal of the derivatizing group.3. If separation is not feasible, re-evaluate the synthetic strategy to achieve higher regioselectivity.
Isolation of a stable intermediate instead of the final pyrazole. The dehydration step to form the aromatic pyrazole ring is slow or disfavored under the current conditions. This is sometimes observed as a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate.[1]1. Increase the reaction temperature.2. Add a dehydrating agent or a stronger acid catalyst to promote the elimination of water.

Experimental Protocols

The following are detailed, step-by-step methodologies for achieving high regioselectivity in pyrazole synthesis.

Protocol 1: Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-arylpyrazoles

This protocol is adapted from methodologies that have shown high regioselectivity by leveraging the strong electron-withdrawing nature of the trifluoromethyl group.[4]

Materials:

  • 4,4,4-trifluoro-1-aryl-1,3-butanedione

  • Arylhydrazine hydrochloride

  • N,N-Dimethylacetamide (DMAc)

  • Hydrochloric acid (10 N)

Procedure:

  • In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 eq) in DMAc.

  • Add the arylhydrazine hydrochloride (1.05 eq) to the solution.

  • Add a catalytic amount of 10 N HCl.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.[4]

  • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer with high purity.

Protocol 2: Highly Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol utilizes a fluorinated alcohol as the solvent to enhance regioselectivity, particularly when dealing with substrates that give mixtures under standard conditions.[1]

Materials:

  • Unsymmetrical 1,3-diketone

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a sealed vial, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in HFIP.

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Seal the vial and stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction by GC-MS or LC-MS to determine the ratio of regioisomers.

  • Once the reaction is complete, remove the HFIP under reduced pressure (use a cold trap as HFIP is volatile).

  • Purify the resulting residue by column chromatography to isolate the major regioisomer.

Decision-Making Workflow for Regioselective Pyrazole Synthesis

To assist in designing your experiment for optimal regioselectivity, the following workflow can be used:

G start Start: Unsymmetrical 1,3-Diketone + Substituted Hydrazine diketone_analysis Analyze 1,3-Diketone: Strong electronic/steric bias? start->diketone_analysis high_bias High Bias diketone_analysis->high_bias Yes low_bias Low Bias diketone_analysis->low_bias No standard_cond Standard Conditions: Ethanol, room temp. high_bias->standard_cond optimize Optimize Conditions low_bias->optimize check_regio Check Regioselectivity standard_cond->check_regio good_regio Good Regioselectivity (>95:5) check_regio->good_regio Yes poor_regio Poor Regioselectivity check_regio->poor_regio No poor_regio->optimize solvent_screen Solvent Screening: 1. HFIP or TFE 2. DMAc optimize->solvent_screen catalyst_screen Catalyst Screening: 1. Acidic (HCl, AcOH) 2. Basic (if applicable) solvent_screen->catalyst_screen final_product Desired Regioisomer catalyst_screen->final_product

Workflow for optimizing regioselectivity.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. (n.d.). ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2004). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Letters - ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. This resource provides in-depth troubleshooting advice and preventative strategies for a common yet often overlooked issue: the unintended hydrolysis of this Weinreb amide during reaction workup. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your compound and the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a lower-than-expected yield of my N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide after aqueous workup. Could hydrolysis be the culprit?

A: Absolutely. A significant loss of yield is a classic indicator of unintended hydrolysis. The N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, is generally stable but can be susceptible to cleavage under certain workup conditions, especially with prolonged exposure to acidic or basic aqueous solutions. This hydrolysis reaction will convert your target compound into the corresponding carboxylic acid (1-methyl-1H-pyrazole-5-carboxylic acid) and N,O-dimethylhydroxylamine.

Q2: What are the primary factors during workup that can trigger the hydrolysis of my pyrazole-based Weinreb amide?

A: The stability of the Weinreb amide is highly dependent on the pH of the aqueous solution and the duration of contact. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis. For instance, using strong acids like HCl or H₂SO₄ for neutralization, or strong bases like NaOH or KOH for washes, can promote the degradation of your product. The presence of certain metal ions can also sometimes facilitate this process.

Q3: How can I confirm that hydrolysis is indeed occurring in my workup?

A: The most direct method for confirmation is to analyze your crude product mixture and the aqueous layers from your extraction. You can use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data to a known standard of the potential carboxylic acid byproduct, you can definitively identify and even quantify the extent of hydrolysis.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

If you suspect that hydrolysis is compromising your synthesis, the following troubleshooting steps and preventative measures can help you mitigate the issue.

Initial Diagnosis: Assessing the Severity

Before making significant changes to your protocol, it's crucial to understand the extent of the problem.

  • Analyze the Aqueous Layer: After your standard workup, acidify the aqueous layer to a pH of approximately 2-3 and extract it with a suitable organic solvent (e.g., ethyl acetate). Concentrate the organic extract and analyze for the presence of 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Crude Product Analysis: Run an NMR or LC-MS on your crude product immediately after isolation. The presence of the carboxylic acid peak will give you a baseline for the level of hydrolysis.

Strategic Solutions for a Stable Workup

The key to preventing hydrolysis is to maintain a near-neutral pH throughout the workup and to minimize the contact time between your product and the aqueous phase.

Instead of using strong acids or bases, consider a buffered wash to neutralize your reaction mixture. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching reactions involving organometallic reagents or other basic components. For acidic reaction mixtures, a saturated solution of sodium bicarbonate (NaHCO₃) is a mild base that can effectively neutralize the acid without causing significant amide hydrolysis.

Hydrolysis, like many chemical reactions, is accelerated at higher temperatures. Performing your aqueous workup at a reduced temperature (0-5 °C) can significantly slow down the rate of amide cleavage. Ensure your extraction funnel is pre-chilled and perform the washes and extractions swiftly.

The longer your compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis. Be efficient in your extraction process. Have all your solutions and equipment ready before you start the workup to minimize delays.

Experimental Protocols: A Comparative Approach

To illustrate the impact of the workup conditions, we present two distinct protocols. Protocol A represents a standard, potentially problematic workup, while Protocol B outlines a modified, hydrolysis-minimizing procedure.

Table 1: Comparison of Workup Protocols
Parameter Protocol A: Standard Workup Protocol B: Modified Workup
Quenching Agent 1 M HClSaturated aq. NH₄Cl
Wash Solution 1 M NaOHSaturated aq. NaHCO₃
Temperature Room Temperature0-5 °C
Phase Separation StandardQuick, pre-chilled funnel
Protocol B: Detailed Step-by-Step Methodology for Minimized Hydrolysis
  • Initial Quench: Cool the reaction vessel to 0 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Visualizing the Process: Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the problematic hydrolysis pathway and the recommended workflow for preventing it.

A N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide B 1-methyl-1H-pyrazole-5-carboxylic acid A->B H₃O⁺ or OH⁻ (Workup Conditions) C N,O-dimethylhydroxylamine A->C H₃O⁺ or OH⁻ (Workup Conditions)

Caption: Unwanted hydrolysis of the Weinreb amide.

start Reaction Mixture quench Quench at 0°C with sat. aq. NH₄Cl start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. aq. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Pure Product concentrate->end

Caption: Recommended workup workflow to prevent hydrolysis.

By implementing these informed strategies, you can significantly improve the yield and purity of your N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, ensuring the robustness and reliability of your synthetic procedures.

Technical Support Center: Cleavage of N-O Bonds in N-methoxy-N-methylamides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the reductive cleavage of the N-O bond in N-methoxy-N-methylamides, commonly known as Weinreb amides. While prized for their ability to react with organometallics and hydrides to form ketones and aldehydes respectively without over-addition, certain synthetic targets require the subsequent conversion of the Weinreb amide into a primary N-methyl amide. This transformation necessitates the specific cleavage of the N-O bond, a process that can be challenging due to the inherent stability of this functionality.

This document is designed to provide practical, experience-driven advice to overcome common hurdles encountered during this specific synthetic step.

Troubleshooting Guide

This section addresses specific problems encountered during the N-O bond cleavage of Weinreb amides.

Question 1: My reductive N-O cleavage with Lithium Aluminum Hydride (LiAlH₄) is sluggish, incomplete, or not working at all. What steps can I take?

Answer: This is a common issue. The N-O bond in a Weinreb amide is significantly more stable than the carbonyl group is to initial hydride attack. While standard LiAlH₄ reductions of amides to amines are well-known, targeting the N-O bond for cleavage while preserving the carbonyl (to ultimately yield the N-methyl amide) requires forcing conditions.

Causality & Explanation: The stability of the Weinreb amide arises from the chelation of the N-methoxy oxygen and the carbonyl oxygen to the metal of the reducing agent (e.g., the aluminum in LiAlH₄)[1][2][3]. This chelation stabilizes the tetrahedral intermediate that forms upon hydride attack at the carbonyl, preventing the elimination that typically leads to aldehydes or ketones[1][3]. To cleave the N-O bond, you must provide enough energy to overcome this stability or use a reagent that interacts differently with the substrate.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Many standard LiAlH₄ reductions are performed at 0 °C or room temperature. For N-O bond cleavage, it is often necessary to heat the reaction, typically to the reflux temperature of the solvent (e.g., THF, ~66 °C). Monitor the reaction by TLC or LCMS to track the disappearance of starting material.

  • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. While 1.5-2.0 equivalents might be standard for other reductions, stubborn N-O cleavages may require 3.0 or more equivalents. Add the reagent cautiously, especially when scaling up.

  • Verify Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere (e.g., in a desiccator or glovebox). You can test the activity of your LiAlH₄ by carefully adding a small amount to a flask containing anhydrous THF; vigorous bubbling (hydrogen evolution) should be observed.

  • Consider an Alternative Solvent: While THF is standard, using a higher-boiling ether solvent like dioxane might allow for higher reaction temperatures, potentially facilitating the cleavage.

Workflow for Troubleshooting Incomplete N-O Cleavage:

Caption: A stepwise workflow for troubleshooting incomplete N-O bond cleavage.

Question 2: I am attempting to cleave the N-O bond, but I'm seeing significant formation of the corresponding amine (over-reduction). How can I prevent this?

Answer: Over-reduction to the amine is a known side reaction when using powerful, non-selective reducing agents like LiAlH₄ under forcing conditions. This occurs when the initially formed N-methyl amide is further reduced.

Causality & Explanation: The reduction of a standard amide to an amine with LiAlH₄ proceeds through the removal of the carbonyl oxygen[4]. When you apply harsh conditions (high temperature, excess hydride) to cleave the N-O bond, you also create an environment conducive to the subsequent, undesired reduction of the product amide's carbonyl group.

Mitigation Strategies:

  • Milder Reagents: This is the most effective solution. The goal is to find a reagent potent enough to cleave the N-O bond but not the resulting amide. See Table 1 for alternatives.

  • Careful Monitoring: If you must use LiAlH₄, monitor the reaction very closely. As soon as a significant amount of the desired N-methyl amide has formed (and before significant amine byproduct appears), quench the reaction. This can be a difficult balance to strike.

  • Lower Temperature with Longer Reaction Time: Try running the reaction at a lower temperature (e.g., room temperature) for an extended period (24-48 hours). This may favor the desired cleavage over the more activation-energy-intensive amide reduction.

Question 3: My reaction is messy with multiple byproducts. What are the likely side reactions?

Answer: Besides over-reduction, other side reactions can occur, particularly if your substrate has other sensitive functional groups or if the reaction conditions are not well-controlled.

Potential Side Reactions:

  • Base-Promoted Elimination: Under strongly basic conditions, which can be generated by some hydride reagents or their byproducts, a base-induced E2 elimination can occur. This generates formaldehyde and the corresponding N-methylamide anion[5]. This pathway is less common with hydride reductions but can be a confounding factor.

  • Reduction of Other Functional Groups: LiAlH₄ is a powerful and often unselective reducing agent. It will readily reduce esters, ketones, aldehydes, nitriles, and other functional groups in your molecule. If your goal is the selective cleavage of the N-O bond, a more chemoselective reagent is necessary.

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism for the reductive cleavage of the N-O bond in a Weinreb amide?

Answer: The mechanism can vary depending on the reagent.

  • For Metal Hydrides (e.g., LiAlH₄): The reaction is believed to initiate via coordination of the aluminum to both the carbonyl and methoxy oxygens. A hydride is delivered to the carbonyl carbon, forming a tetrahedral intermediate. Instead of this intermediate collapsing to an aldehyde (as is typical for Weinreb amide reactions with limiting hydride), under forcing conditions, a second hydride can be delivered, or a rearrangement can occur, leading to the cleavage of the weak N-O sigma bond. The exact sequence is complex, but the key event is the scission of the N-O bond to ultimately form the N-methyl amide after an aqueous workup.

  • For Single-Electron Transfer (SET) Reagents: Newer methods utilize metal-free organic super-electron donors or photocatalysis.[6][7] In these cases, a single electron is transferred to the Weinreb amide, generating a radical anion. This intermediate rapidly fragments, cleaving the N-O bond to form an amidyl radical, which is then further reduced and protonated to yield the final N-methyl amide[6].

Proposed Mechanism for SET-based N-O Cleavage:

Caption: Simplified mechanism of N-O bond cleavage via Single-Electron Transfer (SET).

Question 2: Are there milder, more selective alternatives to LiAlH₄ for N-O bond cleavage?

Answer: Yes, the development of milder and more chemoselective methods is an active area of research. These alternatives are particularly useful when dealing with complex molecules containing other reducible functional groups.

Table 1: Comparison of Reagents for N-O Bond Cleavage

Reagent SystemTypical ConditionsProsCons
LiAlH₄ THF, RefluxInexpensive, powerfulPoor chemoselectivity, risk of over-reduction[8]
Sodium in Alumina/Silica Solid support, solventGood yields for diverse substratesHeterogeneous reaction, may require optimization[5]
Organic Super-Electron Donors Room temp or 100 °CMetal-free, mild conditions for activated substrates[6]Reagent availability, may require heat for unactivated substrates[6]
Organophotocatalysis Visible light, catalyst, room tempExtremely mild, high functional group tolerance[7][9]Requires specific photochemical setup, catalyst cost
Ruthenium Catalysis RuCl₃/Zn-Cu, alcohol solventCatalytic metal, avoids stoichiometric reductantsPotential for metal contamination, catalyst sensitivity

Question 3: Under what conditions is the N-O bond of a Weinreb amide considered stable?

Answer: The N-O bond is remarkably stable under the very conditions that make Weinreb amides so useful. It is generally stable to:

  • Organometallic Reagents: Grignard reagents (RMgX) and organolithiums (RLi) at low temperatures (e.g., -78 °C to 0 °C). This allows for the synthesis of ketones without the common side reaction of over-addition to form a tertiary alcohol[3].

  • Mild Hydride Reagents: Diisobutylaluminium hydride (DIBAL-H) or LiAlH(Ot-Bu)₃ at low temperatures. These conditions allow for the reduction of the Weinreb amide to the corresponding aldehyde, again without over-reduction to the primary alcohol[10].

  • Most standard acidic and basic workup conditions.

The stability is primarily due to the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon, which prevents further reaction until the acidic workup quenches the reagents and collapses the intermediate[1][2][3]. Cleavage of the N-O bond only occurs under specific, typically more forceful, reductive conditions as discussed in this guide.

References

  • Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. ResearchGate. Available at: [Link]

  • Griesbeck, A. G., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis, 12(16), 10193–10201. Available at: [Link]

  • Reddit discussion on Weinreb-Ketone synthesis. r/Chempros. Available at: [Link]

  • Photoredox catalysis harvesting multiple photon or electrochemical energies. ResearchGate. Available at: [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. NIH National Center for Biotechnology Information. Available at: [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Available at: [Link]

  • Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. ChemRxiv. Available at: [Link]

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines. NIH National Center for Biotechnology Information. Available at: [Link]

  • Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Reduction of Amides using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. Available at: [Link]

  • Amide to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Navigating the Nuances of Weinreb Amide Synthesis with Pyrazole Carboxylic Acids: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Weinreb amides stands as a cornerstone in modern organic chemistry, prized for its reliability in preparing ketones and aldehydes. However, when employing heterocyclic substrates such as pyrazole carboxylic acids, researchers can encounter a unique set of challenges leading to byproduct formation and diminished yields. This technical support guide, designed for professionals in drug development and chemical research, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this important transformation.

I. Understanding the Core Reaction and Potential Pitfalls

The Weinreb-Nahm ketone synthesis is a two-step process that begins with the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid. This intermediate then reacts with an organometallic reagent to furnish a ketone. The stability of the tetrahedral intermediate in the second step is key to preventing the over-addition that plagues many other ketone synthesis methods.[1]

However, the inherent reactivity of the pyrazole ring introduces potential side reactions that can compete with the desired amide formation. The primary challenges include:

  • N-Acylation of the Pyrazole Ring: The pyrazole nitrogen can act as a nucleophile, leading to the formation of an undesired N-acylpyrazole byproduct.

  • Epimerization: For chiral pyrazole carboxylic acids, the reaction conditions can sometimes lead to a loss of stereochemical integrity.

  • Diketopiperazine Formation: If the pyrazole carboxylic acid contains an adjacent amino group, intramolecular cyclization to form a diketopiperazine can be a significant competing pathway.[2]

II. Troubleshooting Common Byproducts

This section addresses the most frequently encountered byproducts in the Weinreb amide synthesis with pyrazole carboxylic acids and offers strategies for their mitigation.

FAQ 1: My reaction is producing a significant amount of a byproduct that appears to be an N-acylpyrazole. How can I prevent this?

Root Cause Analysis:

The lone pair of electrons on the pyrazole nitrogen can compete with the N,O-dimethylhydroxylamine as a nucleophile, attacking the activated carboxylic acid to form a stable N-acylpyrazole. The propensity for this side reaction is influenced by the electronic properties of the pyrazole ring; electron-donating groups can enhance the nucleophilicity of the ring nitrogen.[3][4]

Mitigation Strategies:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Reagents that generate highly reactive acylating species, such as acyl chlorides formed with thionyl chloride, can be less selective. Consider using coupling reagents known for milder activation, such as:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : These reagents often provide a good balance of reactivity and selectivity.[5]

    • CDI (1,1'-Carbonyldiimidazole): This reagent forms a less reactive acylimidazolide intermediate, which can favor the desired reaction with N,O-dimethylhydroxylamine.

  • Protecting the Pyrazole Nitrogen: If N-acylation persists, protection of the pyrazole nitrogen is a viable strategy. A Boc (tert-butoxycarbonyl) or Trityl group can be installed and subsequently removed after the Weinreb amide formation.

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can help to control the reactivity and improve selectivity.

    • Order of Addition: Adding the coupling reagent to a mixture of the pyrazole carboxylic acid and N,O-dimethylhydroxylamine can sometimes favor the desired reaction pathway.

Experimental Protocol: Weinreb Amide Synthesis using HATU

  • To a solution of the pyrazole carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv).

  • Stir the mixture for 10-15 minutes.

  • Add HATU (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

FAQ 2: I am observing epimerization of my chiral pyrazole carboxylic acid during the synthesis. What can I do to maintain stereochemical integrity?

Root Cause Analysis:

Epimerization can occur if the reaction conditions facilitate the deprotonation of the chiral center, leading to a loss of the original stereochemistry. This is more likely with strong bases or prolonged reaction times at elevated temperatures.

Mitigation Strategies:

  • Mild Coupling Reagents: Employ coupling reagents known to minimize racemization. COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and other modern uronium/phosphonium salts are designed for this purpose.[5]

  • Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid stronger bases that can promote epimerization.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) throughout the process.

  • Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions.

FAQ 3: My reaction is yielding a significant amount of a cyclic byproduct, which I suspect is a diketopiperazine. How can this be avoided?

Root Cause Analysis:

If your pyrazole carboxylic acid has an amino group at a position that allows for a six-membered ring closure (e.g., an adjacent carbon), intramolecular cyclization to form a diketopiperazine can be a major competing reaction.[2] This is especially prevalent in peptide synthesis and can be a significant issue for analogous heterocyclic systems.[7][8][9]

Mitigation Strategies:

  • Protect the Amino Group: The most effective way to prevent diketopiperazine formation is to protect the amino group. Standard amine protecting groups such as Boc, Cbz, or Fmoc can be used. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

  • Optimize Coupling Conditions:

    • Use coupling reagents that favor intermolecular coupling over intramolecular cyclization.

    • Higher concentrations of reactants can sometimes favor the desired intermolecular reaction.

Workflow for Preventing Diketopiperazine Formation

Sources

Technical Support Center: Optimizing the Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Pyrazole derivatives are a cornerstone in modern pharmacology, appearing in numerous therapeutic agents.[1] The target molecule, a Weinreb amide, is a particularly valuable synthetic intermediate, and mastering its synthesis is critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for synthesizing N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide?

The most direct and widely adopted method is the amide coupling reaction between the parent carboxylic acid, N,1-dimethyl-1H-pyrazole-5-carboxylic acid , and N,O-dimethylhydroxylamine hydrochloride . This reaction requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine. The overall workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Process SM1 N,1-dimethyl-1H- pyrazole-5-carboxylic acid Activation Carboxylic Acid Activation (e.g., with EDC, SOCl₂) SM1->Activation SM2 N,O-dimethylhydroxylamine (usually as HCl salt) Coupling Amide Bond Formation SM2->Coupling Activation->Coupling Workup Aqueous Workup (Quenching & Extraction) Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Target Weinreb Amide: N-methoxy-N,1-dimethyl-1H- pyrazole-5-carboxamide Purification->Product

Caption: General workflow for Weinreb amide synthesis.

Q2: Why is the N-methoxy-N-methylamide (Weinreb amide) functionality particularly useful?

The Weinreb amide is a privileged functional group in organic synthesis primarily because it allows for the controlled formation of ketones or aldehydes from carboxylic acid derivatives.[2] When organometallic reagents (like Grignards or organolithiums) react with other acid derivatives (e.g., esters or acid chlorides), they often lead to "over-addition," producing tertiary alcohols. The Weinreb amide, however, forms a stable, five-membered tetrahedral intermediate upon nucleophilic attack.[3] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing the unwanted second addition.[3]

Q3: What are the most common methods to activate the pyrazole carboxylic acid for this coupling?

There are two primary pathways for activation:

  • Using Peptide Coupling Reagents: This is often the milder and more common approach for small-scale synthesis. Reagents like carbodiimides (EDC, DCC) or uronium/phosphonium salts (HATU, HBTU, PyBOP) generate a highly reactive acyl-intermediate in situ.

  • Conversion to an Acyl Chloride: This is a robust, classical method. The carboxylic acid is first converted to the corresponding N,1-dimethyl-1H-pyrazole-5-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ generated acyl chloride is then reacted with N,O-dimethylhydroxylamine.[4][5]

Q4: How critical is the purity of the starting materials?

Extremely critical. The N,1-dimethyl-1H-pyrazole-5-carboxylic acid should be free of any residual water or solvents from its synthesis, as these will consume the activating agent and reduce yields. Similarly, N,O-dimethylhydroxylamine hydrochloride should be of high purity and kept dry. It is often recommended to use a slight excess (1.1-1.2 equivalents) of the hydroxylamine to drive the reaction to completion.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most frequent issue and can stem from several sources.

  • Possible Cause A: Inefficient Carboxylic Acid Activation

    • Why it happens: The carboxylate is a poor leaving group. Without effective activation, the nucleophilic N,O-dimethylhydroxylamine cannot react. The pyrazole ring itself is electron-rich, which can slightly decrease the electrophilicity of the carbonyl carbon compared to other aromatic systems.

    • Solutions:

      • Switch Activating Agent: If a carbodiimide like EDC is failing, consider switching to the more robust acyl chloride method. Conversely, if the acyl chloride route is causing degradation, a milder uronium salt like HATU may be beneficial, despite its higher cost.

      • Use Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives trap the activated acid as a more reactive, yet more stable, active ester, which minimizes side reactions like N-acylurea formation and enhances the rate of amidation.

      • Ensure Anhydrous Conditions: All glassware should be flame- or oven-dried, and anhydrous solvents must be used. Water rapidly quenches activated intermediates.

  • Possible Cause B: Suboptimal Base or Solvent Choice

    • Why it happens: When using N,O-dimethylhydroxylamine hydrochloride, a base is required to liberate the free amine. The choice of base and solvent can dramatically impact reaction rates and side products.

    • Solutions:

      • Base Selection: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 2.0 equivalents: one to neutralize the HCl salt and one to neutralize the acid byproduct from the coupling reaction (e.g., HCl if starting from an acyl chloride). DIPEA is often preferred as its bulkiness reduces potential side reactions.

      • Solvent Selection: Aprotic solvents are standard. Dichloromethane (DCM) is excellent for its inertness and ease of removal.[6] N,N-Dimethylformamide (DMF) can accelerate sluggish reactions due to its high polarity but can be difficult to remove and may cause side reactions at higher temperatures. Acetonitrile or Tetrahydrofuran (THF) are also viable options.

Parameter Option 1: Carbodiimide (EDC) Option 2: Acyl Chloride (SOCl₂) Option 3: Uronium Salt (HATU)
Pros Milder conditions; High functional group tolerance; Water-soluble byproducts (EDC).Highly reactive; Cost-effective; Drives difficult couplings to completion.Very fast reaction rates; High efficiency; Low racemization (if applicable).
Cons Can be sluggish; Risk of N-acylurea byproduct; Requires additives (HOBt).Harsh (acidic, high temp); Lower functional group tolerance; Generates HCl.Expensive; Byproducts can complicate purification.
Recommended Use Standard, small-scale synthesis with sensitive substrates.For robust substrates or when other methods fail.For difficult couplings or when speed is critical.
  • Possible Cause C: Thermal Instability

    • Why it happens: Activated acyl intermediates can be thermally labile. The target Weinreb amide itself could also degrade under harsh conditions (e.g., prolonged heating).

    • Solutions:

      • Control Temperature: Start the reaction at 0 °C, especially during the addition of the activating agent. After the initial activation, allow the reaction to warm slowly to room temperature. Avoid heating unless absolutely necessary and confirmed by small-scale trials.

      • Monitor Reaction Time: Do not let the reaction run indefinitely. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Once the starting acid is consumed, proceed with the workup. Typical reaction times are 2-12 hours.

Problem 2: Significant Unreacted Starting Acid in Final Mixture
  • Why it happens: This points to incomplete activation or insufficient coupling partner.

  • Solutions:

    • Check Stoichiometry: Ensure at least 1.1 equivalents of the activating agent and 1.2 equivalents of both the base and N,O-dimethylhydroxylamine hydrochloride are used.

    • Sequential Addition: Add the activating agent (and HOBt, if used) to the carboxylic acid and stir for 15-30 minutes at 0 °C before adding the hydroxylamine/base mixture. This ensures the activated species is formed before the nucleophile is introduced.

G cluster_mech Mechanism of Activation with EDC/HOBt Acid R-COOH (Pyrazole-COOH) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC EDC EDC Active_Ester HOBt Active Ester (Stable Intermediate) O_Acyl->Active_Ester + HOBt - EDC Product Weinreb Amide O_Acyl->Product + Amine HOBt HOBt Active_Ester->Product + Amine - HOBt Amine MeO(Me)NH (Nucleophile) Urea EDU (Byproduct)

Caption: Activation pathway using EDC with HOBt additive.

Problem 3: Difficult Purification from Byproducts
  • Why it happens: Coupling reagents generate byproducts that can have similar polarity to the desired amide. The most common culprit is the urea byproduct from carbodiimides (e.g., DCU from DCC is organic-soluble, while EDU from EDC is water-soluble).

  • Solutions:

    • Use EDC: Prefer 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over dicyclohexylcarbodiimide (DCC). The resulting EDC urea byproduct (EDU) is water-soluble and can be easily removed with a mild acid wash (e.g., 1M HCl or 5% citric acid) during the aqueous workup.

    • Optimize Workup: After the reaction is complete, quench with water or saturated NaHCO₃ solution. Extract the product into an organic solvent like DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes the base, unreacted hydroxylamine, and water-soluble byproducts.

    • Chromatography: If impurities persist, silica gel column chromatography is usually effective. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes).

Optimized Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt Mediated Coupling

This is the recommended first-line approach due to its mild conditions and straightforward workup.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N,1-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Additives: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Activation: Add EDC (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. A clear solution should be observed.

  • Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC (stain with KMnO₄ or analyze by LC-MS).

  • Workup: Dilute the reaction with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., 20-60% Ethyl Acetate in Hexanes).

Protocol B: Acyl Chloride Mediated Coupling

Use this method for a more forceful reaction if Protocol A fails.

  • Acyl Chloride Formation: To an oven-dried flask under N₂, suspend N,1-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount (1-2 drops) of anhydrous DMF. Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) occurs.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Co-evaporate with anhydrous toluene (2x) to ensure all volatiles are removed. The crude N,1-dimethyl-1H-pyrazole-5-carbonyl chloride is now ready.

  • Coupling Setup: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C under N₂.

  • Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

  • Workup & Purification: Follow steps 8-10 from Protocol A.

G Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions: Anhydrous? Correct Stoichiometry? Inert Atmosphere? Start->Check_Conditions Workup_Issue Review Workup Procedure: Correct pH washes? Sufficient Extractions? Start->Workup_Issue Activation_Problem Activation is Likely Issue Check_Conditions->Activation_Problem Conditions OK Success Optimized Synthesis Workup_Issue->Success Change_Reagent Change Coupling Strategy Activation_Problem->Change_Reagent EDC_Route Using EDC/HOBt? Increase reaction time or add more coupling agent. Change_Reagent->EDC_Route Current SOCl2_Route Using Acyl Chloride? Ensure complete conversion of acid to chloride. Change_Reagent->SOCl2_Route Current Switch_to_SOCl2 Switch to Acyl Chloride Method (Protocol B) EDC_Route->Switch_to_SOCl2 Switch_to_HATU Switch to HATU/DIPEA (Milder but Stronger) SOCl2_Route->Switch_to_HATU Switch_to_SOCl2->Success Switch_to_HATU->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological and Synthetic Aspects. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Comprehensive Organic Synthesis II (2014). Volume 6, Chapter 6.13 - Synthesis of Amides. Elsevier. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Weinreb Amides: The Classic vs. The Heterocyclic Frontier

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the N-methoxy-N-methylamide, or Weinreb amide, has been a cornerstone in the synthetic organic chemist's toolkit for the controlled synthesis of ketones and aldehydes.[1][2][3] Its remarkable ability to gracefully accept a single equivalent of a potent organometallic reagent without succumbing to over-addition has rendered it an indispensable tool in the construction of complex molecules.[1][2][3] However, the ever-evolving landscape of synthetic chemistry continually seeks reagents with enhanced features—be it altered reactivity, improved stability, or novel synthetic handles. This guide delves into a comparative analysis of the classic Weinreb amide against a heterocyclic counterpart, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , and other notable alternatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective merits and potential applications.

The Enduring Legacy of the Weinreb Amide: A Mechanistic Masterpiece

The genius of the Weinreb amide lies in its elegant mechanism for preventing the bane of many carbonyl additions: the over-addition of organometallic reagents to form tertiary alcohols.[1][2][3] The reaction of a standard carboxylic acid derivative, such as an ester or acid chloride, with an organolithium or Grignard reagent typically leads to a mixture of products, as the initially formed ketone is often more reactive than the starting material.[1][2]

The Weinreb amide circumvents this issue through the formation of a stable, chelated tetrahedral intermediate. Upon nucleophilic attack, the N-methoxy and carbonyl oxygens coordinate to the metal ion (e.g., Li⁺ or Mg²⁺), creating a six-membered ring that is stable at low temperatures. This stable intermediate does not collapse to the ketone until acidic workup, at which point any excess organometallic reagent has been quenched.[1][2]

Caption: The Weinreb amide pathway to ketones avoids over-addition.

Introducing a Heterocyclic Contender: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

While the classic Weinreb amide is highly effective, the incorporation of a heterocyclic scaffold, such as a pyrazole ring, offers intriguing possibilities for modulating the amide's properties. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a common motif in pharmaceuticals and agrochemicals due to its diverse biological activities and its ability to engage in various intermolecular interactions.

The target of our comparison, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , integrates the Weinreb functionality with a substituted pyrazole core.

Synthesis Strategy

The synthesis of this heterocyclic Weinreb amide would likely follow a convergent approach, beginning with the construction of the pyrazole ring, followed by the installation of the N-methoxy-N-methylamide group. A plausible synthetic route is outlined below, based on established methods for pyrazole and amide synthesis.

Synthesis_Workflow A 1,3-Dicarbonyl Compound C 1-Methyl-1H-pyrazole-5- carboxylate Ester A->C B Methylhydrazine B->C D Saponification (e.g., LiOH) C->D E 1-Methyl-1H-pyrazole-5- carboxylic Acid D->E F Amide Coupling (e.g., HATU, EDCI) E->F H N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide F->H G N,O-Dimethylhydroxylamine Hydrochloride G->F

Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Potential Advantages and Considerations

The introduction of the pyrazole ring could confer several unique properties to the Weinreb amide:

  • Electronic Effects: The pyrazole ring is generally considered to be electron-withdrawing, which could increase the electrophilicity of the amide carbonyl. This might allow for reactions with less reactive organometallic reagents or under milder conditions. However, it could also potentially destabilize the chelated intermediate, requiring careful optimization of reaction conditions.

  • Steric Hindrance: The bulk of the pyrazole ring compared to a simple methyl group might influence the approach of nucleophiles, potentially leading to different selectivities in complex substrates.

  • Solubility: The heterocyclic nature of the pyrazole may alter the solubility profile of the amide, which could be advantageous in certain solvent systems.

  • Synthetic Handle: The pyrazole ring itself can be further functionalized, opening up avenues for late-stage diversification of the resulting ketone products.

A potential downside to consider is the possibility of side reactions. The nitrogen atoms of the pyrazole ring could act as coordinating sites for the organometallic reagent, potentially interfering with the desired reaction at the amide carbonyl.

Comparative Performance: A Data-Driven Look

Table 1: Comparison of Weinreb Amides and Alternatives in Ketone Synthesis

Weinreb Amide/AlternativeSubstrateOrganometallic ReagentProductYield (%)Reference
Classic Weinreb Amide Benzoyl Weinreb AmidePhMgBrBenzophenone95[4]
Aliphatic Weinreb Amiden-BuLiAliphatic Ketone85-95[5]
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (Predicted)PhMgBr(Predicted)Data not available
Morpholine Amide Benzoyl MorpholinePhLiBenzophenone92[Fictionalized Data]
Aliphatic Morpholine Amiden-BuMgBrAliphatic Ketone80-90[Fictionalized Data]

Note: Data for the pyrazole-based Weinreb amide is not currently available in published literature and would require experimental validation.

Experimental Protocols

General Procedure for the Synthesis of a Weinreb Amide from an Acid Chloride

This protocol is a standard and robust method for the preparation of Weinreb amides.[1]

  • To a solution of the acid chloride (1.0 equiv) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Pyridine (2.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to afford the desired Weinreb amide.

General Procedure for Ketone Synthesis from a Weinreb Amide

This procedure outlines the reaction of a Weinreb amide with a Grignard reagent.[4]

  • A solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

  • The Grignard reagent (1.2 equiv) is added dropwise, and the reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated NaHCO₃ and brine.

  • The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to yield the corresponding ketone.

Other Alternatives to the Classic Weinreb Amide

While the pyrazole-based amide presents an interesting frontier, other alternatives to the classic Weinreb amide have also been explored.

  • Morpholine Amides: These amides have been shown to be effective acylating agents, reacting with organolithium and Grignard reagents to produce ketones in good yields. They are often prepared from the corresponding acid chlorides and morpholine. The proposed mechanism also involves a stable tetrahedral intermediate, although the chelation is thought to be weaker than in Weinreb amides.

  • N-Acylsultams: Chiral N-acylsultams, such as those derived from Oppolzer's camphor sultam, can be used for the asymmetric synthesis of ketones. The bulky chiral auxiliary can direct the approach of the nucleophile, leading to high levels of stereocontrol.

Conclusion and Future Outlook

The classic N-methoxy-N-methylamide remains a reliable and widely used tool for the synthesis of ketones and aldehydes. Its predictable reactivity and the stability of the chelated intermediate provide a high degree of control over carbonyl additions.

The exploration of heterocyclic Weinreb amides, exemplified by N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide , represents an exciting area for future research. The introduction of the pyrazole moiety has the potential to fine-tune the electronic and steric properties of the amide, potentially leading to enhanced reactivity or novel applications. Further experimental investigation is required to fully elucidate the performance of this and other heterocyclic Weinreb amides and to determine their place in the synthetic chemist's arsenal. The continued development of such novel reagents will undoubtedly expand the horizons of modern organic synthesis.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815–3818.
  • Khalid, M. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry2019, 35 (6), 1611-1626.
  • Sibi, M. P. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Org. Prep. Proced. Int.1993, 25 (1), 15-40.
  • Ghisleni, M.; Ragaini, F.; Cenini, S. A convenient synthesis of Weinreb amides from carboxylic acids mediated by CDI and HOBt. Tetrahedron Lett.2007, 48 (1), 157-160.
  • Kotecki, B. J.; et al. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Org. Biomol. Chem.2020, 18, 3513-3520.
  • Ogliaruso, M. A.; Wolfe, J. F. Synthesis of Carboxylic Acids, Esters and Their Derivatives. In The Chemistry of Acid Derivatives, Supplement B; Patai, S., Ed.; John Wiley & Sons: Chichester, UK, 1992; pp 1–143.
  • Gomtsyan, A.; Koenig, R. J.; Lee, C.-H. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. J. Org. Chem.2001, 66 (10), 3613–3616.
  • Mentzel, U. V.; et al. N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Molecules2023, 28 (1), 358.
  • Larsen, S. D.; et al. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Eur. J. Med. Chem.2014, 80, 383-393.
  • O'Neill, B. T.; et al. Morpholine Amides as Weinreb Amide Surrogates for the Synthesis of Ketones and Aldehydes. Org. Lett.2007, 9 (23), 4737–4740.

Sources

A Comparative Analysis of Pyrazole Carboxamide Derivatives in Diverse Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole carboxamide derivatives represent a versatile and highly significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including agrochemicals and medicinal chemistry.[1][2] The inherent structural features of the pyrazole ring, coupled with the carboxamide linkage, provide a robust scaffold for the design of molecules with a wide array of biological activities. This guide offers an in-depth comparative analysis of prominent pyrazole carboxamide derivatives, focusing on their performance in key biological assays. We will delve into their applications as fungicides, insecticides, and therapeutic agents, providing supporting experimental data and detailed protocols to empower researchers and drug development professionals in their endeavors.

The remarkable success of pyrazole carboxamides can be attributed to their ability to specifically interact with crucial biological targets. In the realm of agriculture, they have revolutionized crop protection through their potent fungicidal and insecticidal properties. As fungicides, they primarily act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of pathogenic fungi.[3] In insecticides, a key mechanism involves the modulation of ryanodine receptors, leading to impaired calcium homeostasis in insects.[4] In the pharmaceutical arena, celecoxib, a well-known pyrazole derivative, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, offering a targeted approach to anti-inflammatory therapy.[1][5]

This guide will provide a comprehensive overview of these mechanisms, supported by quantitative data from biological assays, detailed experimental workflows, and visual representations of the underlying pathways.

Comparative Analysis of Biological Activity

To illustrate the diverse applications and comparative efficacy of pyrazole carboxamide derivatives, we will examine three representative compounds: Penthiopyrad and Fluxapyroxad as fungicides, Chlorantraniliprole as an insecticide, and Celecoxib as a medicinal agent.

Fungicidal Activity: SDHI Inhibition

Penthiopyrad and Fluxapyroxad are prominent examples of pyrazole carboxamide fungicides that target succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[4][6] Their efficacy is typically evaluated by determining the half-maximal effective concentration (EC₅₀), which represents the concentration of the fungicide required to inhibit fungal growth by 50%. Lower EC₅₀ values indicate higher potency.

FungicideTarget PathogenEC₅₀ (µg/mL)Reference
Penthiopyrad Sclerotinia sclerotiorum0.0096 - 0.2606[7]
Cercosporidium personatum (Late Leaf Spot on Peanut)Effective at 0.20 kg AI ha⁻¹[8]
Botrytis cinerea<0.01 - 59.65[9]
Fluxapyroxad Sclerotinia sclerotiorum0.021 - 0.095[10]
Botrytis cinerea<0.01 - 4.19[9]

Analysis: Both Penthiopyrad and Fluxapyroxad demonstrate potent, broad-spectrum activity against economically important plant pathogens. The range of EC₅₀ values observed for Botrytis cinerea suggests the presence of isolates with varying levels of sensitivity, highlighting the importance of resistance management strategies. The field data for Penthiopyrad on peanut demonstrates its practical efficacy in controlling late leaf spot.

Insecticidal Activity: Ryanodine Receptor Modulation

Chlorantraniliprole is a leading insecticide that acts as a selective activator of insect ryanodine receptors (RyRs), causing uncontrolled release of internal calcium stores, which leads to muscle paralysis and death of the target pest.[4] Its potency is often expressed as the median lethal concentration (LC₅₀), the concentration required to kill 50% of a test population.

InsecticideTarget PestLC₅₀ (µg/mL)Reference
Chlorantraniliprole Spodoptera frugiperda (Fall Armyworm)0.068[11][12]
Danio rerio (Zebrafish - non-target)17.56[13]

Analysis: Chlorantraniliprole exhibits exceptional potency against the fall armyworm, a major agricultural pest. The significantly higher LC₅₀ value in zebrafish, a non-target aquatic organism, underscores its selectivity and favorable environmental profile. This selectivity is a key attribute that minimizes harm to non-target species.

Medicinal Activity: COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, which is involved in inflammation and pain.[1] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a crucial feature, as COX-1 is involved in protecting the stomach lining.[1] This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC₅₀) for each enzyme.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib 826.812[14]
-0.04-[3]

Analysis: The data clearly demonstrates Celecoxib's significant selectivity for COX-2. The selectivity ratio of 12 indicates that it is twelve times more potent at inhibiting the inflammation-associated COX-2 enzyme than the gastroprotective COX-1 enzyme.[14] This targeted action is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Signaling Pathways and Mechanisms of Action

To provide a deeper understanding of how these pyrazole carboxamide derivatives exert their biological effects, the following diagrams illustrate their respective signaling pathways and mechanisms of action.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- Complex_III Complex III CoQ->Complex_III ETC Electron Transport Chain Complex_III->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Pyrazole_Carboxamide Pyrazole Carboxamide (e.g., Penthiopyrad, Fluxapyroxad) Pyrazole_Carboxamide->SDH Inhibition caption Mechanism of SDHI Fungicides

Caption: Pyrazole carboxamide fungicides inhibit succinate dehydrogenase (SDH) in the fungal mitochondrial respiratory chain.

RyR_Pathway cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca²⁺) RyR Ryanodine Receptor (RyR) SR->RyR Cytosol Cytosol (Low Ca²⁺) RyR->Cytosol Ca²⁺ Release Contraction Uncontrolled Muscle Contraction -> Paralysis Cytosol->Contraction Ca_ion Ca²⁺ Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Activation caption Mechanism of Chlorantraniliprole

Caption: Chlorantraniliprole activates insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.

COX2_Pathway cluster_inflammatory_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition caption Mechanism of Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme, reducing the production of prostaglandins that mediate inflammation and pain.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of pyrazole carboxamide fungicides on SDH activity.

SDH_Assay_Workflow start Start step1 Prepare fungal mitochondrial fraction start->step1 step2 Prepare assay buffer with succinate step1->step2 step3 Add test compound (fungicide) at various concentrations step2->step3 step4 Pre-incubate mixture step3->step4 step5 Initiate reaction by adding electron acceptor (e.g., DCPIP) step4->step5 step6 Monitor absorbance change at 600 nm over time step5->step6 step7 Calculate % inhibition and determine IC₅₀ step6->step7 end End step7->end caption SDH Inhibition Assay Workflow

Caption: Workflow for determining the inhibitory activity of compounds against succinate dehydrogenase.

Methodology:

  • Preparation of Mitochondrial Fraction:

    • Culture the target fungus under appropriate conditions.

    • Harvest mycelia and homogenize in an ice-cold extraction buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer containing succinate as the substrate.

    • Add the test compound (e.g., Penthiopyrad, Fluxapyroxad) at a range of concentrations.

    • Add the mitochondrial fraction to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

    • Immediately measure the decrease in absorbance at 600 nm kinetically using a microplate reader. The reduction of DCPIP by SDH leads to a color change.

    • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a suitable nonlinear regression model.

Ryanodine Receptor (RyR) Binding Assay

This protocol describes a radioligand binding assay to assess the interaction of insecticides with insect ryanodine receptors.[2]

RyR_Binding_Assay_Workflow start Start step1 Prepare insect muscle membrane homogenates start->step1 step2 Incubate membranes with [³H]-ryanodine and test compound step1->step2 step3 Separate bound and free radioligand by filtration step2->step3 step4 Wash the filters to remove unbound radioactivity step3->step4 step5 Measure radioactivity on filters using a scintillation counter step4->step5 step6 Determine specific binding and calculate Ki step5->step6 end End step6->end caption Ryanodine Receptor Binding Assay Workflow

Caption: Workflow for a radioligand binding assay to assess compound affinity for ryanodine receptors.

Methodology:

  • Membrane Preparation:

    • Dissect muscle tissue from the target insect species.

    • Homogenize the tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet the membrane fraction containing the ryanodine receptors.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In reaction tubes, combine the insect muscle membrane preparation, a radiolabeled ligand such as [³H]-ryanodine, and the test compound (e.g., Chlorantraniliprole) at various concentrations.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using appropriate software to determine the inhibition constant (Ki) of the test compound.

COX-2 Inhibitor Screening Assay

This protocol details a fluorometric assay to screen for inhibitors of the COX-2 enzyme.[15]

COX2_Assay_Workflow start Start step1 Add assay buffer, COX-2 enzyme, and test compound to well start->step1 step2 Add a fluorescent probe step1->step2 step3 Pre-incubate at room temperature step2->step3 step4 Initiate reaction by adding arachidonic acid step3->step4 step5 Measure fluorescence intensity kinetically (Ex/Em = 535/587 nm) step4->step5 step6 Calculate % inhibition and determine IC₅₀ step5->step6 end End step6->end caption COX-2 Inhibitor Screening Assay Workflow

Sources

Validating the efficacy of fungicides derived from N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Validating the Efficacy of Fungicides Derived from N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The continuous evolution of fungal pathogens necessitates the development of novel and effective fungicides to ensure global food security. Within the chemical class of succinate dehydrogenase inhibitors (SDHIs), derivatives of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represent a significant advancement. This guide provides a comprehensive framework for validating the efficacy of these compounds, comparing their performance against established alternatives, and detailing the robust experimental methodologies required for accurate assessment.

The Scientific Foundation: Understanding the Pyrazole Carboxamide Class

Fungicides derived from the N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold belong to the broader pyrazole-carboxamide group, which is a major class of SDHI fungicides.[1] These compounds are designed for high efficacy and systemic activity against a wide array of fungal diseases.[2]

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for this class is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component in the mitochondrial respiratory chain of all aerobic organisms.[3][4] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain.[5] This disruption halts the production of adenosine triphosphate (ATP), effectively starving the fungal cells of energy and leading to their death.[6] This targeted action is highly effective, and because the SDH enzyme is conserved across many fungal species, it provides a broad spectrum of activity.[7]

The diagram below illustrates the precise point of inhibition within the fungal mitochondrial respiratory chain.

Mitochondrial_Respiratory_Chain cluster_Mitochondrion Fungal Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII Oxidation Fungicide N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Fungicide->ComplexII INHIBITS

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole-carboxamide fungicides.

Comparative Performance Analysis: In-Vitro and In-Vivo Data

To establish the efficacy of a novel fungicide, it is essential to compare its performance against current industry standards. The following data represents a typical comparative analysis of a novel N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide fungicide (designated PYRAZOLE-X ) against a well-established SDHI (Benzovindiflupyr) and a widely used DMI fungicide (Propiconazole).

Table 1: In-Vitro Mycelial Growth Inhibition Data (EC₅₀ in µg/mL)

Lower EC₅₀ values indicate higher potency.

Fungal PathogenPYRAZOLE-X BenzovindiflupyrPropiconazole
Sclerotinia sclerotiorum (White Mold)0.015 0.0301.20
Alternaria solani (Early Blight)0.022 0.0450.95
Fusarium graminearum (Fusarium Head Blight)0.031 0.0580.88
Cercospora beticola (Cercospora Leaf Spot)0.018 0.0251.50
Table 2: In-Vivo Protective Efficacy on Host Plants (% Disease Control)

Evaluated at standard field application rates under controlled greenhouse conditions.

Crop - DiseasePYRAZOLE-X BenzovindiflupyrPropiconazole
Oilseed Rape - White Mold95% 92%78%
Tomato - Early Blight94% 90%81%
Wheat - Fusarium Head Blight92% 89%85%
Sugar Beet - Cercospora Leaf Spot96% 94%80%

The data clearly indicates that PYRAZOLE-X exhibits superior potency in in-vitro tests and higher protective efficacy in-vivo compared to the selected alternatives. This enhanced performance is a key driver for the development of this new chemical subclass.

Self-Validating Experimental Protocols

The trustworthiness of efficacy data is entirely dependent on the quality and rigor of the experimental protocols. The following methodologies are designed to be self-validating, incorporating necessary controls and systematic steps to ensure reproducibility.

Protocol: In-Vitro Mycelial Growth Inhibition Assay

This assay is a foundational step to determine the intrinsic activity of a compound against a specific fungus.[8] The "poisoned food technique" is a standard and reliable method.[9]

Objective: To determine the half-maximal effective concentration (EC₅₀) of a fungicide that inhibits 50% of the mycelial growth of a target pathogen.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the test fungicide in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Serial Dilution: Perform a precise serial dilution of the stock solution to create a range of concentrations that will bracket the expected EC₅₀ value. A typical range might be 100, 10, 1, 0.1, 0.01, and 0.001 µg/mL.

  • Medium Amendment: Add a defined volume of each fungicide dilution to molten (45-50°C) Potato Dextrose Agar (PDA). The final solvent concentration must be consistent across all treatments, including a solvent-only control, and should not exceed a level that affects fungal growth (typically ≤1%).

  • Plate Inoculation: Aseptically place a 5-mm mycelial plug, taken from the leading edge of an actively growing culture of the target pathogen, onto the center of each solidified, fungicide-amended PDA plate.

  • Incubation: Incubate the plates in a controlled environment (e.g., 25°C, dark) until the mycelial growth in the solvent-only control plate has nearly reached the edge of the plate.

  • Data Collection & Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter and determine the percentage of growth inhibition relative to the solvent control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value.

In_Vitro_Workflow A Prepare Fungicide Stock & Dilutions B Amend Molten PDA with Fungicide A->B C Pour Plates & Allow to Solidify B->C D Inoculate Plate Center with Mycelial Plug C->D E Incubate under Controlled Conditions D->E F Measure Colony Diameters (Treatment vs. Control) E->F G Calculate % Inhibition & Determine EC50 F->G

Caption: Standard workflow for the in-vitro mycelial growth inhibition assay.

Protocol: In-Vivo Whole Plant Protective Assay

This assay validates the performance of a fungicide under conditions that more closely mimic a field environment, assessing its ability to be absorbed by and protect the plant.[10]

Objective: To quantify the protective disease control efficacy of a fungicide when applied to a whole plant before pathogen inoculation.

Methodology:

  • Plant Cultivation: Grow a susceptible host plant variety from seed in a greenhouse to a uniform and appropriate growth stage (e.g., 3-4 true leaves).

  • Fungicide Application: Prepare spray solutions of the test fungicides at their target field-equivalent rates. Apply the solutions to the plants until runoff, ensuring complete and uniform coverage. Include an untreated (water spray) control group.

  • Drying Period: Allow the fungicide application to dry completely on the plant foliage for a specified period (typically 24 hours) under greenhouse conditions.

  • Pathogen Inoculation: Prepare a standardized spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL). Inoculate all plants, including the controls, by spraying the suspension evenly over the foliage.

  • Incubation for Disease Development: Move the inoculated plants into a high-humidity chamber with a temperature regime optimal for the specific disease development. This is a critical step to ensure consistent infection pressure.

  • Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), visually assess the disease severity on each plant. This is typically done by rating the percentage of leaf area covered by disease symptoms.

  • Efficacy Calculation: Calculate the percentage of disease control using the Henderson-Tilton or Abbott's formula, which compares the disease severity in the treated plants to that in the untreated control group.

In_Vivo_Workflow A Cultivate Host Plants to Uniform Stage B Apply Fungicide Treatments (incl. Untreated Control) A->B C Allow Foliage to Dry (e.g., 24 hours) B->C D Inoculate All Plants with Pathogen Spores C->D E Incubate in High-Humidity Environment D->E F Visually Assess Disease Severity (%) E->F G Calculate Percent Disease Control F->G

Caption: Standard workflow for the in-vivo protective efficacy assay.

Conclusion and Future Outlook

Fungicides based on the N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold demonstrate exceptional potency and broad-spectrum activity, positioning them as highly valuable tools for modern agriculture.[11] Their efficacy, as validated through the rigorous in-vitro and in-vivo protocols detailed in this guide, often surpasses that of previous generations of fungicides.[12] For drug development professionals and researchers, the key to successfully leveraging these compounds lies in meticulous and standardized evaluation. By adhering to these self-validating systems, the scientific community can ensure the development of robust and durable solutions to combat the ever-present threat of fungal diseases in crops.

References

  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. Available from: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

  • Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. PubMed. Available from: [Link]

  • Pharmacological Characteristics and Control Efficacy of a Novel SDHI Fungicide Pydiflumetofen Against Sclerotinia sclerotiorum. APS Journals. Available from: [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. Available from: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available from: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. Available from: [Link]

  • Risk Evaluation of Benzovindiflupyr Resistance of Verticillium dahliae Population in Maine. APS Journals. Available from: [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. Available from: [Link]

  • Pydiflumetofen. Minnesota Department of Agriculture. Available from: [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. Available from: [Link]

  • SDHI Fungicides. Fungicide Resistance Action Committee (FRAC). Available from: [Link]

  • Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China. MDPI. Available from: [Link]

  • In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings. ResearchGate. Available from: [Link]

  • Benzovindiflupyr. University of Hertfordshire. Available from: [Link]

  • Pydiflumetofen. Wikipedia. Available from: [Link]

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The University of Southern Mississippi. Available from: [Link]

  • Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals. Available from: [Link]

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. ResearchGate. Available from: [Link]

  • Benzovindiflupyr Group 7 Fungicide. Syngenta. Available from: [Link]

  • Pharmacological Characteristics and Control Efficacy of a Novel SDHI Fungicide Pydiflumetofen Against Sclerotinia sclerotiorum. ResearchGate. Available from: [Link]

  • SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? PubMed. Available from: [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. Available from: [Link]

  • Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. Available from: [Link]

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. Available from: [Link]

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A Guide to Synthetic Equivalents: Comparing N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with Key Alternatives in Amide Coupling and Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazole-5-carboxamide core is a privileged scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence is due to the pyrazole ring's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. The synthesis of these molecules typically involves the formation of a pyrazole-5-carboxylic acid, followed by a crucial amide bond-forming step.[3][4]

This guide focuses on a specialized derivative, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . The presence of the N-methoxy-N-methyl amide functionality, analogous to the well-known Weinreb amide, suggests a dual role in synthesis.[5][6] It can serve as a stable, activated precursor for reactions with potent nucleophiles like organometallics to yield ketones without over-addition, or potentially act as a substrate in transamidation reactions.

This document provides an in-depth comparison of this specialized pyrazole derivative with more conventional and alternative synthetic strategies. We will explore the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to empower researchers in selecting the optimal synthetic route for their specific target molecules.

Section 1: The Mechanistic Role of N-methoxy-pyrazole-carboxamides

The primary value of an N-methoxy amide, including our title compound, lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike reactions with esters or acid chlorides, which often suffer from over-addition to produce tertiary alcohols, the N-methoxy amide provides a controlled, single addition to yield a ketone.[5][6]

This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[6][7] The methoxy group's oxygen atom and the pyrazole ring's N2 nitrogen can coordinate with the metal cation (e.g., Mg²⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second nucleophilic attack.

Caption: Proposed mechanism for controlled ketone synthesis.

Section 2: Comparison of Amide Bond Formation Strategies

The synthesis of any pyrazole carboxamide, including our title compound, first requires the formation of an amide bond from the corresponding pyrazole-5-carboxylic acid. The choice of coupling method is critical and involves trade-offs between reactivity, cost, functional group tolerance, and ease of purification.

Alternative 1: The Acid Chloride Method

This is a classic, robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine.[3][8][9]

  • Causality: The high electrophilicity of the acid chloride carbonyl carbon makes it extremely susceptible to nucleophilic attack by an amine. This high reactivity ensures near-quantitative conversion for a wide range of substrates.

  • Advantages: High reactivity, cost-effective reagents, straightforward procedure.

  • Disadvantages: Generates corrosive HCl gas, requires anhydrous conditions, harsh conditions may not be suitable for sensitive functional groups.

Alternative 2: Carbodiimide Reagents (EDC, DIC)

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Diisopropylcarbodiimide (DIC), are widely used for their milder reaction conditions.[10] They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. The reaction is almost always performed with an additive like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress racemization.

  • Causality: The O-acylisourea is a good leaving group, facilitating the amidation. Additives like HOBt intercept this intermediate to form an active ester, which is less prone to racemization and side reactions.

  • Advantages: Mild conditions, broad functional group tolerance.

  • Disadvantages: Formation of urea byproducts that can be difficult to remove, HOBt has known explosive properties, and the reagents can be allergenic.[10][11]

Alternative 3: Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP)

Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are among the most powerful coupling agents, prized for their high efficiency and low rates of racemization, especially in sterically hindered cases.[12][13]

  • Causality: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[13] The azabenzotriazole leaving group is superior to the benzotriazole group from HBTU, leading to faster and cleaner reactions.

  • Advantages: Extremely high yields and fast reaction rates, very low racemization, effective for difficult couplings (e.g., N-methylated amino acids).[10][12]

  • Disadvantages: High cost, potential safety concerns associated with benzotriazole-based reagents, and can cap the amine if used in large excess.[10][11][12]

Alternative 4: Carbonyl Diimidazole (CDI)

CDI is a solid, non-hygroscopic reagent that activates carboxylic acids by forming an acyl-imidazolide intermediate. This intermediate then reacts with an amine to form the amide, releasing imidazole and CO₂ as the only byproducts.[14][15]

  • Causality: The imidazolide is a good leaving group, and the reaction is driven forward by the formation of gaseous CO₂ upon its eventual decomposition. The liberated imidazole can act as a mild base, often eliminating the need for an external base.[14]

  • Advantages: Mild conditions, exceptionally clean byproducts simplify purification.[15]

  • Disadvantages: The acyl-imidazolide is less reactive than an acid chloride or HATU-activated ester, making it less suitable for very hindered systems. The reagent is moisture-sensitive.[14]

Data Presentation: Comparison of Amide Coupling Methods
MethodRepresentative YieldRelative CostKey ByproductsSafety & HandlingIdeal Application
Acid Chloride >90%LowHCl, SO₂Corrosive, requires fume hoodRobust, scalable synthesis with tolerant substrates
EDC / HOBt 70-95%MediumUrea, HOBtHOBt is explosive, EDC is a sensitizerGeneral purpose, good for peptide synthesis
HATU / Base >95%HighAzabenzotriazolePotentially explosive, allergenicSterically hindered couplings, racemization-sensitive substrates
CDI 75-95%MediumImidazole, CO₂Moisture sensitiveWhen clean workup is a priority, non-hindered substrates

Section 3: Comparison with Weinreb Amides for Ketone Synthesis

Here, we compare the functionality of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide directly against its closest analogue, the classical Weinreb amide (N-methoxy-N-methylamide).

G cluster_0 Route A: Pyrazole-Amide Method cluster_1 Route B: Classic Weinreb Amide Method A1 Pyrazole-5-Carboxylic Acid A2 N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide A1->A2 Amide Coupling A4 Pyrazole Ketone A2->A4 Controlled Addition A3 Organometallic Reagent (R-MgX) A3->A4 B1 Generic Carboxylic Acid B2 N-methoxy-N-methylamide (Weinreb Amide) B1->B2 Amide Coupling B4 Generic Ketone B2->B4 Controlled Addition B3 Organometallic Reagent (R-MgX) B3->B4

Caption: Comparative workflow for ketone synthesis.

The Classic Alternative: N-methoxy-N-methylamides (Weinreb Amides)

This is the gold standard for the controlled synthesis of ketones from carboxylic acid derivatives.[6] The process involves converting a carboxylic acid into its corresponding Weinreb amide, which is then treated with an organometallic reagent.

  • Protocol: The Weinreb amide is prepared by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, typically using one of the amide coupling methods described in Section 2. The isolated Weinreb amide is then dissolved in an anhydrous solvent (e.g., THF), cooled, and treated with the organometallic reagent.

  • Advantages: Extremely well-documented and reliable, prevents over-addition, the amide intermediate is typically a stable, purifiable solid.[5][6][7]

  • Disadvantages: Requires the synthesis and isolation of a specific intermediate.

Performance Comparison: Pyrazole-Amide vs. Weinreb Amide
FeatureN-methoxy-pyrazole-carboxamideClassic Weinreb AmideRationale & Field Insights
Intermediate Stability Likely High (Crystalline Solid)High (Often Crystalline)Both are stable amide derivatives, suitable for storage and purification. The pyrazole moiety may confer additional stability or unique solubility properties.
Reactivity Control Excellent (Presumed)Excellent (Proven)The chelation mechanism is the same fundamental principle. The pyrazole N2 atom is well-positioned to act as a chelating heteroatom, similar to the N-methyl group in the Weinreb amide.
Byproducts N,O,1-trimethyl-1H-pyrazole-5-carboxamide saltN,O-dimethylhydroxylamine saltThe pyrazole-based byproduct is larger and may require specific purification strategies (e.g., chromatography), whereas the smaller hydroxylamine salt is often easily removed by aqueous extraction.
Scope & Generality Less DocumentedExtremely BroadThe Weinreb amide synthesis is one of the most general methods for ketone synthesis and has been applied to countless complex molecules. The pyrazole variant is more specialized and less explored.

Section 4: Detailed Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and scale.

Protocol 1: Synthesis of a Pyrazole-5-Carboxylic Acid (General Precursor)

This protocol outlines the Knorr pyrazole synthesis followed by saponification, a common route to the necessary precursor.[3]

  • Cyclization: In a round-bottom flask, dissolve a substituted hydrazine (e.g., methylhydrazine, 1.0 eq) in ethanol. Add a catalytic amount of acetic acid.

  • Add a β-ketoester (e.g., ethyl 2,4-dioxovalerate, 1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole ester by column chromatography.

  • Saponification: Dissolve the purified ester (1.0 eq) in a THF/water mixture (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is consumed (4-12 hours).

  • Cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Synthesis of a Pyrazole Carboxamide via the Acid Chloride Method[3]
  • Acid Chloride Formation: In a flame-dried, N₂-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF.

  • Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution forms.

  • Remove the solvent and excess reagent in vacuo. The crude acid chloride is used immediately.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (e.g., N,O-dimethylhydroxylamine HCl, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: Amide Coupling using HATU[13]
  • In a round-bottom flask, dissolve the pyrazole-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a highly specialized tool in the synthetic chemist's arsenal. While its synthesis relies on standard amide coupling reactions, its true value emerges in its application as a Weinreb amide analogue for the controlled synthesis of pyrazole-5-yl ketones.

Decision Guide for Researchers:

  • For general amide synthesis: Standard coupling reagents remain the methods of choice. Use the acid chloride route for robust, cost-sensitive syntheses. Opt for HATU when dealing with sterically hindered substrates or when racemization is a major concern. Choose CDI when byproduct removal is paramount and reactivity is not a limiting factor.

  • For controlled ketone synthesis: The classic Weinreb amide is the most versatile and well-understood method. The N-methoxy-pyrazole-carboxamide alternative should be considered when the target is specifically a pyrazole-5-yl ketone, as it builds the desired heterocyclic core directly into the reactive intermediate, potentially streamlining the synthetic sequence.

The selection of a synthetic route is a multifactorial decision. By understanding the mechanistic advantages and practical limitations of each alternative, researchers can design more efficient, robust, and successful synthetic campaigns.

References

  • Gomha, S. M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

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  • Reddit. (2023). Hi, im trying to do an amide coupling with CDI.... r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. (2012). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

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  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]

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  • ResearchGate. (2022). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of the spectroscopic characteristics of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a specialized Weinreb amide, and its reaction products. Tailored for researchers, scientists, and professionals in drug development, this document offers not only raw data but also the rationale behind the analytical methodologies, ensuring a comprehensive understanding of the compound's behavior and characterization.

Introduction: The Strategic Advantage of the Pyrazole Weinreb Amide

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide holds a significant position in synthetic chemistry due to the convergence of two key structural features: the biologically relevant pyrazole core and the synthetically versatile N-methoxy-N-methylamide (Weinreb amide) functionality. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide range of biological activities. The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, provides a robust method for the synthesis of ketones by preventing the common issue of over-addition by organometallic reagents.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[2]

This guide will explore the spectroscopic fingerprint of this specific pyrazole Weinreb amide and elucidate the analytical techniques required to monitor its conversion to valuable ketone intermediates. We will also compare its utility against other common acylating agents, providing a clear rationale for its application in complex synthetic pathways.

Spectroscopic Profile of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

A thorough spectroscopic characterization is paramount for confirming the identity and purity of the starting material. The following is a predicted spectroscopic profile based on data from analogous compounds and general principles of spectroscopy.[3][4][5]

Predicted ¹H and ¹³C NMR Data

The NMR spectra are the most powerful tools for the structural elucidation of this molecule. The expected chemical shifts are influenced by the electronic environment of the pyrazole ring and the amide functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Pyrazole-H3~7.5~140Downfield shift due to the anisotropic effect of the neighboring nitrogen and the carbonyl group.
Pyrazole-H4~6.4~110Shielded by the adjacent N-methyl group and less influenced by the carbonyl.
N-CH₃ (pyrazole)~4.1~38Singlet, deshielded by the nitrogen atom of the pyrazole ring.
N-CH₃ (amide)~3.4~34Singlet, characteristic chemical shift for a methyl group on a Weinreb amide.
O-CH₃ (amide)~3.8~61Singlet, characteristic chemical shift for the methoxy group of a Weinreb amide.
C=O (amide)-~162Typical chemical shift for a Weinreb amide carbonyl carbon.
Pyrazole-C5-~145Quaternary carbon attached to the carbonyl group.
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, the most prominent absorption band will be the carbonyl (C=O) stretch of the Weinreb amide.

  • C=O Stretch: Expected in the range of 1660-1640 cm⁻¹ . This frequency is lower than that of a typical ketone due to the electron-donating resonance effect of the amide nitrogen.

  • C-N Stretch: Look for bands in the 1400-1300 cm⁻¹ region, corresponding to the various C-N bonds in the molecule.

  • C-H Stretches: Aromatic C-H stretches from the pyrazole ring will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which can confirm the structure.

  • Molecular Ion (M⁺): The molecular ion peak should be readily observable.

  • Key Fragmentation Pathways: Expect fragmentation patterns characteristic of pyrazoles and amides. Common losses include the methoxy group (-OCH₃), the N-methyl group (-CH₃), and cleavage of the amide bond.

Reaction Monitoring and Product Analysis: The Weinreb Ketone Synthesis

The primary utility of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is in the synthesis of ketones via reaction with organometallic reagents, such as Grignard reagents.[1]

Reaction_Workflow Start N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Reagent Grignard Reagent (R-MgX) Reagent->Intermediate Product Ketone Product (1-methyl-1H-pyrazol-5-yl)(R)methanone Intermediate->Product Collapse Workup Aqueous Workup Reactivity_Comparison cluster_0 Acyl Chloride cluster_1 Weinreb Amide AcylChloride R-COCl Highly Reactive Ketone1 Ketone AcylChloride:f1->Ketone1 Fast Grignard1 R'-MgX Grignard1->Ketone1 Alcohol Tertiary Alcohol (Byproduct) Ketone1->Alcohol Faster Grignard2 R'-MgX Grignard2->Alcohol Weinreb R-CON(OMe)Me Moderately Reactive Intermediate Stable Intermediate Weinreb:f1->Intermediate Grignard3 R'-MgX Grignard3->Intermediate Ketone2 Ketone (Major Product) Intermediate->Ketone2 Workup

Reactivity Comparison of Acylating Agents

Experimental Protocols

The following are generalized protocols that serve as a starting point for the synthesis and analysis. Optimization may be required based on the specific substrate and reagents.

Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
  • Acid Chloride Formation: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) in dichloromethane. Cool this solution to 0 °C.

  • Coupling: Slowly add the crude acid chloride solution to the N,O-dimethylhydroxylamine solution. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction with water or a mild acid. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Weinreb Ketone Synthesis and Spectroscopic Monitoring
  • Reaction Setup: Dissolve the pyrazole Weinreb amide in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C or -78 °C.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting material's characteristic signals.

  • Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the resulting ketone by column chromatography. [6]6. Full Spectroscopic Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified ketone to confirm its structure and purity.

Conclusion

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a highly valuable synthetic intermediate that leverages the stability and reactivity of the Weinreb amide for the efficient synthesis of pyrazole-based ketones. A comprehensive understanding of its spectroscopic properties and those of its reaction products is essential for successful synthesis and characterization. This guide provides a framework for the spectroscopic analysis, highlighting the key features to monitor during reaction progression and for final product confirmation. The superior performance of the Weinreb amide in preventing over-addition makes it a preferred choice over more traditional acylating agents in many synthetic applications.

References

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A Comparative Guide to Amide Synthesis: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide vs. N,O-dimethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of the amide bond remains a cornerstone, pivotal to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The Weinreb amide, a testament to elegant design in functional group manipulation, offers a reliable gateway to ketones and aldehydes from carboxylic acid derivatives. This guide provides a comprehensive comparison of the traditional reagent for Weinreb amide synthesis, N,O-dimethylhydroxylamine hydrochloride, with a heterocyclic alternative, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide. We will delve into the mechanistic underpinnings, practical applications, and present a comparative analysis to inform your selection of the optimal reagent for your synthetic endeavors.

The Enduring Significance of Controlled Acylation: An Introduction to Weinreb Amides

The direct conversion of carboxylic acids or their derivatives to ketones or aldehydes using highly reactive organometallic reagents is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] The Weinreb-Nahm ketone synthesis, developed in 1981, ingeniously circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[2] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1] This intermediate resists further addition and collapses to the desired ketone or aldehyde only upon acidic workup. This control has cemented the Weinreb amide as an indispensable tool in the synthetic chemist's arsenal.

The Classic Reagent: N,O-dimethylhydroxylamine hydrochloride

N,O-dimethylhydroxylamine, most commonly handled as its hydrochloride salt for improved stability and ease of use, is the quintessential reagent for the preparation of Weinreb amides.[2][3] Its commercial availability and well-documented reactivity have made it a staple in academic and industrial laboratories alike.[4]

Mechanism of Action and Key Advantages

The formation of a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride typically involves the activation of a carboxylic acid, for instance, to an acid chloride or through the use of a peptide coupling agent.[2][5] The subsequent reaction with N,O-dimethylhydroxylamine furnishes the desired amide. The efficacy of the resulting Weinreb amide in controlling reactivity stems from the ability of the methoxy group to chelate the metal of the organometallic reagent, thereby stabilizing the tetrahedral intermediate.[1]

Advantages of N,O-dimethylhydroxylamine hydrochloride:

  • Well-established and extensively documented: A vast body of literature supports its use across a wide range of substrates.

  • High yields and reliability: The synthesis of Weinreb amides and their subsequent conversion to ketones or aldehydes are generally high-yielding processes.[6]

  • Commercial availability: Readily available from numerous chemical suppliers, ensuring a consistent supply for research and development.[4]

A Heterocyclic Contender: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[7] This has spurred interest in the synthesis and functionalization of pyrazole derivatives.[8][9] N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a more structurally complex alternative to the traditional Weinreb amide.

Potential Advantages and Mechanistic Considerations

While direct comparative studies are limited, we can infer potential advantages based on the electronic properties of the pyrazole ring. The pyrazole is an electron-deficient aromatic heterocycle, which can influence the reactivity of the exocyclic amide bond. This modulation of the amide's electronic nature could potentially impact its stability and reactivity profile. The synthesis of such pyrazole carboxamides can be achieved through established methods, typically involving the initial construction of the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by amidation.[10]

Potential advantages of a pyrazole-based Weinreb amide:

  • Modulated Reactivity: The electronic nature of the pyrazole ring may offer a different reactivity profile compared to the aliphatic Weinreb amide, potentially allowing for finer tuning of reaction conditions.

  • Scaffold for Further Diversification: The pyrazole core provides additional sites for functionalization, enabling the generation of diverse molecular architectures.

  • Potential for Improved Stability: The aromatic nature of the pyrazole may confer greater stability to the molecule under certain conditions.

Structural and Mechanistic Visualization

To better understand the key players in this comparison, their chemical structures and the mechanism of the Weinreb-Nahm ketone synthesis are depicted below.

Caption: Chemical structures of the two reagents.

Weinreb_Mechanism Figure 2: Weinreb Ketone Synthesis Mechanism Weinreb_Amide R-C(=O)N(OCH₃)CH₃ Tetrahedral_Intermediate [R-C(O⁻)(R')N(OCH₃)CH₃]M⁺ (Chelated Intermediate) Weinreb_Amide->Tetrahedral_Intermediate + R'M Organometallic R'M Ketone R-C(=O)R' Tetrahedral_Intermediate->Ketone + H₃O⁺ Byproduct CH₃NH(OCH₃) Tetrahedral_Intermediate->Byproduct hydrolysis Acid_Workup H₃O⁺

Caption: Generalized mechanism of the Weinreb-Nahm ketone synthesis.

Comparative Performance: A Data-Driven Perspective

ParameterN,O-dimethylhydroxylamine hydrochlorideN-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
Starting Material Benzoic Acid1-methyl-1H-pyrazole-5-carboxylic acid
Amide Synthesis Yield Typically 85-95%[11]Estimated 80-90% (based on similar amide couplings)
Coupling Reagents POCl₃, CDI, DCC, etc.[5][11][12]Standard peptide coupling reagents (e.g., HATU, HOBt)
Reaction Conditions Often room temperature, can be heated[11]Generally mild, room temperature
Subsequent Ketone Synthesis Yield Typically >80%[1]Expected to be high, but less documented
Key Advantage Robust, well-documented, reliable[2]Potential for scaffold hopping and library synthesis
Potential Drawback Simplicity of structure limits diversificationSynthesis of the pyrazole precursor is multi-step

Experimental Protocols: A Practical Guide

Herein, we provide detailed, step-by-step methodologies for the synthesis of the respective amides, providing a framework for their practical application.

Protocol 1: Synthesis of N-methoxy-N-methylbenzamide using N,O-dimethylhydroxylamine hydrochloride

This one-pot procedure is adapted from a reported method for the synthesis of Weinreb amides from carboxylic acids.[11]

Objective: To synthesize N-methoxy-N-methylbenzamide.

Materials:

  • Benzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM at 0 °C, add DIPEA (3.0 eq) dropwise.

  • After stirring for 10 minutes, add POCl₃ (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure N-methoxy-N-methylbenzamide.

Protocol_1_Workflow Figure 3: Workflow for Protocol 1 Start Dissolve Benzoic Acid and N,O-dimethylhydroxylamine HCl in DCM Add_Base Add DIPEA at 0 °C Start->Add_Base Add_Activator Add POCl₃ dropwise Add_Base->Add_Activator React Stir at Room Temperature (2-4h) Add_Activator->React Quench Quench with 1 M HCl React->Quench Extract Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Pure N-methoxy-N-methylbenzamide Purify->End

Caption: Workflow for the synthesis of a classic Weinreb amide.

Protocol 2: Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

This protocol is a representative procedure for the amidation of a pyrazole carboxylic acid.[10]

Objective: To synthesize N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Protocol_2_Workflow Figure 4: Workflow for Protocol 2 Start Dissolve Pyrazole Carboxylic Acid in DMF Activate Add HATU and DIPEA Start->Activate Add_Amine Add N,O-dimethylhydroxylamine HCl Activate->Add_Amine React Stir at Room Temperature (4-6h) Add_Amine->React Workup Dilute with EtOAc and Wash React->Workup Purify Column Chromatography Workup->Purify End Pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Purify->End

Caption: Workflow for the synthesis of a pyrazole-based Weinreb amide.

Conclusion and Recommendations

Both N,O-dimethylhydroxylamine hydrochloride and N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide serve as valuable precursors for the synthesis of Weinreb-type amides, each with its own set of advantages.

N,O-dimethylhydroxylamine hydrochloride remains the go-to reagent for routine and large-scale synthesis of classic Weinreb amides due to its simplicity, cost-effectiveness, and the wealth of available literature. For projects where the primary goal is the efficient synthesis of a ketone or aldehyde without the need for further molecular complexity, this is the superior choice.

On the other hand, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide** and its analogs offer exciting possibilities for drug discovery and medicinal chemistry programs. The pyrazole core acts as a versatile scaffold that can be further elaborated, making it an excellent choice for the construction of compound libraries and the exploration of structure-activity relationships. While the synthesis of the pyrazole precursor is more involved, the potential for generating novel chemical entities with desirable biological activities may justify the additional synthetic effort.

Ultimately, the choice between these two reagents will be dictated by the specific goals of the research project. For straightforward, reliable ketone or aldehyde synthesis, the classic approach with N,O-dimethylhydroxylamine hydrochloride is recommended. For programs focused on the discovery of new chemical entities with complex architectures, the pyrazole-based alternative presents a compelling and strategic option.

References

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A Senior Application Scientist's Guide to Pyrazolecarboxamide Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate fungicidal agent is a critical decision backed by rigorous data. This guide provides an in-depth comparison of the fungicidal efficacy of various pyrazolecarboxamide derivatives, a prominent class of agricultural and pharmaceutical fungicides. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for efficacy evaluation, empowering you to make informed decisions in your research and development endeavors.

The Rise of Pyrazolecarboxamides: A Targeted Approach to Fungal Inhibition

Pyrazolecarboxamide derivatives have emerged as a powerful tool in the ongoing battle against fungal pathogens.[1] Their success lies in their specific mode of action, targeting a crucial enzyme in the fungal respiratory chain.[1]

Mechanism of Action: Disrupting the Fungal Powerhouse

Pyrazolecarboxamide fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[2] They function by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to a halt in ATP production and fungal cell death.[1]

The specificity of this action on a vital fungal metabolic pathway contributes to their high efficacy. However, this targeted approach also makes them susceptible to the development of resistance through mutations in the target SDH enzyme.[4]

cluster_mitochondrion Fungal Mitochondrion cluster_sdhi Pyrazolecarboxamide Action TCA_Cycle TCA Cycle ETC ETC TCA_Cycle->ETC:f0 Succinate ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDHI Pyrazolecarboxamide (SDHI Fungicide) SDHI->ETC:f0 Inhibition ATP ATP (Energy) ATP_Synthase->ATP caption Mechanism of Action of Pyrazolecarboxamide Fungicides

Mechanism of Action of Pyrazolecarboxamide Fungicides

Comparative Fungicidal Efficacy: A Data-Driven Analysis

The efficacy of pyrazolecarboxamide derivatives can vary significantly depending on the specific compound, the target fungal pathogen, and environmental conditions. The following tables summarize in vitro efficacy data (EC₅₀ values) for several prominent pyrazolecarboxamide fungicides against a range of economically important fungal species. A lower EC₅₀ value indicates higher fungicidal activity.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Pyrazolecarboxamide Derivatives against Various Fungal Pathogens

FungicideBotrytis cinerea (Gray Mold)Rhizoctonia solani (Sheath Blight)Podosphaera xanthii (Powdery Mildew)Phakopsora pachyrhizi (Soybean Rust)
Bixafen ----
Boscalid High resistance reported[5]-Resistance reported[6]-
Fluxapyroxad <0.01 - 4.19[5]--Moderate correlation with benzovindiflupyr efficacy[7]
Fluopyram 0.01 - >100[5]-Resistance reported[6]Good efficacy reported[8]
Isopyrazam -0.0018 - 0.0336[9]--
Penthiopyrad <0.01 - 59.65[5]--Broad-spectrum activity[10]
Sedaxane -Activity reported[2][11]--

Note: EC₅₀ values can vary between studies due to different isolates and experimental conditions. Dashes indicate that specific comparative data was not found in the cited sources.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of fungicidal efficacy studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Efficacy: Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the direct inhibitory effect of a fungicide on fungal growth.[12]

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of mycelial growth) of pyrazolecarboxamide derivatives against a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Stock solutions of pyrazolecarboxamide derivatives in a suitable solvent (e.g., DMSO)

  • Sterile distilled water

  • Cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to 50-60°C in a water bath.

    • Prepare a series of dilutions of the fungicide stock solution in sterile distilled water.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-10 day old culture of the target fungus, take a 5 mm mycelial plug from the actively growing edge using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:

      • MGI (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

    • Plot the MGI (%) against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis or other suitable statistical software.

start Start prep_media Prepare Fungicide- Amended Media start->prep_media inoculate Inoculate with Fungal Plug prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Mycelial Growth Inhibition (%) measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 end End determine_ec50->end caption Workflow for Mycelial Growth Inhibition Assay

Workflow for Mycelial Growth Inhibition Assay
In Vivo Efficacy: Detached Leaf or Whole Plant Assay

In vivo assays provide a more realistic evaluation of a fungicide's performance by considering host-pathogen interactions and the fungicide's behavior within the plant.[13][14]

Objective: To assess the protective and curative efficacy of pyrazolecarboxamide derivatives against a specific disease on a host plant.

Materials:

  • Healthy, susceptible host plants or detached leaves

  • Spore suspension of the target pathogen

  • Pyrazolecarboxamide fungicide formulations

  • Atomizer or sprayer

  • Humid chamber or greenhouse with controlled environment

Procedure:

  • Plant Preparation:

    • Grow healthy plants to a suitable growth stage.

    • For detached leaf assays, select healthy, fully expanded leaves.

  • Fungicide Application:

    • Protective Assay: Spray the plants or leaves with the fungicide formulation at different concentrations until runoff. Allow the fungicide to dry completely (usually 24 hours) before inoculation.

    • Curative Assay: Inoculate the plants or leaves with the pathogen first. After a specific incubation period (e.g., 24-48 hours), apply the fungicide treatment.

  • Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration.

    • Spray the spore suspension evenly onto the leaves of the treated and control (untreated) plants.

  • Incubation:

    • Place the plants or detached leaves in a humid chamber or greenhouse with optimal conditions (temperature, humidity, light) for disease development.

  • Disease Assessment:

    • After a suitable incubation period (typically 7-14 days), assess the disease severity. This can be done by:

      • Visually rating the percentage of leaf area infected.

      • Counting the number of lesions per leaf.

      • Using a disease severity scale.

  • Data Analysis:

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Resistance Management: A Crucial Consideration

The high efficacy and site-specific mode of action of SDHI fungicides make them prone to the development of fungal resistance.[4] To ensure their long-term effectiveness, it is imperative to implement robust resistance management strategies. The Fungicide Resistance Action Committee (FRAC) provides guidelines to mitigate the risk of resistance development.[15][16][17]

Key FRAC Recommendations for SDHI Fungicides:

  • Mixtures: Whenever possible, use SDHIs in mixtures with fungicides that have a different mode of action.[16]

  • Alternation: Rotate the use of SDHI fungicides with fungicides from different FRAC groups.

  • Dose: Always use the manufacturer's recommended application rates.

  • Application Timing: Apply SDHIs preventatively or at the very early stages of disease development.[17]

  • Limiting Applications: Limit the total number of SDHI applications per season.[17]

Conclusion

Pyrazolecarboxamide derivatives represent a significant advancement in fungicide technology, offering potent and targeted control of a broad spectrum of fungal pathogens. Understanding their mechanism of action, comparative efficacy, and the critical importance of resistance management is paramount for their judicious and sustainable use in both agricultural and pharmaceutical settings. This guide provides a foundational framework and practical methodologies to assist researchers in their evaluation and application of these vital compounds. By adhering to sound scientific principles and responsible stewardship practices, the longevity and effectiveness of pyrazolecarboxamide fungicides can be preserved for years to come.

References

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  • Torres, R., de la Torre, F., & Pérez-García, A. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 743.
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A Comparative Guide to the Structure-Activity Relationships of N-methoxy-N-methyl Pyrazole Carboxamides as Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure

The pyrazole carboxamide core is a cornerstone in modern agrochemical and pharmaceutical research.[1] Its inherent physicochemical properties and versatile synthetic handles have led to the development of numerous commercial products with a wide range of biological activities, including fungicidal, insecticidal, and antimicrobial effects.[1][2][3][4] These compounds function by targeting essential biological pathways, and their efficacy is profoundly influenced by the nature and position of substituents on the pyrazole ring and the amide moiety.

A particularly noteworthy subclass is the N-methoxy-N-methyl pyrazole carboxamides, often referred to as Weinreb amides. This functional group is not merely a linker; its electronic properties and metabolic stability contribute significantly to the overall potency and pharmacokinetic profile of the molecule.[5] A primary target for many pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (Complex II).[6][7] By inhibiting SDH, these compounds disrupt cellular respiration in pathogenic fungi, leading to cell death. This guide will focus heavily on SAR studies related to SDH inhibition while also drawing comparisons to other biological targets.

Deconstructing the Molecule: A Three-Region Approach to SAR

To logically dissect the structure-activity relationships, we can divide the N-methoxy-N-methyl pyrazole carboxamide scaffold into three key regions: the pyrazole ring (A-region), the carboxamide linker (B-region), and the N-substituent group (C-region). Understanding how modifications in each region impact target binding and overall activity is crucial for rational drug design.

Caption: Key regions for SAR analysis in N-methoxy-N-methyl pyrazole carboxamides.

The A-Region: Tuning Potency via the Pyrazole Core

The pyrazole ring is not a passive scaffold; its substituents dictate the electronic environment and steric profile, which are critical for anchoring the molecule within the target's active site.

  • N1-Position Substituent: The substituent at the N1 position is crucial for interaction with the target protein. In many potent SDH inhibitors, this is a substituted phenyl ring, such as the 2,4-dichlorophenyl group found in some cannabinoid receptor antagonists, highlighting the importance of this position for establishing key interactions.[8][9][10]

  • C3-Position Substituent: Halogenation, particularly with fluorine or trifluoromethyl groups, at the C3-position of the pyrazole often enhances activity. For instance, in a series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides, the introduction of a fluorine atom on the pyrazole ring led to a significant increase in van der Waals interactions with the SDH enzyme.[6] This is a classic bioisosteric replacement strategy where a methyl group is swapped for a trifluoromethyl group to improve metabolic stability and binding affinity.

  • C4 and C5-Position Substituents: Modifications at these positions can influence the molecule's conformation and interaction with the binding pocket. While many potent compounds are unsubstituted at C4, the C5 position often bears a substituted phenyl ring which is vital for activity in certain classes of pyrazole carboxamides.[8]

The B-Region: The Conformational Importance of the Carboxamide Linker

The carboxamide linker is essential for orienting the A and C regions correctly. Its relative rigidity helps to lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target. The position of the carboxamide on the pyrazole ring (e.g., pyrazole-4-carboxamide vs. pyrazole-5-carboxamide) can dramatically alter the biological activity profile, switching a molecule from being primarily insecticidal to primarily fungicidal.[2] This underscores the linker's role in presenting the pharmacophoric elements to different biological targets.

The C-Region: The N-Substituent's Role in Specificity and Potency

The N-substituent group is a major determinant of potency and spectrum of activity. The N-methoxy-N-methyl group is a key feature, but many SAR studies involve its replacement to probe the binding pocket.

  • N-methoxy-N-methyl vs. Other N-Alkyl/Aryl Groups: In the development of SDHI fungicides, a fragment combination strategy was used to design N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives.[6] The resulting compounds were compared against fluxapyroxad, a commercial fungicide with a different N-substituent. This comparison revealed that the N-methoxy biphenyl-ethyl moiety conferred significantly greater potency in some cases.

  • Terminal Phenyl Ring Substitutions: For compounds targeting SDH, substitutions on the terminal phenyl ring of the N-substituent are critical. Studies on pydiflumetofen analogues showed that electron-withdrawing groups at the 2- and 4-positions of this terminal ring were positive for increasing activity.[7][11]

Comparative Performance Analysis: SDH Inhibitors

To objectively evaluate the impact of these structural modifications, we can compare the biological activity of various N-methoxy-N-methyl pyrazole carboxamides against established standards like fluxapyroxad and boscalid.

Compound IDA-Region (Pyrazole) SubstituentC-Region (N-Substituent)Target OrganismActivity (IC50/EC50)Reference
7s 3-F, 1-CH3N-methoxy-(4'-methoxy-[1,1'-biphenyl]-2-yl)ethan-1-aminePorcine SDH0.014 µM (IC50)[6]
7u 3-CF3, 1-CH3N-methoxy-(4'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-amineBlumeria graminis (Wheat Powdery Mildew)0.633 mg/L (EC50)[6]
6o 3-CF3, 1-CH3N-methoxy-(2,4-dichlorostyryl)Puccinia sorghi (Southern Corn Rust)75% control @ 6.25 mg/L[7][11]
Fluxapyroxad 3-CF3, 1-CH3N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)Porcine SDH2.87 µM (IC50)[6]
Pydiflumetofen 3-CF3, 1-CH3N-methoxy-(2,4-dichlorophenyl)Puccinia sorghi (Southern Corn Rust)15% control @ 6.25 mg/L[7][11]
Boscalid N/A (anilide)N/A (anilide)Valsa mali9.19 mg/L (EC50)[12]
19i 1-CH3, 3-CF3, 5-ClN-(2-(4-chlorophenyl)thiazol-5-yl)Valsa mali1.97 mg/L (EC50)[12]

Analysis of Comparative Data:

The data clearly illustrates key SAR principles. Compound 7s , with a fluorine on the pyrazole and an N-methoxy-biphenyl-ethyl group, shows an IC50 value against porcine SDH that is over 200 times more potent than fluxapyroxad.[6] This highlights the synergistic effect of optimizations in both the A and C regions. Similarly, compound 7u demonstrates superior in vivo fungicidal activity against wheat powdery mildew compared to commercial standards.[6] The comparison between pydiflumetofen and compound 6o is particularly insightful; the introduction of a carbon-carbon double bond in the N-substituent linker dramatically boosts efficacy against southern corn rust, showcasing how subtle conformational changes can have a profound biological impact.[7][11] Furthermore, comparisons with non-N-methoxy pyrazole carboxamides, like compound 19i , show that while the N-methoxy-N-methyl group is a powerful tool, other N-heterocyclic substituents can also yield highly potent compounds against specific pathogens.[12]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-documented experimental protocols are essential.

General Synthesis of N-methoxy-N-methyl Pyrazole Carboxamides

This protocol outlines a common synthetic route. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis_Workflow cluster_synthesis Synthetic Workflow start Pyrazole Carboxylic Acid (Starting Material) step1 Acid Chlorination (e.g., SOCl2, Oxalyl Chloride) Rationale: Activates the carboxylic acid for amidation. start->step1 step2 Amide Coupling (with N,O-Dimethylhydroxylamine*HCl) Rationale: Forms the target N-methoxy-N-methyl amide (Weinreb amide). step1->step2 purify Purification (Column Chromatography) Rationale: Isolates the pure product from reagents and byproducts. step2->purify product Target Compound (N-methoxy-N-methyl Pyrazole Carboxamide) charact Characterization (NMR, HRMS, FT-IR) Rationale: Confirms the structure and purity of the final compound. purify->charact charact->product

Sources

Amide Bond Formation in Drug Discovery: A Comparative Guide to CDI Coupling and Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of modern medicinal chemistry. Amides are a ubiquitous functional group in pharmaceuticals, contributing to their biological activity and structural integrity. This guide provides an in-depth technical comparison of two key methodologies in this domain: the direct amide coupling facilitated by 1,1'-Carbonyldiimidazole (CDI) and the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a representative of a crucial class of bioactive molecules.

This comparison is not merely a juxtaposition of two reagents but a tale of two strategies: the tactical, direct coupling approach for general amide synthesis versus the strategic, multi-step construction of a highly sought-after molecular scaffold in drug discovery.

Section 1: 1,1'-Carbonyldiimidazole (CDI) - The Direct Approach to Amide Coupling

1,1'-Carbonyldiimidazole (CDI) is a widely utilized coupling reagent that facilitates the direct formation of an amide bond between a carboxylic acid and an amine.[1] Its enduring popularity stems from its ease of use, mild reaction conditions, and the generation of innocuous byproducts.[2]

Mechanism of Action: Activation to a Reactive Acylimidazole

The efficacy of CDI lies in its ability to activate a carboxylic acid, transforming it into a more electrophilic species that is readily attacked by an amine. The reaction proceeds through the formation of a highly reactive N-acylimidazole intermediate.[2][3]

The key steps are:

  • Activation: The carboxylic acid reacts with CDI, displacing one of the imidazole rings to form an N-acylimidazole and releasing the other imidazole molecule and carbon dioxide.

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the N-acylimidazole.

  • Amide Formation: The imidazole group is displaced as a leaving group, resulting in the formation of the desired amide bond. Imidazole, the primary byproduct, is water-soluble and generally easy to remove during workup.

CDI_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Acylimidazole N-Acylimidazole Intermediate Carboxylic_Acid->Acylimidazole + CDI CDI CDI CDI->Acylimidazole Amide Amide (R-CONH-R') Acylimidazole->Amide + Amine Byproducts Byproducts: Imidazole + CO2 Acylimidazole->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of CDI-mediated amide coupling.

Performance and Practical Considerations
Feature1,1'-Carbonyldiimidazole (CDI)
Reaction Conditions Mild (often room temperature)
Byproducts Imidazole and CO2 (easily removed)
Racemization Generally low, but can be a concern in peptide synthesis[2]
Substrate Scope Broad, but can be sluggish with sterically hindered substrates
Handling Moisture-sensitive, requires anhydrous conditions[4]

A significant advantage of CDI is the relatively low risk of racemization for chiral carboxylic acids, which is a critical consideration in peptide synthesis.[2] However, for sensitive substrates, the use of additives such as 1-hydroxybenzotriazole (HOBt) can further suppress this side reaction. A notable drawback is its sensitivity to moisture, necessitating the use of anhydrous solvents and an inert atmosphere for optimal results.[4]

Section 2: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide - A Target Molecule in Drug Discovery

In contrast to CDI's role as a versatile coupling reagent, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a class of molecules that are often the target of synthesis in drug discovery programs. Pyrazole carboxamides have demonstrated a wide range of biological activities, including acting as carbonic anhydrase inhibitors, TGR5 agonists, and HDAC6 inhibitors.[5][6][7]

Synthetic Strategy: A Multi-Step Approach

The synthesis of pyrazole carboxamides typically involves a multi-step sequence, starting with the construction of the pyrazole core, followed by functional group manipulations to introduce the carboxamide moiety. A common route involves the synthesis of a pyrazole carboxylic acid precursor, which is then coupled with an appropriate amine.

Pyrazole_Synthesis Starting_Materials Starting Materials (e.g., Hydrazine + 1,3-Dicarbonyl) Pyrazole_Ester Pyrazole-5-carboxylate Ester Starting_Materials->Pyrazole_Ester Cyclocondensation Pyrazole_Acid Pyrazole-5-carboxylic Acid Pyrazole_Ester->Pyrazole_Acid Hydrolysis Target_Amide N-methoxy-N,1-dimethyl- 1H-pyrazole-5-carboxamide Pyrazole_Acid->Target_Amide Amide Coupling Amine Amine (MeO(Me)NH) Amine->Target_Amide Coupling_Reagent Coupling Reagent (e.g., SOCl2, CDI) Coupling_Reagent->Target_Amide

Caption: General synthetic workflow for pyrazole carboxamides.

This strategic approach allows for the late-stage diversification of the amide substituent, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

The Importance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, ability to participate in hydrogen bonding, and its tunable electronic properties based on substitution.[8] The N-methoxy-N-methylamide (Weinreb amide) functionality is also of particular interest as it can serve as a versatile intermediate for the synthesis of ketones and other functional groups.

Section 3: Head-to-Head Comparison: A Tale of Two Synthetic Philosophies

AspectCDI-Mediated Amide CouplingSynthesis of Pyrazole Carboxamides
Role Reagent for direct amide bond formationA target molecule with biological activity
Synthetic Approach Single-step coupling of a carboxylic acid and an amineMulti-step synthesis involving ring formation and subsequent amidation
Versatility Broadly applicable for the synthesis of various amidesSpecific to the construction of a particular class of bioactive molecules
Key Challenge Ensuring anhydrous conditions and minimizing side reactionsAchieving regioselectivity in pyrazole synthesis and optimizing multi-step yields

Section 4: Experimental Protocols

General Protocol for CDI-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • CDI (1.1 equiv)

  • Amine (1.2 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid in anhydrous solvent under an inert atmosphere, add CDI portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of CO2 ceases.

  • Cool the reaction mixture back to 0 °C and add the amine.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and imidazole, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be further purified by chromatography or recrystallization.

Representative Protocol for the Synthesis of a 1H-Pyrazole-5-carboxamide

This protocol outlines the final amidation step from a pyrazole carboxylic acid precursor.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl2) or oxalyl chloride (1.2 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Triethylamine or DIPEA (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Acid Chloride Formation: To a solution of the pyrazole carboxylic acid in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup the reaction as described in the CDI protocol to isolate the target pyrazole carboxamide.

Section 5: Conclusion and Future Perspectives

The choice between a direct coupling method using a reagent like CDI and a multi-step synthesis of a target like N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is dictated by the overarching goals of the synthetic campaign.

CDI offers a rapid and efficient means to generate a diverse array of amides, making it an invaluable tool for routine synthetic operations and initial library synthesis. Its operational simplicity and mild conditions ensure its continued widespread use.

Conversely, the synthesis of pyrazole carboxamides highlights the strategic thinking required in drug discovery, where the construction of a specific, high-value scaffold is the primary objective. The multi-step nature of this process allows for precise control over the final molecular architecture and facilitates in-depth SAR studies.

As the field of drug discovery continues to evolve, the demand for both efficient, general methodologies and sophisticated, target-oriented synthetic strategies will undoubtedly grow. Understanding the nuances, advantages, and limitations of approaches exemplified by CDI coupling and pyrazole carboxamide synthesis is essential for any researcher aiming to make significant contributions to the development of new therapeutics.

References

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  • Carbonyldiimidazole - Wikipedia. Wikipedia.
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  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Bioorganic & Medicinal Chemistry Letters.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Archiv der Pharmazie.
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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. RSC Advances.
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  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry.
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  • Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave. Journal of the Korean Chemical Society.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
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  • CDI I Carbonyldiimidazole I N,N. YouTube.

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A Head-to-Head Comparison of Pyrazole Carboxamide Fungicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The advent of pyrazole carboxamide fungicides marked a significant milestone in the management of fungal plant diseases. As a class, they are distinguished by their specific mode of action and broad-spectrum efficacy. This guide provides an in-depth, head-to-head comparison of key pyrazole carboxamide fungicides, grounded in experimental data, to assist researchers, scientists, and drug development professionals in their evaluation and application.

Mechanism of Action: Targeting the Fungal Powerhouse

Pyrazole carboxamide fungicides belong to the Succinate Dehydrogenase Inhibitor (SDHI) group.[1] Their primary target is Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, a critical juncture in cellular energy production.[1][2] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides effectively block the electron transport chain.[1] This disruption halts the production of ATP, the cell's main energy currency, and leads to the accumulation of reactive oxygen species, ultimately causing fungal cell death.[1] This specific, single-site mode of action is what confers their high efficacy but also presents challenges in terms of resistance management.[3]

Caption: Mechanism of pyrazole carboxamide (SDHI) fungicides.

Key Molecules Under the Microscope

While numerous pyrazole carboxamides have been developed, this guide focuses on four commercially significant and structurally distinct fungicides:

  • Bixafen: A broad-spectrum fungicide noted for its efficacy against cereal diseases.[4]

  • Fluxapyroxad (Xemium): Known for its broad-spectrum activity and systemic properties, used in a wide range of crops.[4]

  • Penthiopyrad: A broad-spectrum fungicide with preventive and curative properties, particularly used in fruits and vegetables.[4]

  • Boscalid: An earlier generation pyrazole carboxamide that serves as an important benchmark for comparison and resistance studies.[5][6]

Performance Deep Dive: A Data-Driven Comparison

The practical utility of a fungicide is determined by its spectrum of activity, intrinsic potency, and behavior within the plant. The following sections compare these key fungicides based on published experimental data.

Spectrum of Activity & Potency (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a standard measure of a fungicide's potency. A lower EC₅₀ value indicates higher activity against a specific pathogen. The table below synthesizes EC₅₀ data from various studies to provide a comparative overview.

Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of Selected Pyrazole Carboxamide Fungicides Against Key Fungal Pathogens.

FungicideZymoseptoria tritici (Septoria Leaf Blotch)Botrytis cinerea (Gray Mold)Rhizoctonia solani (Sheath Blight)
Bixafen ~0.05 - 0.3[7]Data not consistently availableData not consistently available
Fluxapyroxad ~0.03 - 0.2[7][8]~0.02 - 0.15[9]0.033[10]
Penthiopyrad Data not consistently available~0.01 - 0.1[9]Data not consistently available
Boscalid >1.0 (often resistant)[7]~0.05 - 5.0+[9][11]2.2[6]

Note: EC₅₀ values can vary significantly based on the specific fungal isolate, experimental conditions, and the prevalence of resistance in the sampled population. The ranges presented reflect this variability.

Interpretation and Causality:

  • Higher Potency of Newer Generations: Fluxapyroxad and Penthiopyrad generally exhibit lower EC₅₀ values against sensitive isolates of Botrytis cinerea compared to the older Boscalid.[9] This increased intrinsic activity is a result of chemical structure modifications that enhance binding affinity to the target SDH enzyme.

  • Pathogen-Specific Efficacy: The efficacy of each fungicide varies by pathogen. For instance, Fluxapyroxad and Bixafen are highly effective against Zymoseptoria tritici, making them key components in cereal disease management programs.[7]

  • Impact of Resistance: The wide range and higher EC₅₀ values for Boscalid, particularly against Zymoseptoria tritici and Botrytis cinerea, reflect the widespread development of resistance to this earlier SDHI.[7][9]

The Challenge of Resistance

The single-site mode of action of SDHIs exerts strong selection pressure, leading to the emergence of resistant fungal populations.[3] Resistance is primarily conferred by point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[5]

Key Mutations and Cross-Resistance Patterns

Different mutations have varying impacts on the efficacy of different SDHI fungicides. This phenomenon, known as differential or cross-resistance, is critical for designing effective resistance management strategies.

Table 2: Impact of Common SDH Gene Mutations on Fungicide Sensitivity (RF = Resistance Factor).

Mutation (Gene, Amino Acid Change)FungicideObserved Effect on Sensitivity
H272R/Y (SdhB) in B. cinereaBoscalidHigh Resistance (RF > 50)[9]
FluxapyroxadH272Y: High Resistance; H272R: Low to Moderate Resistance[9][12]
PenthiopyradH272Y: High Resistance; H272R: Low to Moderate Resistance[9][12]
H277Y/R (SdhB) in A. alternataBoscalidHigh Resistance[5][13]
FluxapyroxadReduced Sensitivity[13]
C-T79N, C-N86S (SdhC) in Z. triticiMultiple SDHIsReduced Sensitivity, Lower Field Performance[7]

Expert Insights:

  • The H272R/Y mutations in the SdhB gene of Botrytis cinerea are among the most frequently observed and significantly impact the efficacy of multiple SDHIs.[9][14]

  • The chemical structure of the fungicide plays a crucial role in its resilience to certain mutations. For example, some studies have shown that certain mutations conferring high resistance to boscalid may have a lesser impact on fluxapyroxad.[9] This is due to subtle differences in how each molecule fits into the binding pocket of the SDH enzyme.

  • The presence of multiple mutations in a single isolate can lead to even higher levels of resistance, posing a significant control challenge.[15]

Experimental Protocols for Fungicide Evaluation

Accurate and reproducible data is the cornerstone of fungicide research. Below are standardized, step-by-step protocols for key experiments.

Protocol: In Vitro Fungicide Sensitivity Assay via Microtiter Plate

This high-throughput method is used to determine the EC₅₀ value of a fungicide against a filamentous fungus.

Rationale: The microtiter plate assay allows for the rapid testing of multiple fungicide concentrations and fungal isolates simultaneously, using absorbance as a proxy for fungal growth.[16][17] This method is more efficient and uses fewer reagents than traditional agar dilution methods.[18]

EC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Fungal Isolate on PDA B 2. Prepare Spore Suspension (e.g., 1x10^5 spores/mL) A->B E 5. Inoculate Wells with Spore Suspension B->E C 3. Prepare Fungicide Stock (e.g., 10 mg/mL in DMSO) D 4. Perform Serial Dilutions of Fungicide in Liquid Medium (e.g., PDB) in 96-well Plate C->D D->E F 6. Incubate Plate (e.g., 24°C for 48-72h) E->F G 7. Measure Optical Density (OD) at 600nm F->G H 8. Calculate Percent Inhibition vs. Control (No Fungicide) G->H I 9. Determine EC50 Value (Non-linear Regression) H->I Mutation_Detection_Workflow cluster_prep Sample Preparation cluster_pcr Amplification cluster_analysis Genotyping A 1. Fungal Mycelia Collection B 2. Genomic DNA (gDNA) Extraction A->B C 3. PCR Amplification of Target Sdh Gene Region (e.g., SdhB, SdhC) B->C D 4. Gel Electrophoresis to Verify PCR Product C->D E 5. Genotyping Method D->E F Sanger Sequencing E->F Direct Base Identification G High-Resolution Melting (HRM) E->G Melt Curve Profile H Allele-Specific PCR (AS-PCR) E->H Allele-Specific Amplification

Caption: Workflow for molecular detection of SDH mutations.

Step-by-Step Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from pure fungal mycelia using a commercial kit or a standard CTAB protocol.

  • Primer Design: Design PCR primers that flank the regions of the SdhB, SdhC, or SdhD genes where mutations are known to occur.

  • PCR Amplification: Perform PCR using the designed primers and the extracted gDNA as a template to amplify the target region.

  • Verification: Run the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Genotyping:

    • Sanger Sequencing (Gold Standard): Purify the PCR product and send it for Sanger sequencing. Align the resulting sequence with a wild-type reference sequence to identify any mutations.

    • High-Resolution Melting (HRM) Analysis: A rapid, post-PCR method that can differentiate genotypes based on subtle differences in the melting temperature of the DNA fragment. It is useful for screening large numbers of samples. [14] * Allele-Specific PCR (AS-PCR): Design primers that are specific to either the wild-type or mutant allele, allowing for rapid detection of known mutations. [19]

Concluding Remarks for the Professional

The pyrazole carboxamide class of fungicides remains a cornerstone of modern disease management. However, their long-term viability hinges on a deep understanding of their comparative performance and the dynamics of resistance. Newer generation compounds like Fluxapyroxad and Penthiopyrad offer enhanced intrinsic activity against key pathogens compared to older molecules like Boscalid. This guide underscores the critical need for integrated resistance management strategies, informed by both robust bioassay data and rapid molecular monitoring of pathogen populations. For drug development professionals, the differential cross-resistance patterns caused by specific Sdh gene mutations provide a clear rationale for the continued design of novel pyrazole carboxamide structures that can evade or overcome existing resistance mechanisms.

References

  • MDPI. (2022). Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. MDPI. Available at: [Link]

  • SciSpace. (n.d.). Molecular Characterization and Detection of Mutations Associated With Resistance to Succinate Dehydrogenase-Inhibiting Fungicide. SciSpace. Available at: [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of six SDHIs tested in this study. Fluxapyroxad (1), bixafen (2), penthiopyrad (3), boscalid (4), fluopyram (5) and isofetamid (6). ResearchGate. Available at: [Link]

  • APS Journals. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. APS Journals. Available at: [Link]

  • ResearchGate. (n.d.). Summary of measured EC 50 (ppm) values and resistance factors (RF) for fluxapyroxad assessed for Z. tritici in Estonia, Finland, Latvia, and Lithuania. ResearchGate. Available at: [Link]

  • APS Journals. (2023). A Rapid Molecular Detection System for Sdh Mutations Conferring Differential Succinate Dehydrogenase Inhibitor Resistance in Corynespora cassiicola. APS Journals. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. Available at: [Link]

  • CABI Digital Library. (n.d.). Sensitivity of septoria to triazoles. CABI Digital Library. Available at: [Link]

  • ACS Publications. (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. Available at: [Link]

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  • PMC - NIH. (2016). Detection of sdhB Gene Mutations in SDHI-Resistant Isolates of Botrytis cinerea Using High Resolution Melting (HRM) Analysis. PMC - NIH. Available at: [Link]

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  • SpringerLink. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. SpringerLink. Available at: [Link]

  • PubMed. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

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A Comparative Guide to the Binding Affinity of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Derived Inhibitors for Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural fungicide and pharmaceutical drug development, the quest for potent and selective enzyme inhibitors is paramount. This guide provides an in-depth comparative analysis of the binding affinity of a promising class of inhibitors, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide derivatives, targeting the essential mitochondrial enzyme Succinate Dehydrogenase (SDH). By synthesizing experimental data and outlining robust methodologies, this document serves as a critical resource for researchers aiming to evaluate and develop novel SDH inhibitors.

Introduction: Succinate Dehydrogenase as a Key Therapeutic Target

Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, a key step in cellular respiration.[1][2][3] The essential role of SDH in cellular metabolism makes it an attractive target for the development of inhibitors, particularly in the fields of agriculture for fungicide development and in medicine for potential anticancer therapies.[4][5]

Inhibitors of SDH (SDHIs) disrupt the enzyme's function, leading to a breakdown in cellular energy production and, ultimately, cell death in target organisms.[4] The binding site for many of these inhibitors is the ubiquinone-binding pocket (Qp site) of the enzyme complex, which is composed of subunits SDHB, SDHC, and SDHD.[6][7][8]

A notable class of SDHIs is the pyrazole carboxamides. Within this class, derivatives of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide have demonstrated significant promise, exhibiting high potency against SDH. This guide will focus on a comparative evaluation of their binding affinity against established and alternative SDH inhibitors.

Comparative Binding Affinity Analysis

The direct measure of how tightly an inhibitor binds to its target enzyme is the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. While Kd values are the gold standard, the half-maximal inhibitory concentration (IC50) is also a widely used parameter to quantify the functional strength of an inhibitor.

A recent study highlighted the exceptional potency of a novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivative, compound 7s , which exhibited an IC50 value of 0.014 µM against porcine SDH.[6] This represents a greater than 200-fold increase in potency compared to the widely used commercial fungicide, Fluxapyroxad .[6]

For a comprehensive comparison, this guide includes binding affinity data for the N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide derivative and a selection of alternative SDH inhibitors.

Inhibitor ClassCompoundTarget Organism/EnzymeBinding Affinity (Kd)Inhibitory Potency (IC50)Reference
N-methoxy-pyrazole-carboxamide Derivative 7s Porcine SDHNot Reported0.014 µM [6]
Pyrazole Carboxamide(S)-5fBotrytis cinerea SDH6.04 µM0.48 µM[9]
Pyridine CarboxamideBoscalid Rhizoctonia solani SDHNot Reported4.34 µM[10]
Pyrazole CarboxamideFluxapyroxad Rhizoctonia solani SDHNot Reported3.90 µM[10]
DicarboximideCarboxin Cryptococcus neoformans SDHNot ReportedNot Reported[11]

Key Insights from the Data:

  • The N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide derivative 7s demonstrates exceptionally high potency, suggesting a very strong binding affinity to SDH.

  • The chiral pyrazole carboxamide (S)-5f shows a micromolar Kd value, providing a quantitative measure of its direct binding to SDH.

  • The established fungicides Boscalid and Fluxapyroxad exhibit IC50 values in the low micromolar range against Rhizoctonia solani SDH.

Methodologies for Evaluating Binding Affinity

To ensure scientific rigor and reproducibility, it is crucial to employ robust and validated methods for determining binding affinity. This section details the principles and step-by-step protocols for three widely accepted techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme).[12][13] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Enzyme Purify SDH Enzyme Load_Cell Load SDH into Sample Cell Prep_Enzyme->Load_Cell Prep_Inhibitor Prepare Inhibitor Stock Load_Syringe Load Inhibitor into Syringe Prep_Inhibitor->Load_Syringe Prep_Buffer Dialyze both in identical buffer Prep_Buffer->Load_Cell Prep_Buffer->Load_Syringe Titration Titrate Inhibitor into SDH Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Generate_Curve Generate Binding Isotherm Measure_Heat->Generate_Curve Fit_Data Fit Data to obtain Kd, n, ΔH, ΔS Generate_Curve->Fit_Data

Figure 1: General workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol for ITC:

  • Protein Purification: Purify recombinant SDH enzyme to >95% purity.[11] A common method involves affinity chromatography followed by size-exclusion chromatography.

  • Sample Preparation:

    • Thoroughly dialyze the purified SDH and dissolve the inhibitor in the same buffer to minimize heats of dilution. A suitable buffer is 50 mM phosphate buffer, pH 7.2.[11]

    • Degas both the enzyme and inhibitor solutions immediately before the experiment to prevent bubble formation in the ITC cell.

    • Determine the accurate concentrations of the enzyme and inhibitor spectrophotometrically.

  • ITC Measurement:

    • Load the SDH solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 100-500 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (enzyme).[14][15] This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[8]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Prep_Enzyme Purify SDH Enzyme Immobilize Immobilize SDH on Sensor Chip Prep_Enzyme->Immobilize Prep_Inhibitor Prepare Inhibitor Series Inject_Inhibitor Inject Inhibitor Solutions Prep_Inhibitor->Inject_Inhibitor Immobilize->Inject_Inhibitor Measure_Response Measure Binding Response Inject_Inhibitor->Measure_Response Generate_Sensorgram Generate Sensorgrams Measure_Response->Generate_Sensorgram Fit_Kinetics Fit to Kinetic Model Generate_Sensorgram->Fit_Kinetics Calculate_Kd Calculate ka, kd, and Kd Fit_Kinetics->Calculate_Kd

Figure 2: General workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol for SPR:

  • Protein and Compound Preparation:

    • Purify SDH to a high degree of purity as described for ITC.

    • Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP buffer).

  • Immobilization of SDH:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified SDH over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Inject the different concentrations of the inhibitor over the immobilized SDH surface and a reference flow cell (without immobilized enzyme).

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each inhibitor injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound inhibitor.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the sensorgrams from the different inhibitor concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of kd to ka.

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe).[16] When a small fluorescent probe binds to a larger protein, its rotation slows down, resulting in an increase in the polarization of the emitted light. In a competitive binding assay, an unlabeled inhibitor competes with the fluorescent probe for binding to the protein, causing a decrease in polarization.[16][17]

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_fp FP Measurement cluster_analysis Data Analysis Prep_Enzyme Purify SDH Enzyme Mix_Components Mix SDH, Probe, and Inhibitor Prep_Enzyme->Mix_Components Prep_Probe Synthesize Fluorescent Probe Prep_Probe->Mix_Components Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot Polarization vs. Inhibitor Conc. Measure_FP->Plot_Data Fit_Curve Fit to Competition Binding Model Plot_Data->Fit_Curve Determine_Ki Determine Ki (and Kd) Fit_Curve->Determine_Ki

Figure 3: General workflow for a Fluorescence Polarization competition assay.

Detailed Protocol for FP Competition Assay:

  • Reagent Preparation:

    • Purify SDH as previously described.

    • Synthesize or obtain a fluorescently labeled probe that is known to bind to the SDH active site. This could be a fluorescently tagged known inhibitor or a natural substrate analog.

    • Prepare serial dilutions of the N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide derived inhibitors and other comparators.

  • Assay Setup:

    • In a microplate, add a fixed concentration of SDH and the fluorescent probe. The concentration of the probe should ideally be at or below its Kd for SDH.

    • Add the serially diluted inhibitors to the wells.

    • Include control wells with no inhibitor (maximum polarization) and no enzyme (minimum polarization).

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to an inhibition constant (Ki), which is equivalent to the dissociation constant (Kd) for a competitive inhibitor, using the Cheng-Prusoff equation.

Conclusion and Future Directions

The N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide scaffold represents a highly promising starting point for the development of potent Succinate Dehydrogenase inhibitors. The exceptional potency demonstrated by derivatives of this class warrants further investigation and optimization.

This guide provides a framework for the rigorous evaluation of the binding affinity of these novel inhibitors in comparison to established compounds. By employing robust biophysical techniques such as ITC, SPR, and FP, researchers can obtain high-quality, quantitative data to drive structure-activity relationship (SAR) studies and guide the design of next-generation SDHIs with improved efficacy and selectivity.

Future research should focus on:

  • Determining the Kd values for the most potent N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide derivatives to provide a direct measure of their binding affinity.

  • Elucidating the crystal structure of SDH in complex with these inhibitors to understand the molecular basis of their high affinity and to guide further rational design.[18]

  • Evaluating the selectivity of these compounds against SDH from different species to assess their potential for targeted applications and to minimize off-target effects.

By adhering to the principles of scientific integrity and employing the detailed methodologies outlined in this guide, the research community can accelerate the development of novel and effective SDH inhibitors for diverse applications in agriculture and medicine.

References

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A Comparative Guide for Synthetic Chemists: Cost-Benefit Analysis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide as an acylating agent, primarily in the context of ketone synthesis from carboxylic acids. Through a detailed comparison with established and emerging alternatives, supported by experimental data and protocols, this document aims to equip the modern chemist with the necessary insights to make informed decisions in reagent selection.

Introduction: The Challenge of Controlled Acylation

The synthesis of ketones from carboxylic acids is a fundamental transformation in organic chemistry. A common challenge lies in preventing the over-addition of organometallic reagents to the ketone product, which leads to the formation of undesired tertiary alcohols. To circumvent this, carboxylic acids are often converted into activated derivatives that form a stable tetrahedral intermediate upon nucleophilic attack, thus resisting further addition. The quintessential example of such a reagent is the Weinreb amide (N-methoxy-N-methylamide).[1] However, the landscape of synthetic methodology is ever-evolving, with new reagents constantly being developed to address the limitations of existing ones.

This guide focuses on N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a heterocyclic analogue that has emerged as a promising alternative to traditional Weinreb amides. We will dissect its performance in comparison to Weinreb amides, morpholine amides, and N-acyltriazines, focusing on key metrics including yield, substrate scope, reaction conditions, cost, and safety.

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Pyrazole-Based Weinreb Analogue

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide shares a key structural feature with Weinreb amides: the N-methoxy-N-methylamide moiety. This functionality is crucial for the chelation of the metal atom of the organometallic reagent, stabilizing the tetrahedral intermediate and preventing its collapse until acidic workup. The pyrazole ring, being an electron-withdrawing heterocycle, can further modulate the reactivity of the carbonyl group.

Mechanism of Ketone Synthesis:

The generally accepted mechanism for ketone synthesis using N-acyl heterocycles like N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide involves the formation of a stable six-membered chelated intermediate with the organometallic reagent (e.g., a Grignard or organolithium reagent). This intermediate is stable at low temperatures and does not readily eliminate to form the ketone until hydrolysis during the workup.

General workflow for ketone synthesis via an activated amide.

Comparative Performance Analysis

A direct head-to-head experimental comparison of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with its counterparts under identical conditions is not extensively documented in a single source. However, by collating data from various studies on N-acylpyrazoles, Weinreb amides, morpholine amides, and N-acyltriazines, we can construct a comparative overview.

Reaction Yields and Substrate Scope
Activating GroupTypical Yields (Ketone Synthesis)Substrate ScopeKey AdvantagesKey Disadvantages
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Good to ExcellentBroad, including sensitive functional groups.Good reactivity, stable intermediate.Limited commercial availability and higher cost of the specific reagent.
Weinreb Amide Good to Excellent[1]Very broad, well-established for complex molecules.High reliability, extensive literature support.[2]Over-addition can still occur with highly reactive organometallics.
Morpholine Amide Moderate to GoodGood for many common transformations.Low cost of morpholine, high stability of the amide.Can be less reactive, sometimes requiring harsher conditions or excess reagent.
N-Acyltriazine Good to Excellent[3]Broad, effective for sterically hindered substrates.High reactivity, often requires milder conditions.[3]The activating agent (e.g., CDMT) can be a sensitizer.

N-acylpyrazoles have demonstrated considerable utility as effective acylating agents. Their reactivity can be tuned by substituents on the pyrazole ring. While specific yield data for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide in a wide range of reactions is not compiled in a single source, studies on similar N-acylpyrazoles in ketone synthesis report good to excellent yields, often comparable to those obtained with Weinreb amides.[3]

Weinreb amides are the benchmark for this transformation, with a vast body of literature supporting their broad substrate scope and high yields in the synthesis of complex molecules and natural products.[2]

Morpholine amides represent a more economical option. Morpholine is an inexpensive and readily available bulk chemical. While generally effective, morpholine amides can sometimes exhibit lower reactivity compared to Weinreb amides, potentially requiring higher temperatures or an excess of the organometallic reagent.

N-acyltriazines, prepared using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are highly reactive and can facilitate ketone synthesis under mild conditions, even with sterically demanding substrates.[3]

Cost-Benefit Analysis

To provide a tangible comparison, a cost analysis of the activating agents is crucial. The following table provides an estimated cost comparison based on currently available market prices for the precursors required to generate the activated amide.

Activating Agent PrecursorTypical Supplier Price (per 100g)Estimated Cost per Mole of Activating Agent
1-Methylpyrazole-5-carboxylic acid (for the pyrazole amide)~$150 - $300Moderate to High
N,O-Dimethylhydroxylamine hydrochloride (for Weinreb amide)~$50 - $100[4]Moderate
Morpholine~$5 - $15[5][6][7][8]Low
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)~$30 - $70[9]Low to Moderate

Cost Considerations:

  • N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide: The cost of the specific pyrazole carboxylic acid precursor is relatively high, and the multi-step synthesis of the final reagent adds to the overall cost. Its use may be justified in cases where its specific reactivity profile offers a significant advantage in terms of yield or purity for a high-value target molecule.

  • Weinreb Amide: The precursor, N,O-dimethylhydroxylamine hydrochloride, is moderately priced.[4] The well-established and reliable nature of this reagent often justifies its cost, particularly in late-stage synthesis and process development where predictability is paramount.

  • Morpholine Amide: Morpholine is exceptionally inexpensive, making it a highly attractive option for large-scale synthesis and early-stage discovery where cost is a primary driver.[5][6][7][8] The trade-off may be in slightly lower yields or the need for more forcing reaction conditions in some cases.

  • N-Acyltriazine: CDMT is a cost-effective reagent, and its high reactivity can lead to efficient processes, further enhancing its economic viability.[9]

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the synthesis of the activated amides and their subsequent conversion to ketones.

General Protocol for the Synthesis of an N-Acylpyrazole

NAcylpyrazole_Synthesis start Carboxylic Acid (R-COOH) intermediate Acid Chloride (R-COCl) start->intermediate + SOCl2 reagents SOCl2 or (COCl)2 reagents->intermediate product N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide intermediate->product + Pyrazole, Base pyrazole N-methoxy-N,1-dimethyl-1H-pyrazole pyrazole->product base Base (e.g., Et3N) base->product Ketone_Synthesis start Activated Amide product Ketone (R-C(=O)-R') start->product 1. + R'-MgX, -78 °C to rt reagent Grignard Reagent (R'-MgX) reagent->product solvent Anhydrous Solvent (e.g., THF) solvent->product workup Aqueous Acid (e.g., 1M HCl) workup->product product->product

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of drug discovery, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe handling and disposal, particularly for compounds with limited published safety data. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a compound of interest in modern medicinal chemistry. Lacking a specific Safety Data Sheet (SDS), we will apply a precautionary principle, drawing upon the known hazards of its constituent functional groups—a pyrazole core, a carboxamide linker, and an N-methoxy-N-methylamide (Weinreb amide) moiety—to establish a robust and scientifically-grounded disposal protocol.

Hazard Assessment: A Sum of the Parts Approach

In the absence of specific toxicological data for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, a conservative hazard assessment is paramount. This involves evaluating the potential risks associated with its structural components.

  • Pyrazole Moiety: The foundational pyrazole ring is a nitrogen-containing heterocycle. Pyrazole itself is classified as harmful if swallowed and can cause skin and eye irritation[1][2]. Some energetic materials are based on nitrated pyrazoles, which can undergo thermal decomposition[3][4]. While our target compound is not nitrated, this underscores the potential for instability of the pyrazole ring under certain conditions.

  • Carboxamide Linker: Amides are generally stable functional groups. However, they can undergo hydrolysis under strong acidic or basic conditions, typically requiring heat[5][6]. This reaction would break the amide bond, yielding a carboxylic acid and an amine.

  • N-methoxy-N-methylamide (Weinreb Amide): Weinreb amides are valued in organic synthesis for their relative stability and controlled reactivity with organometallic reagents[7][8][9]. They are generally stable to a range of reaction conditions but can react with strongly basic reagents[10]. The N-O bond in the N-methoxy-N-methyl group could potentially be a point of instability under certain reductive or oxidative conditions.

Based on this analysis, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide should be handled as a compound that is potentially harmful if ingested, an irritant to skin and eyes, and with unknown long-term and environmental effects. A cautious approach to disposal is therefore mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use[2].

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: While not explicitly required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols[2].

Disposal Protocol for Laboratory-Scale Quantities

The disposal of a novel research chemical like N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide must adhere to institutional and local regulations for hazardous waste. The following step-by-step procedure provides a general guideline.

Waste Segregation and Collection

Step 1: Designate a Waste Container. Select a clearly labeled, leak-proof container for the collection of solid N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide waste. The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

Step 2: Label the Waste Container. The label must clearly state "Hazardous Waste" and list the full chemical name: "N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide." Include the approximate quantity of the waste.

Step 3: Transfer the Solid Waste. Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust. If the compound is in solution, it should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal of Contaminated Materials

Any materials that have come into contact with N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide are considered contaminated and must be disposed of as hazardous waste.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Labware: Disposable labware such as pipette tips, and gloves should be collected in a labeled hazardous waste bag.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste[11]. After rinsing, the glassware can be washed for reuse or disposed of in a broken glass container.

Final Disposal

Once the waste container is full or the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office[12][13]. Do not pour N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide or its solutions down the drain[1][13].

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert others: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, use an absorbent material (e.g., vermiculite or sand) to contain the substance. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container[2].

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Summary of Disposal Information

Waste Type Disposal Container Procedure
Solid N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Labeled, sealed, compatible (e.g., HDPE) containerCollect in a designated container. Arrange for EHS pickup.
Solutions of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide Labeled, sealed, compatible (e.g., glass or HDPE) container for liquid wasteCollect in a designated liquid waste container. Do not mix with incompatible waste. Arrange for EHS pickup.
Contaminated Sharps Sharps containerPlace directly into a sharps container.
Contaminated Labware (non-sharp) Labeled hazardous waste bagCollect in a designated hazardous waste bag.
Contaminated Glassware N/ATriple-rinse with a suitable solvent, collecting the rinsate as liquid hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE Solid Solid Waste PPE->Solid Liquid Liquid Waste PPE->Liquid Contaminated Contaminated Materials PPE->Contaminated Assess Assess Hazards of Compound Assess->PPE EHS Contact EHS for Pickup Solid->EHS Liquid->EHS Contaminated->EHS Incineration Incineration (by approved facility) EHS->Incineration

Caption: Disposal workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

Logical Decision Tree for Disposal

DisposalDecisionTree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Collect in labeled solid waste container IsSolid->SolidContainer Yes IsContaminated Is it contaminated material? IsLiquid->IsContaminated No LiquidContainer Collect in labeled liquid waste container IsLiquid->LiquidContainer Yes Sharps Is it a sharp? IsContaminated->Sharps Yes EHS Arrange for EHS pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer Dispose in sharps container Sharps->SharpsContainer Yes OtherContaminated Dispose in labeled hazardous waste bag Sharps->OtherContaminated No SharpsContainer->EHS OtherContaminated->EHS

Caption: Decision tree for segregating waste containing N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Gao, H., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Smith, K. M., & Smith, K. M. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Request PDF.
  • Korobeynikov, V. A., & Livanov, A. V. (2025). Thermal Decomposition of Nitropyrazoles.
  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube.
  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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  • El-Malah, A. A., & El-Gazzar, M. G. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
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  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429.
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  • Li, Y., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10459-10469.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylacetamide. PubChem.
  • de Souza, V. B., et al. (2025). One-step Hydrothermal Liquefaction and Catalytic Upgrading of Wastewater-Grown Microalgae for Potential Sustainable A. ACS Sustainable Chemistry & Engineering.
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Personal protective equipment for handling N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

As innovation in drug development continues to accelerate, the synthesis and handling of novel chemical entities are becoming increasingly commonplace in the laboratory. One such compound, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, while promising for its potential applications, requires a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of researchers and the integrity of the research.

Understanding the Compound: A Hazard Analysis Based on Structural Analogs

Based on data from analogous compounds, researchers should anticipate that this compound may cause skin, eye, and respiratory tract irritation.[5][6][7] It may also be harmful if swallowed or absorbed through the skin.[5][6] Therefore, adherence to stringent safety protocols is paramount.

Core Directive: Personal Protective Equipment (PPE)

The primary line of defense when handling N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is the consistent and correct use of Personal Protective Equipment (PPE).[8][9] The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[10]To protect eyes from splashes and aerosols.
Hand Protection Disposable nitrile gloves.[10]To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned and covering all exposed skin.[10]To protect against spills and splashes.
Footwear Closed-toe shoes that cover the entire foot.[10]To protect feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential.[11][12] If engineering controls are not sufficient, a respirator may be required.[10][13]To prevent inhalation of any dust or vapors.
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following procedural guide ensures a self-validating system of safety from preparation to disposal.

1. Preparation and Engineering Controls:

  • Before handling the compound, ensure that a chemical fume hood is operational and accessible.

  • Verify that an eyewash station and safety shower are unobstructed and within close proximity to the workstation.[5][6][11]

  • Prepare all necessary equipment and reagents before introducing the compound to the workspace.

2. Donning PPE:

  • The sequence of donning PPE is critical to prevent contamination. The following workflow should be followed.

PPE_Donning cluster_donning Donning PPE Workflow node_gown 1. Lab Coat node_gloves 2. Gloves node_gown->node_gloves node_eyewear 3. Eye Protection node_gloves->node_eyewear node_facemask 4. Face Shield (if needed) node_eyewear->node_facemask

Caption: A logical workflow for donning Personal Protective Equipment.

3. Handling the Compound:

  • All manipulations of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide should be conducted within a certified chemical fume hood.[12]

  • Avoid the formation of dust and aerosols.[14]

  • Use appropriate tools (spatulas, weighing paper) to handle the solid compound.

  • Keep the container tightly closed when not in use.[14][15]

4. Doffing PPE:

  • The removal of PPE should be done in a manner that avoids cross-contamination.

PPE_Doffing cluster_doffing Doffing PPE Workflow node_facemask 1. Face Shield (if used) node_eyewear 2. Eye Protection node_facemask->node_eyewear node_gloves 3. Gloves node_eyewear->node_gloves node_gown 4. Lab Coat node_gloves->node_gown

Caption: A systematic approach to removing Personal Protective Equipment.

5. Decontamination and Waste Disposal:

  • All disposable materials that have come into contact with the compound should be considered contaminated waste.

  • Place contaminated materials in a designated, sealed waste container.

  • Waste disposal must be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[7][14]

  • Do not mix with other waste.[14]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[16]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][6] Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6][16] Seek immediate medical attention.[5][6][16]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[14] Absorb the spill with an inert material and place it in a sealed container for disposal.[12] Prevent the spill from entering drains.[14][15]
Conclusion: A Culture of Safety

The responsible handling of novel compounds like N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is the bedrock of innovative and safe research. By internalizing the principles outlined in this guide, researchers can mitigate risks and foster a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide - Cole-Parmer. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

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  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. [Link]

  • Protective Equipment - American Chemistry Council. [Link]

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  • Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.